molecular formula C9H13BO3 B1587453 3-(3-Hydroxypropyl)phenylboronic acid CAS No. 736989-98-3

3-(3-Hydroxypropyl)phenylboronic acid

Cat. No.: B1587453
CAS No.: 736989-98-3
M. Wt: 180.01 g/mol
InChI Key: OTCBPHAZRFXGKH-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(3-hydroxypropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCBPHAZRFXGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394881
Record name 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID
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Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736989-98-3
Record name 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Hydroxyprop-1-yl)benzeneboronic acid
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Foundational & Exploratory

synthesis of 3-(3-Hydroxypropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Hydroxypropyl)phenylboronic acid

Abstract

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures.[1][2][3][4] This guide provides a comprehensive overview of a robust and field-proven synthetic strategy, emphasizing the chemical principles behind each step, from starting material selection to final product characterization. It is designed for researchers, scientists, and drug development professionals who require a detailed, practical understanding of this synthesis.

Strategic Overview: Retrosynthetic Analysis and Rationale

The synthesis of a molecule containing multiple reactive functional groups—in this case, a boronic acid and a primary alcohol—requires a carefully considered strategy to ensure chemoselectivity. The primary challenge is the incompatibility of the acidic hydroxyl proton and the highly basic and nucleophilic organometallic intermediates typically used to form the carbon-boron bond.

A retrosynthetic analysis reveals the C-B bond as the key disconnection. The most reliable and scalable method for its formation involves the reaction of an aryl Grignard reagent with a trialkyl borate.[4][5][6] This necessitates a protection-deprotection sequence for the hydroxyl group.

Core Synthetic Strategy:

  • Protection: The terminal hydroxyl group of a suitable starting material, 3-(3-bromophenyl)propan-1-ol, is masked with a protecting group stable to the conditions of Grignard reagent formation.

  • Borylation: The protected aryl bromide is converted into a Grignard reagent, which is then trapped with an electrophilic boron source (a trialkyl borate) to form a boronate ester.

  • Hydrolysis & Deprotection: The resulting boronate ester is hydrolyzed, and the protecting group is removed to yield the final product, this compound.

This multi-step approach ensures that each reaction proceeds with high fidelity, minimizing side reactions and simplifying purification.

Synthetic_Workflow Start 3-(3-bromophenyl)propan-1-ol Protected Protected Aryl Bromide (e.g., TBDMS ether) Start->Protected Step 1: Protection (TBDMSCl, Imidazole) Grignard Aryl Grignard Reagent Protected->Grignard Step 2a: Grignard Formation (Mg, THF) Boronate Boronate Ester Grignard->Boronate Step 2b: Borylation (B(OiPr)₃, -78 °C) Final This compound Boronate->Final Step 3: Hydrolysis & Deprotection (Acidic Workup, TBAF)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. The causality for critical parameters, such as temperature and reagent choice, is explained to ensure reproducibility and scalability.

Step 1: Protection of 3-(3-bromophenyl)propan-1-ol

Causality: The formation of a silyl ether is a standard method for protecting alcohols.[7] tert-Butyldimethylsilyl (TBDMS) chloride is chosen due to the resulting ether's high stability under the strongly basic conditions of Grignard reagent formation, while still being readily cleavable under mild, specific conditions (fluoride ions or acid).[7] Imidazole acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

Protocol:

  • To a stirred solution of 3-(3-bromophenyl)propan-1-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Ar), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ((3-(3-bromophenyl)propoxy)methyl)diisopropylsilane as a colorless oil.

Step 2: Grignard Formation and Borylation

Causality: This is the critical C-B bond-forming step. The reaction must be performed under strictly anhydrous conditions as Grignard reagents are highly moisture-sensitive. The borylation is conducted at cryogenic temperatures (-78 °C) to minimize the common side reaction of double or triple addition of the Grignard reagent to the boron center, which would lead to undesired borinic and boronic acid byproducts.[5][6][8] Triisopropyl borate is preferred over trimethyl borate as its greater steric hindrance further disfavors over-addition.[8]

Protocol:

  • Activate magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.

  • Add a solution of the TBDMS-protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF (~0.3 M) and cool it to -78 °C (dry ice/acetone bath).

  • Transfer the freshly prepared Grignard solution to the cooled borate solution via cannula, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Cool the mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl.

  • Adjust the pH to ~7 with 1M HCl. Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the TBDMS-protected boronate ester, which is typically carried forward without further purification.

Step 3: Hydrolysis and Deprotection

Causality: The boronate ester is hydrolyzed to the boronic acid under acidic conditions. Concurrently or subsequently, the TBDMS protecting group is removed. A fluoride source like tetrabutylammonium fluoride (TBAF) is highly selective for silicon-oxygen bonds and offers a mild deprotection method.[7] Alternatively, acidic hydrolysis can cleave both the boronate ester and the silyl ether.

Protocol (Two-Step Deprotection):

  • Dissolve the crude boronate ester from the previous step in THF (~0.4 M).

  • Add a 1.0 M solution of TBAF in THF (1.5 eq) and stir at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and perform an aqueous workup by washing with water and brine.

  • To hydrolyze the boronate ester, stir the organic solution vigorously with 1M HCl for 1-2 hours.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude this compound.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides known as boroxines upon dehydration.[4][9]

Purification Strategy:

  • Recrystallization: This is often the most effective method. A solvent system such as ethyl acetate/hexanes or water can be effective for obtaining high-purity material.[10][11]

  • Acid/Base Extraction: The acidic nature of the boronic acid can be exploited. The crude material can be dissolved in an organic solvent (e.g., EtOAc), washed with a mild aqueous base to form the boronate salt, and the aqueous layer can then be separated, re-acidified, and extracted to recover the purified product.

  • Derivatization: For particularly difficult purifications, the boronic acid can be temporarily converted to a crystalline diethanolamine adduct, which can be isolated and then hydrolyzed back to the pure boronic acid.[12]

Characterization Data:

The identity and purity of the final compound, this compound (C₉H₁₃BO₃, MW: 180.01 g/mol ), should be confirmed by standard analytical techniques.[13]

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (multiplets, ~7.2-7.8 ppm), the benzylic CH₂ (~2.7 ppm, triplet), the terminal CH₂-OH (~3.6 ppm, triplet), the central CH₂ (~1.9 ppm, quintet), and broad singlets for the B(OH)₂ and CH₂-OH protons.
¹³C NMR Aromatic carbon signals, three distinct aliphatic carbon signals. The carbon atom directly bonded to boron may be broadened or unobserved.[14]
¹¹B NMR A single, broad resonance in the range of ~28-30 ppm (in a non-coordinating solvent), characteristic of a trigonal planar arylboronic acid.[15][16]
HRMS (ESI+) Calculation for [M+H]⁺ or other relevant adducts should match the empirical formula.
IR (ATR) Broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), and a strong B-O stretch (~1350 cm⁻¹).

Application Spotlight: The Suzuki-Miyaura Coupling Reaction

This compound is an invaluable reagent for introducing the 3-(3-hydroxypropyl)phenyl moiety into target molecules via the Suzuki-Miyaura cross-coupling reaction.[1][3][17] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate.[2][18][19]

Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation by a base.[18]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R¹-R² pd_complex2->product reductive_elim Reductive Elimination aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OH)₂ boronic_acid->pd_complex1 base Base base->boronic_acid Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Google Patents. CA2297780A1 - Synthesis of aryl boronic acids.
  • Google Patents. WO1999064428A1 - Synthesis of aryl boronic acids.
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • HETEROCYCLES. REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. [Link]

  • ACS Publications. Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. [Link]

  • PubMed. Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. [Link]

  • Agilent. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • WILLINGDON COLLEGE, SANGLI. Protection and deprotection. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • PubChem. 3-(3-Hydroxyprop-1-yl)benzeneboronic acid. [Link]

  • ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • NIH. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Reddit. Purification of boronic acids?. [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • PubMed. Phenylboronic acids-based diagnostic and therapeutic applications. [Link]

  • NIH. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boronic Acid Chemistry: The Role of 3-(Hydroxymethyl)phenylboronic Acid in Innovation. [Link]

  • PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

  • Georganics. Phenylboronic acid – preparation and application. [Link]

  • RSC Publishing. Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. [Link]

  • Taylor & Francis. Phenylboronic acid – Knowledge and References. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-(3-Hydroxypropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of medicinal chemistry, organic synthesis, and materials science, the precise structural characterization of novel or synthesized compounds is a foundational requirement for advancing research and development. Phenylboronic acids, in particular, are a versatile class of compounds with broad applications, including as key intermediates in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the development of therapeutic agents. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of a specific derivative, 3-(3-hydroxypropyl)phenylboronic acid.

This document moves beyond a simple recitation of procedures. It is designed to provide a strategic and logical framework for structural analysis, explaining the rationale behind the selection of each technique and the interpretation of the resulting data. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Subject of Our Investigation: this compound

The molecule at the center of this guide, this compound, possesses a unique combination of functional groups: a phenyl ring, a boronic acid moiety, and a hydroxypropyl side chain. Each of these features presents distinct spectroscopic signatures that, when analyzed in concert, allow for an unambiguous determination of its structure.

Section 1: The Analytical Workflow: A Multi-Technique Approach

The elucidation of a molecular structure is rarely accomplished with a single analytical technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. The workflow for this compound is designed to first establish the molecular formula and connectivity, and then to confirm the three-dimensional arrangement of the atoms.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Connectivity cluster_2 Definitive 3D Structure Sample_Prep Sample Preparation (Purity Assessment) MS Mass Spectrometry (MS) (Molecular Weight) Sample_Prep->MS Provides MW for formula generation NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹¹B) MS->NMR Confirms molecular ion FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Cross-validates functional groups X-Ray Single-Crystal X-ray Crystallography NMR->X-Ray Provides initial model for refinement FTIR->X-Ray Supports structural hypothesis

Caption: A typical workflow for the structural elucidation of an organic molecule.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of the atoms and gain insights into their chemical environment. For a boronic acid, ¹¹B NMR provides direct information about the boron center.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Rationale: ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons. The chemical shift of a proton is indicative of its electronic environment, and spin-spin coupling reveals adjacent protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the sample and allows for the observation of exchangeable protons (OH).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.4m4HAr-H Aromatic protons in different environments due to the substituents.
~8.0s2HB(OH )₂The acidic protons of the boronic acid group; their chemical shift can be concentration and temperature dependent.
~4.5t1HCH ₂OHThe proton of the primary alcohol, which can couple with the adjacent methylene group.
~3.4q2HCH ₂OHThe methylene group adjacent to the hydroxyl group.
~2.6t2HAr-CHThe methylene group attached to the aromatic ring.
~1.8p2H-CH₂-CH ₂-CH₂-The central methylene group of the propyl chain.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework. The chemical shift of each carbon is indicative of its hybridization and the nature of its attached atoms.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same spectrometer, switching the probe to the ¹³C frequency.

  • Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, so a larger number of scans is typically required. A proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.

  • Data Processing: Process the data as described for ¹H NMR.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~140-125Ar-C Multiple signals for the aromatic carbons. The carbon attached to the boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.
~60C H₂OHThe carbon atom bearing the hydroxyl group.
~35Ar-C H₂The carbon atom of the methylene group attached to the aromatic ring.
~32-CH₂-C H₂-CH₂-The central carbon of the propyl chain.
¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

Rationale: ¹¹B NMR is a crucial technique for characterizing boronic acids.[1][2][3] The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and geometry of the boron atom.[1][2] For a trigonal planar sp²-hybridized boronic acid, a characteristic chemical shift is expected.[1]

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR may be beneficial.

  • Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹¹B nucleus.

  • Data Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.

Predicted ¹¹B NMR Data:

Chemical Shift (δ, ppm)LinewidthAssignmentRationale
~28-30BroadB(OH)₂This chemical shift is characteristic of a trigonal planar (sp²-hybridized) boronic acid. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Section 3: Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Rationale: Mass spectrometry is an essential technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

A common challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines.[4] This can complicate the interpretation of the mass spectrum.

Boroxine_Formation cluster_0 3 x this compound Monomer1 R-B(OH)₂ Dehydration - 3 H₂O Monomer1->Dehydration Monomer2 R-B(OH)₂ Monomer2->Dehydration Monomer3 R-B(OH)₂ Monomer3->Dehydration Boroxine Boroxine Trimer (RBO)₃ Dehydration->Boroxine

Caption: Dehydration of boronic acids to form a boroxine trimer.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile, with a small amount of water if necessary to aid dissolution.

  • Instrument Setup: Use an ESI mass spectrometer, which is a "soft" ionization technique that minimizes fragmentation and often allows for the observation of the intact molecular ion.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. In positive ion mode, adducts with solvent molecules or cations (e.g., [M+Na]⁺) may be seen.

  • Data Analysis: Identify the molecular ion peak and, if using HRMS, use the accurate mass to calculate the elemental composition.

Predicted Mass Spectrometry Data:

m/z (Negative Ion Mode)FormulaIonRationale
179.0885C₉H₁₂BO₃⁻[M-H]⁻The deprotonated molecular ion. This is often the base peak in negative ESI-MS.
m/z (Positive Ion Mode)FormulaIonRationale
181.1038C₉H₁₄BO₃⁺[M+H]⁺The protonated molecular ion.
203.0858C₉H₁₃BO₃Na⁺[M+Na]⁺An adduct with a sodium ion, which is often present as an impurity.

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

Experimental Protocol:

  • Sample Preparation: The sample, which is a solid, can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal.

  • Instrument Setup: An FTIR spectrometer with an ATR accessory is used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3600-3200Broad, StrongO-H stretchThis broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid and the alcohol.
~3050MediumAromatic C-H stretchThe stretching vibration of the C-H bonds on the phenyl ring.
~2950-2850MediumAliphatic C-H stretchThe stretching vibrations of the C-H bonds in the propyl side chain.
~1600, ~1470MediumC=C stretchAromatic ring skeletal vibrations.
~1350StrongB-O stretchThe characteristic stretching vibration of the boron-oxygen bond in the boronic acid.[5]
~1050StrongC-O stretchThe stretching vibration of the carbon-oxygen bond in the primary alcohol.

Section 5: Single-Crystal X-ray Crystallography: The Definitive Structure

Rationale: While the combination of NMR, MS, and FTIR can provide a very confident structural assignment, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure, including the precise three-dimensional arrangement of the atoms and their connectivity.[6] It is considered the "gold standard" for structure elucidation.

Experimental Protocol:

  • Crystallization: This is often the most challenging step. The goal is to grow single crystals of the compound that are of sufficient size and quality for diffraction. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. An initial model of the molecule is fitted to the electron density map, and the atomic positions and thermal parameters are refined to achieve the best possible fit to the experimental data.

Expected Outcome: The successful solution and refinement of the crystal structure would provide a 3D model of this compound, confirming the connectivity of all atoms and providing precise bond lengths and angles. Phenylboronic acids are known to form hydrogen-bonded dimers in the solid state.

Summary and Conclusion

The structural elucidation of this compound is a systematic process that relies on the application of multiple, complementary analytical techniques. By integrating the data from NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the definitive proof. This guide has outlined a robust and logical workflow, providing the theoretical basis and practical considerations for each step, to ensure the accurate and reliable characterization of this and other similar molecules.

References

A Technical Guide to the Mechanism of Action of Phenylboronic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Unique Chemistry of Boron in Biology

Phenylboronic acid (PBA) and its derivatives represent a class of synthetic compounds whose utility in biological systems is anchored in the unique and versatile chemistry of the boron atom. As a mild Lewis acid, the boron center of a phenylboronic acid possesses an empty p-orbital, making it an electrophile capable of forming reversible covalent bonds.[1] This singular characteristic—the ability to engage in dynamic, reversible covalent interactions under physiological conditions—sets it apart from traditional pharmacophores and has paved the way for its application in diagnostics, therapeutics, and drug delivery. This guide provides an in-depth exploration of the core mechanisms through which phenylboronic acids exert their biological effects, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Foundational Mechanism - Reversible Covalent Interaction with Diols

The cornerstone of phenylboronic acid's biological activity is its ability to react with compounds containing cis-1,2- or 1,3-diol functionalities to form stable five- or six-membered cyclic boronate esters.[2][3][4] This interaction is a dynamic equilibrium, highly sensitive to pH, the pKa of the boronic acid, and the structure of the diol.[5]

At neutral or alkaline pH, the trigonal planar boronic acid (a weak Lewis acid) accepts a hydroxide ion from water to form a more nucleophilic, negatively charged tetrahedral boronate species.[6] It is predominantly this tetrahedral intermediate that reacts with a diol, displacing water to form the cyclic boronate ester.[7] The reaction is reversible, and the stability of the resulting ester is critical to the biological application.

Diol_Interaction PBA_trigonal PBA_trigonal PBA_tetrahedral PBA_tetrahedral PBA_trigonal->PBA_tetrahedral Diol Diol Boronate_Ester Boronate_Ester

This fundamental diol-binding capability is the mechanistic thread that connects all of PBA's diverse biological applications, from sensing blood glucose to inhibiting enzymes and targeting cancer cells.

Part 2: Mechanism as a Therapeutic Modality - Enzyme Inhibition

The electrophilic boron atom is an exceptional mimic of the tetrahedral transition state of serine protease-catalyzed peptide bond hydrolysis.[8] This allows boronic acids to act as potent, reversible inhibitors of these critical enzymes.

Case Study: Proteasome Inhibition (Bortezomib)

Bortezomib (Velcade®) is a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[9][10] Its mechanism centers on the highly specific and reversible inhibition of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[11][12]

  • Mechanism of Action: Bortezomib's boron atom directly attacks the hydroxyl group of the N-terminal threonine residue in the active site of the chymotrypsin-like (β5) subunit of the 20S proteasome core particle.[9][13] This forms a stable, reversible tetrahedral intermediate, effectively blocking the enzyme's catalytic activity.[12]

  • Downstream Effects: Inhibition of the proteasome prevents the degradation of key regulatory proteins, including pro-apoptotic factors and the inhibitor of NF-κB (IκB).[9][12][13] The accumulation of IκB sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-survival genes.[12] This disruption of cellular homeostasis triggers programmed cell death (apoptosis) in cancer cells.[10]

Bortezomib_Mechanism Bortezomib Bortezomib (Boronic Acid Warhead) Inhibition Reversible Covalent Inhibition (Tetrahedral Intermediate) Bortezomib->Inhibition Proteasome 26S Proteasome (β5 Subunit Active Site) Proteasome->Inhibition IkB IκB Accumulation Inhibition->IkB NFkB NF-κB Sequestered in Cytoplasm IkB->NFkB Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis

Case Study: β-Lactamase Inhibition (Vaborbactam)

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem (Vabomere®).[14][15] It addresses antibiotic resistance by neutralizing serine β-lactamases, including the problematic Klebsiella pneumoniae carbapenemase (KPC).[14][16]

  • Mechanism of Action: Vaborbactam acts as a transition-state analog.[14] The boron atom is attacked by the active site serine (Ser70 in KPC-2), forming a reversible covalent adduct.[17][18] This mimics the tetrahedral intermediate of β-lactam hydrolysis but is far more stable, effectively trapping and inactivating the enzyme.[19] By inhibiting the β-lactamase, vaborbactam protects meropenem from degradation, restoring its antibacterial activity.[14][20]

InhibitorTarget EnzymeKi (Inhibition Constant)Mechanism Type
Bortezomib 26S Proteasome (β5)~0.6 nMReversible Covalent
Vaborbactam KPC-2 β-Lactamase~69 nM[14]Reversible Covalent
Z-SSKL(boro)L Prostate-Specific Antigen~65 nM[8]Reversible Covalent
PBA-Darunavir Analog HIV-1 Protease~0.5 pM[21]Non-covalent H-Bonding

Table 1: Comparative inhibitory potencies of selected boronic acid-based compounds against their respective enzyme targets. Data compiled from multiple sources.[8][14][21]

Part 3: Mechanism as a Recognition Tool - Biosensing & Diagnostics

The specific and reversible binding of phenylboronic acids to the diols found in saccharides forms the basis of powerful sensing platforms, particularly for glucose and cell-surface glycans.[3][22]

  • Mechanism of Action: Boronic acid-based fluorescent sensors typically consist of a PBA recognition element linked to a fluorophore.[23][24] In the absence of a diol analyte, the fluorescence is often quenched through a process like Photoinduced Electron Transfer (PET), where the lone pair of electrons on a nearby nitrogen atom interacts with the boronic acid and quenches the fluorophore.[25][26]

  • Signal Transduction: When a saccharide like glucose binds to the boronic acid, a cyclic boronate ester is formed.[25] This increases the Lewis acidity of the boron atom, strengthening the B-N interaction.[25][26] This change in the electronic environment disrupts the PET process, "turning on" fluorescence and generating a readable signal proportional to the analyte concentration.[25] This mechanism has been exploited to create sensors for continuous glucose monitoring and for imaging specific glycans, like sialyl Lewis X, on cancer cells.[24][27]

Experimental Protocol: Characterizing PBA-Saccharide Binding via Fluorescence Spectroscopy

This protocol outlines a general method to determine the binding affinity (dissociation constant, Kd) of a fluorescent PBA sensor for a target saccharide.

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent PBA sensor (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). The choice of buffer is critical, as some buffer components (like Tris) contain diols and can interfere.

    • Prepare a series of concentrated stock solutions of the target saccharide (e.g., D-glucose) in the same buffer.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to the known maximum for the sensor's fluorophore.

    • Set the emission scan range to capture the full emission spectrum of the fluorophore.

    • Use a constant temperature cuvette holder set to a physiologically relevant temperature (e.g., 25°C or 37°C).

  • Titration Experiment:

    • Add a fixed volume of the PBA sensor stock solution to a cuvette containing the buffer to achieve a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).

    • Record the initial fluorescence spectrum (F₀).

    • Make sequential additions of small aliquots of the saccharide stock solution to the cuvette. Mix thoroughly and allow the system to equilibrate (typically seconds to minutes) after each addition.[28]

    • Record the fluorescence spectrum (F) after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum against the concentration of the saccharide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model using a non-linear regression) to calculate the dissociation constant (Kd). Causality: This experiment directly measures the functional consequence (change in fluorescence) of the molecular interaction (PBA-saccharide binding), allowing for quantitative characterization of the sensor's affinity and selectivity.

Part 4: Mechanism as a Targeting Strategy - Drug & Gene Delivery

The surfaces of many cancer cells are characterized by an over-expression of sialic acid, a terminal carbohydrate residue on cell-surface glycoproteins that contains a cis-diol moiety.[29][30][31] This aberrant glycosylation pattern serves as a biomarker that can be targeted by PBA-functionalized nanocarriers.

  • Mechanism of Action: Nanoparticles (e.g., liposomes, polymeric micelles, chitosan nanoparticles) are decorated with phenylboronic acid ligands.[32][33][34] When these nanocarriers circulate in the body, the PBA ligands selectively recognize and bind to the sialic acid residues on cancer cells via the formation of reversible boronate esters.[29][30][33]

  • Targeted Uptake and Release: This binding event promotes receptor-mediated endocytosis, leading to the internalization of the nanocarrier and its therapeutic cargo (e.g., doxorubicin, siRNA) specifically into the target cancer cells.[32][33][34] Furthermore, the pH-sensitivity of the boronate ester bond can be exploited for drug release.[33] The acidic environment of endosomes and lysosomes (pH ~5.0-6.5) can facilitate the hydrolysis of the boronate ester, triggering the release of the drug inside the cell, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[29][33]

Drug_Delivery_Mechanism cluster_cell Cancer Cell SA Sialic Acid (SA) (Overexpressed) Endosome Endosome (Acidic pH) Binding PBA-SA Binding (Boronate Ester Formation) Drug_Release Drug Release Endosome->Drug_Release Nanoparticle PBA-Functionalized Nanoparticle (with Drug Cargo) Nanoparticle->Binding Internalization Endocytosis Binding->Internalization Internalization->Endosome

Conclusion

The mechanism of action of phenylboronic acids in biological systems is a compelling example of how fundamental chemical principles can be translated into sophisticated biomedical tools. From the reversible covalent bond that underpins its interaction with diols to its role as a transition-state mimic in enzyme active sites, PBA chemistry offers a versatile and powerful platform. For drug development professionals and researchers, understanding these core mechanisms is paramount for designing the next generation of targeted therapeutics, sensitive diagnostics, and intelligent drug delivery systems. The continued exploration of this unique chemical entity promises to yield further innovations across the scientific landscape.

References

A Technical Guide to Substituted Phenylboronic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of substituted phenylboronic acids. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into the synthesis, characterization, and diverse applications of this versatile class of compounds. From their pivotal role in carbon-carbon bond formation to their emerging applications in medicinal chemistry and materials science, this guide is designed to be an essential resource for both seasoned experts and newcomers to the field.

Introduction: The Unique Chemistry of Phenylboronic Acids

Phenylboronic acids are organoboron compounds featuring a phenyl ring bonded to a boronic acid functional group (-B(OH)₂). Their utility in modern chemistry stems from the unique electronic nature of the boron atom. With a vacant p-orbital, the boron atom in phenylboronic acid acts as a Lewis acid, enabling it to interact with nucleophiles. This Lewis acidity is central to many of its applications, including the renowned Suzuki-Miyaura cross-coupling reaction.[1][2]

The true versatility of phenylboronic acids is unlocked through the substitution of the phenyl ring. The introduction of various functional groups at the ortho, meta, or para positions allows for the fine-tuning of the compound's electronic and steric properties. These modifications can significantly impact the reactivity, acidity (pKa), and solubility of the phenylboronic acid, thereby tailoring it for specific applications. For instance, electron-withdrawing groups tend to increase the Lewis acidity of the boron atom, a feature that can be exploited in the design of sensors and in modulating reactivity in cross-coupling reactions.[3]

Synthesis of Substituted Phenylboronic Acids: A Practical Approach

The synthesis of substituted phenylboronic acids is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the nature of the desired substituent and the starting materials.

Grignard and Organolithium Routes: The Workhorse Methods

The most common and versatile methods for preparing substituted phenylboronic acids involve the reaction of an organometallic reagent (a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[4]

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid [4]

This protocol details the synthesis of 4-methoxyphenylboronic acid, a common electron-rich phenylboronic acid.

  • Materials:

    • 4-Bromoanisole (80.0 g, 0.43 mol)

    • Magnesium turnings (11.96 g, 0.49 mol)

    • Dry Tetrahydrofuran (THF) (350 ml)

    • Tri-isopropyl borate (161.7 g, 0.86 mol)

    • 10% Hydrochloric acid (300 ml)

    • Ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 4-bromoanisole in 300 ml of dry THF to magnesium turnings.

    • In a separate flask, dissolve tri-isopropyl borate in 50 ml of dry THF and cool the solution to -78 °C under a dry nitrogen atmosphere.

    • Add the prepared Grignard reagent dropwise to the cooled tri-isopropyl borate solution, maintaining the temperature at -78 °C.

    • Allow the reaction mixture to warm to room temperature overnight with continuous stirring.

    • Acidify the reaction mixture by stirring with 10% hydrochloric acid for 1 hour.

    • Extract the product into ether (2x).

    • Wash the combined ethereal extracts with water and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to yield a crude solid.

    • Recrystallize the solid from water to obtain pure 4-methoxyphenylboronic acid as colorless crystals.[4]

Experimental Protocol: Synthesis of 3-Nitrophenylboronic Acid [5]

This protocol outlines the synthesis of 3-nitrophenylboronic acid, an example of an electron-deficient phenylboronic acid, via a nitration reaction.

  • Materials:

    • Phenylboronic acid (9.02 g)

    • Colorless fuming nitric acid (50 mL, 1.20 M)

    • Urea (a small amount)

    • Ice

  • Procedure:

    • In a flask placed in an ice-salt bath, cool the fuming nitric acid containing a small amount of urea to -15 °C.

    • Slowly add phenylboronic acid to the cooled nitric acid over 1-2 hours, ensuring the temperature does not exceed -9 °C.

    • Stir the mixture for an additional 15-30 minutes.

    • Pour the reaction mixture over ice to precipitate the product.

    • The crude product can be further purified by recrystallization.[5]

Purification of Substituted Phenylboronic Acids

Purification is a critical step to ensure the quality and reactivity of the synthesized phenylboronic acids, especially for applications like Suzuki-Miyaura coupling where impurities can poison the catalyst.

Purification Protocol: General Acid-Base Extraction [6]

This method leverages the acidic nature of the boronic acid group.

  • Dissolve the crude phenylboronic acid in a suitable organic solvent (e.g., diethyl ether).

  • Extract the organic solution with an aqueous base (e.g., sodium hydroxide) to form the water-soluble boronate salt. Impurities that are not acidic will remain in the organic layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., hydrochloric acid) to precipitate the purified phenylboronic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[6]

Purification Protocol: Recrystallization

Recrystallization from a suitable solvent is a common and effective method for purifying solid phenylboronic acids. The choice of solvent depends on the solubility of the specific substituted phenylboronic acid. Water, ethanol, or mixtures of solvents are often used.[4][7]

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized substituted phenylboronic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the protons on the phenyl ring and any substituents. The chemical shifts of the aromatic protons can be influenced by the nature and position of the substituents.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • ¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. The chemical shift of the boron atom provides information about its coordination environment (trigonal planar for the free acid, tetrahedral for boronate esters or adducts).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the boronic acid and vibrations of the phenyl ring and its substituents.

  • Melting Point: A sharp melting point is indicative of a pure compound.

The Influence of Substituents on Phenylboronic Acid Properties

The nature and position of the substituent on the phenyl ring have a profound impact on the properties of the boronic acid.

Electronic Effects on Acidity (pKa)

The Lewis acidity of the boronic acid, quantified by its pKa, is a critical parameter, especially in biological applications and catalysis. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the Lewis acidity of the boron atom by pulling electron density away from it, resulting in a lower pKa. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) decrease the Lewis acidity, leading to a higher pKa.

Substituent (para-position)pKa
-OCH₃9.75
-CH₃9.30
-H8.83
-Cl8.15
-CN7.82
-NO₂7.10

Note: pKa values can vary depending on the solvent and measurement conditions. The values presented are for illustrative purposes.

Key Applications of Substituted Phenylboronic Acids

The tunable properties of substituted phenylboronic acids have led to their widespread use in various scientific disciplines.

The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a phenylboronic acid) and an organohalide. It is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[8][9]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step typically requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²B(OH)₂ + Base boronic_acid->transmetalation halide R¹-X halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Suzuki-Miyaura Reactions

Despite its robustness, challenges can arise, particularly with electronically demanding substrates.

  • Electron-Deficient Phenylboronic Acids: These can be prone to protodeboronation (loss of the boronic acid group). Using milder bases (e.g., K₂CO₃, CsF) and shorter reaction times can mitigate this side reaction.[10]

  • Sterically Hindered Substrates: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the reaction by facilitating both oxidative addition and reductive elimination.[10]

  • Low Yields: Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Degassing the solvent is crucial.[11]

Medicinal Chemistry and Drug Development

Substituted phenylboronic acids are increasingly being explored as pharmacophores and building blocks in drug discovery.

  • Enzyme Inhibition: The Lewis acidic boron atom can form a reversible covalent bond with active site serine or threonine residues in enzymes, leading to potent and selective inhibition. Bortezomib, a proteasome inhibitor used in cancer therapy, is a prominent example.

  • Glucose Sensing and Insulin Delivery: The ability of phenylboronic acids to reversibly bind to diols forms the basis for glucose-responsive materials. Phenylboronic acid-containing polymers can swell or shrink in response to glucose concentrations, enabling the development of "smart" insulin delivery systems.

  • Boron Neutron Capture Therapy (BNCT): Boron-10 has a high propensity to capture thermal neutrons, leading to a nuclear reaction that releases high-energy particles capable of killing cancer cells. Phenylboronic acids can be incorporated into tumor-targeting molecules for use in BNCT.

Materials Science: Building Blocks for Functional Materials

The rigid structure and tunable electronic properties of substituted phenylboronic acids make them attractive building blocks for advanced materials.

  • Organic Light-Emitting Diodes (OLEDs): Phenylboronic acids are used as precursors for the synthesis of conjugated polymers and small molecules with tailored electronic and photophysical properties for use in OLED displays and lighting.

  • Sensors: The interaction of phenylboronic acids with diols can be coupled with a fluorescent or colorimetric signal, enabling the development of sensors for saccharides and other biologically relevant molecules.

Safety and Handling

While generally considered to be of low toxicity, proper safety precautions should always be observed when handling substituted phenylboronic acids and their reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dusts or vapors.[12]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.[13]

  • Handling Boron Reagents: Many of the reagents used in the synthesis of boronic acids, such as organolithium reagents and borane complexes, are highly reactive and require careful handling under an inert atmosphere.[12]

Conclusion

Substituted phenylboronic acids are a remarkably versatile class of compounds with a continuously expanding range of applications. Their ease of synthesis, tunable properties, and unique reactivity make them indispensable tools for chemists in academia and industry. A thorough understanding of their synthesis, properties, and the influence of substituents is key to unlocking their full potential in areas ranging from the synthesis of complex molecules to the development of innovative materials and therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • ESPI Metals. Boron - Safety Data Sheet. [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

  • Thieme Connect. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Google Patents.
  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • PMC - NIH. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]

  • Research Core Facilities. SAFETY DATA SHEET Boron (pieces). [Link]

  • KingProlly. What precautions are needed when handling boron III oxide?. [Link]

  • LookChem. 3-nitrophenylboronic acid. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Reddit. Purification of boronic acids? : r/chemistry. [Link]

  • ResearchGate. Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr( vi ) and reducing to Cr( iii ). [Link]

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Navigating the Bifunctional Landscape: A Technical Guide to the Reactivity of the Hydroxylpropyl Group in 3-(3-Hydroxypropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Hydroxypropyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a nucleophilic primary alcohol and an electrophilic boronic acid, presents both opportunities and challenges in synthetic chemistry. This guide provides an in-depth exploration of the reactivity of the hydroxylpropyl group, offering a strategic framework for its selective modification. We will delve into the causality behind experimental choices for key transformations—oxidation, esterification, and etherification—while also considering the interplay with the boronic acid moiety. This document is designed to serve as a practical resource, grounded in established chemical principles and supported by detailed, field-proven protocols.

The Duality of Reactivity: An Introduction

The synthetic utility of this compound lies in its dual-handle nature. The arylboronic acid group is a cornerstone of modern organic synthesis, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Conversely, the 3-hydroxypropyl chain offers a versatile site for introducing a variety of functional groups through reactions typical of primary alcohols.

The central challenge and, indeed, the synthetic opportunity, is the selective manipulation of one functional group in the presence of the other. This guide will illuminate the pathways to achieving such chemoselectivity, a critical consideration in the design of complex molecules for drug discovery and development.[1]

Logical Relationship Diagram: Functional Group Interplay

G Molecule This compound Hydroxyl Hydroxylpropyl Group (Nucleophilic) Molecule->Hydroxyl BoronicAcid Boronic Acid Group (Electrophilic) Molecule->BoronicAcid Reactions Chemical Transformations Hydroxyl->Reactions Oxidation, Esterification, Etherification BoronicAcid->Reactions Suzuki Coupling, Oxidation, Ester Formation

Caption: Interplay of the two functional groups in the molecule.

Selective Oxidation of the Hydroxylpropyl Group

The conversion of the primary alcohol of the hydroxylpropyl group to an aldehyde or a carboxylic acid can be a key synthetic step. The choice of oxidant and reaction conditions is paramount to avoid the undesired oxidation of the boronic acid moiety.[2] While boronic acids are susceptible to oxidation, chemoselective oxidation of alcohols is achievable.[3]

Oxidation to the Aldehyde

A mild and selective method for the oxidation of primary alcohols to aldehydes in the presence of a boronic acid is the use of pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents operate under non-aqueous and neutral or mildly acidic conditions, which helps to preserve the boronic acid group.

Experimental Protocol: Oxidation to 3-(3-Oxopropyl)phenylboronic acid using PCC

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Oxidation to the Carboxylic Acid

For the oxidation to the carboxylic acid, stronger oxidizing agents are required. However, many common strong oxidants (e.g., potassium permanganate, chromic acid) can degrade the boronic acid. A more compatible method involves a two-step procedure: oxidation to the aldehyde as described above, followed by further oxidation to the carboxylic acid using a milder oxidant like sodium chlorite.

Esterification of the Hydroxylpropyl Group

Esterification of the primary alcohol provides a straightforward method for introducing a wide range of functional groups. The key to chemoselectivity is to employ conditions that favor the reaction of the alcohol over the boronic acid.

Fischer Esterification

While classic Fischer esterification (acid-catalyzed reaction with a carboxylic acid) can be employed, the acidic conditions may promote protodeboronation.[4] Boric acid itself has been shown to catalyze the chemoselective esterification of α-hydroxycarboxylic acids.[5]

Experimental Protocol: Boric Acid-Catalyzed Esterification

  • Mixing: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of boric acid (0.1 eq.).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

  • Work-up: After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Acylation with Acyl Halides or Anhydrides

A more common and generally milder method for esterification is the reaction with an acyl halide or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine. These conditions are typically compatible with the boronic acid moiety.

Experimental Workflow: Acylation

G Start This compound + Acyl Halide/Anhydride Base Add Base (e.g., Triethylamine) Start->Base Reaction Stir at Room Temperature Base->Reaction Workup Aqueous Work-up Reaction->Workup Product Ester Product Workup->Product

Caption: A typical workflow for the acylation of the hydroxylpropyl group.

Etherification of the Hydroxylpropyl Group

The formation of an ether linkage is another valuable transformation of the hydroxylpropyl group. The Williamson ether synthesis is a classic and reliable method.[6][7]

Williamson Ether Synthesis

This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[8][9] A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to generate the alkoxide. These basic conditions are generally well-tolerated by the arylboronic acid.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction to reflux and monitor by TLC.

  • Quenching and Work-up: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Orthogonal Reactivity: The Suzuki-Miyaura Coupling

A significant advantage of this compound is the ability to perform Suzuki-Miyaura cross-coupling reactions while leaving the hydroxylpropyl group intact. The reaction conditions for Suzuki-Miyaura coupling are generally compatible with primary alcohols.[1]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃Activates the boronic acid
SolventToluene, Dioxane, DMF/WaterSolubilizes reactants
Aryl HalideAryl bromide or iodideCoupling partner

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Reaction: Heat the mixture to reflux under an inert atmosphere until the starting materials are consumed (monitor by TLC).

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Strategic Use of Protecting Groups for Complex Syntheses

In multi-step syntheses where both the hydroxyl and boronic acid groups might be exposed to incompatible reagents, the use of protecting groups is essential for achieving the desired outcome.

Protecting the Hydroxyl Group

Common protecting groups for primary alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers (Bn).[10]

  • TBDMS ethers are stable to a wide range of reaction conditions but can be readily cleaved with fluoride sources (e.g., tetrabutylammonium fluoride, TBAF).

  • Benzyl ethers are robust and can be removed by hydrogenolysis.

Protecting the Boronic Acid Group

Boronic acids can be protected as boronate esters, with pinacol esters being the most common.[11] These are generally more stable than the free boronic acids and can be carried through multiple synthetic steps. They can be deprotected back to the boronic acid under acidic or basic conditions.

Protecting Group Strategy Diagram

G cluster_0 Hydroxyl Group Protection cluster_1 Boronic Acid Protection Start_OH Primary Alcohol Protect_OH Protect with TBDMSCl or BnBr Start_OH->Protect_OH Protected_OH Protected Alcohol (TBDMS or Bn ether) Protect_OH->Protected_OH Deprotect_OH Deprotect with TBAF or H₂, Pd/C Protected_OH->Deprotect_OH End_OH Primary Alcohol Deprotect_OH->End_OH Start_BA Boronic Acid Protect_BA Protect with Pinacol Start_BA->Protect_BA Protected_BA Pinacol Boronate Ester Protect_BA->Protected_BA Deprotect_BA Deprotect with Acid/Base Protected_BA->Deprotect_BA End_BA Boronic Acid Deprotect_BA->End_BA

Caption: Common protecting group strategies for alcohols and boronic acids.

Conclusion

This compound is a valuable bifunctional building block. A thorough understanding of the reactivity of its hydroxylpropyl group, in conjunction with the boronic acid moiety, is crucial for its effective utilization in synthesis. By carefully selecting reaction conditions and, when necessary, employing appropriate protecting group strategies, chemists can selectively manipulate the hydroxylpropyl group to access a diverse range of functionalized molecules for applications in drug discovery and materials science. This guide provides a foundational framework and practical protocols to enable researchers to confidently navigate the rich chemistry of this versatile compound.

References

  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chem Sci. 2018;9(24):5454-5460.

  • Protecting Groups for Boronic Acids. Chem-Station.

  • Williamson Ether Synthesis. Chemistry Steps.

  • Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Tetrahedron Letters. 2004;45(15):3127-3130.

  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.

  • Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. Org. Lett. 2016;18(15):3646-3649.

  • Williamson ether synthesis. Wikipedia.

  • Suzuki-Miyaura Coupling. Organic Synthesis.

  • Boronic acid with high oxidative stability and utility in biological contexts. Proc Natl Acad Sci U S A. 2013;110(22):8822-8827.

  • Williamson Ether Synthesis. YouTube.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chem. Commun. 2017;53:4058-4074.

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Org. Lett. 2020;22(19):7553-7557.

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal.

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ResearchGate.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc. 2012;134(35):14336-14341.

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Org. Lett. 2014;16(11):3036-3039.

  • Boronic acid. Wikipedia.

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. 2010;15(8):5768-5781.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl. 2007;46(33):6284-6287.

  • Complexity-generating hydration reactions via gold-catalyzed addition of boronic acids to alkynes*. Pure and Applied Chemistry. 2012;84(9):2183-2198.

  • Molecular recognition with boronic acids—applications in chemical biology. J. Braz. Chem. Soc. 2013;24(5):717-734.

  • Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. Green Chem. 2014;16:386-391.

Sources

Spectroscopic Characterization of 3-(3-Hydroxypropyl)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Hydroxypropyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in drug development, particularly in the design of targeted therapies and diagnostic agents, stems from the unique chemical properties of the boronic acid moiety and the hydroxypropyl chain. The boronic acid group can form reversible covalent bonds with diols, a characteristic exploited for sensing saccharides and for targeting glycoproteins, which are often overexpressed on the surface of cancer cells. The hydroxypropyl group provides a site for further functionalization and can influence the compound's solubility and pharmacokinetic properties.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into spectral interpretation and the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this important chemical entity.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The key features of this compound include a substituted aromatic ring, a flexible hydroxypropyl side chain, and the boronic acid functional group.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the hydroxypropyl chain. The exact chemical shifts can vary depending on the solvent used.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.4m4HAr-HThe aromatic protons will appear in the downfield region due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet.
~4.5-5.5br s2HB(OH)₂The protons of the boronic acid hydroxyl groups are acidic and their signal is often broad and may exchange with water in the solvent.
~3.6t2H-CH₂-OHThe methylene protons adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom, appearing as a triplet due to coupling with the adjacent CH₂ group.
~2.7t2HAr-CH₂-The benzylic methylene protons are deshielded by the aromatic ring and will appear as a triplet due to coupling with the adjacent CH₂ group.
~1.9p2H-CH₂-CH₂-CH₂-The central methylene protons of the propyl chain will appear as a pentet (or multiplet) due to coupling with the two adjacent CH₂ groups.
~2.5br s1H-OHThe alcoholic proton signal is often a broad singlet and its position can be concentration and temperature dependent.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is crucial. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to slow down the exchange of labile protons (like those on the hydroxyl and boronic acid groups), making them more readily observable.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~140-130Ar-CAromatic carbons will appear in the downfield region. The carbon bearing the boronic acid group (ipso-carbon) may be broad or not observed due to quadrupolar relaxation of the adjacent boron nucleus.[1]
~130-125Ar-CHAromatic methine carbons.
~62-CH₂-OHThe carbon attached to the hydroxyl group is significantly deshielded.
~34Ar-CH₂-The benzylic carbon.
~32-CH₂-CH₂-CH₂-The central carbon of the propyl chain.

Self-Validating System: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the structure. Any discrepancy would suggest the presence of impurities or molecular symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Figure 2: Expected IR absorptions for key functional groups.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3600-3200 (broad)O-H stretchAlcohol & Boronic AcidThe broadness of this band is indicative of hydrogen bonding. The presence of two different types of hydroxyl groups will contribute to this broad absorption.
3100-3000C-H stretchAromaticConfirms the presence of the phenyl ring.
2950-2850C-H stretchAliphaticIndicates the presence of the propyl side chain.
~1600, ~1475C=C stretchAromatic RingThese two bands are characteristic of the stretching vibrations within the benzene ring.
~1350-1310B-O stretchBoronic AcidA key diagnostic peak for the presence of the boronic acid functionality.[2]
~1050C-O stretchPrimary AlcoholConfirms the presence of the primary alcohol group.

Authoritative Grounding: The assignment of these bands is based on well-established correlation charts for IR spectroscopy and literature data for similar phenylboronic acid derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Molecular Ion Peak: For this compound (C₉H₁₃BO₃), the expected exact mass is approximately 180.0958 g/mol .[3] In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at this m/z value. In a low-resolution spectrum, this would be seen at m/z = 180.

Fragmentation Analysis: Electron ionization (EI) would likely lead to significant fragmentation. The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses.

G M [C₉H₁₃BO₃]⁺˙ m/z = 180 F1 [M - H₂O]⁺˙ m/z = 162 M->F1 - H₂O F2 [M - C₃H₆O]⁺˙ m/z = 122 M->F2 - C₃H₆O (McLafferty) F4 [C₆H₅BO₂]⁺˙ m/z = 120 M->F4 - C₃H₇O F3 [C₇H₇]⁺ m/z = 91 F2->F3 - B(OH)₂

Figure 3: Plausible fragmentation pathways in EI-MS.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
180[C₉H₁₃BO₃]⁺˙Molecular Ion
162[C₉H₁₁BO₂]⁺˙Loss of water (H₂O) from the hydroxypropyl group.
122[C₆H₇BO₂]⁺˙McLafferty rearrangement involving the hydroxypropyl chain, leading to the loss of propene and water as neutral molecules.
120[C₆H₅BO₂]⁺˙Cleavage of the propyl chain.
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes, formed after loss of the boronic acid group.

Expertise & Experience: The prediction of a McLafferty rearrangement is based on the presence of a gamma-hydrogen in the propyl chain relative to the aromatic ring, which can be transferred to the ring with subsequent cleavage of the Cα-Cβ bond.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry
  • Sample Introduction:

    • Electron Ionization (EI): Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia) and introduce it via direct infusion or after Liquid Chromatography (LC) separation.

  • Data Acquisition:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Ionization Mode: Positive or negative, depending on the desired information.

    • Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for confirming the identity, purity, and structural integrity of this important molecule. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists, enabling them to confidently utilize this compound in their drug discovery and development endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxyprop-1-yl)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid. Wiley. Retrieved from [Link]

  • He, X., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(11), 4553-4560. Retrieved from [Link]

  • Ungureanu, E. M., et al. (2007). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B, 69(3), 3-10. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

Sources

solubility and stability of 3-(3-Hydroxypropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Hydroxypropyl)phenylboronic Acid

Abstract

This compound is a bifunctional organoboron compound increasingly utilized as a versatile building block in organic synthesis and drug discovery, primarily for its role in palladium-catalyzed cross-coupling reactions. Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility in relevant solvent systems and its stability under various storage and reaction conditions. This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of these critical parameters. We delve into the theoretical underpinnings of its solubility profile, present a robust experimental protocol for its quantitative determination, and explore the primary degradation pathways—dehydration to boroxine and oxidative C-B bond cleavage. Furthermore, this guide outlines a systematic approach to developing a stability-indicating analytical method using forced degradation studies, ensuring the accurate assessment of purity and degradation over time. The insights and methodologies presented herein are designed to empower scientists to handle, store, and utilize this compound with confidence, ensuring experimental reproducibility and the integrity of synthetic outcomes.

Introduction to this compound

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom, with the general formula R-B(OH)₂.[1] They function as mild Lewis acids and are lauded for their general stability and ease of handling compared to many other organometallic reagents, making them indispensable in modern chemistry.[2][3]

This compound incorporates both the versatile phenylboronic acid moiety and a polar hydroxypropyl side chain. This dual functionality makes it a valuable intermediate, allowing for subsequent modifications at the hydroxyl group after the boronic acid has been utilized in reactions such as the Nobel prize-winning Suzuki-Miyaura coupling.[4]

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the bedrock of successful and safe experimentation. The key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name [3-(3-hydroxypropyl)phenyl]boronic acid[5]
CAS Number 736989-98-3[5][6]
Molecular Formula C₉H₁₃BO₃[5][7]
Molecular Weight 180.01 g/mol [5][7]
Appearance Solid[7]
SMILES String OCCCc1cccc(c1)B(O)O[7]

Solubility Profile

The solubility of a reagent dictates the choice of solvent for reactions, purification, and formulation. For this compound, solubility is governed by a balance between the relatively nonpolar phenyl ring and the two polar functional groups: the boronic acid and the terminal hydroxyl group.

Theoretical Considerations and Solvent Selection

The solubility of boronic acids is highly dependent on the solvent's polarity and the nature of the substituents on the phenyl ring.[8] Unsubstituted phenylboronic acid exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[9][10] Its solubility in water is limited, reported to be around 1-2 g/100 g H₂O at room temperature.[11][12]

The presence of the 3-hydroxypropyl group on the phenyl ring introduces an additional polar, hydrogen-bond-donating site. This structural feature is expected to increase the compound's overall polarity compared to phenylboronic acid, likely enhancing its solubility in polar protic solvents, including water, methanol, and ethanol, while potentially decreasing its affinity for nonpolar solvents.

For practical applications, a screening of the following solvents is recommended:

Solvent ClassExamplesExpected SolubilityRationale
Protic Polar Water, Methanol, EthanolHigh to ModerateThe hydroxyl and boronic acid groups can form strong hydrogen bonds with protic solvents.
Aprotic Polar Acetone, Acetonitrile, THF, Ethyl AcetateHigh to ModerateThe polarity of these solvents can effectively solvate the molecule.
Aprotic Nonpolar Toluene, Hexanes, DichloromethaneLow to Very LowThe overall polarity of the molecule is too high for effective solvation in nonpolar media.
Experimental Protocol for Solubility Determination: The Dynamic Method

While theoretical predictions are useful, empirical determination is essential for accurate data. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of boronic acids.[4][8] It involves heating a biphasic sample of known composition until a clear, single-phase solution is formed.

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Instrumentation: Employ a turbidity sensor or luminance probe to monitor the light intensity transmitted through the sample. This provides an objective measure of dissolution.[4][8]

  • Heating and Stirring: Vigorously stir the mixture while heating it at a slow, constant rate (e.g., 0.1–0.2 K/min). This ensures the system remains close to thermal equilibrium.[8]

  • Equilibrium Temperature Determination: Record the temperature at which the last solid particles dissolve. This point is marked by a sharp increase in measured light transmittance and is the equilibrium solubility temperature for that specific composition.[8]

  • Data Collection: Repeat steps 1-4 for a range of different compositions (mole fractions) of the solute in the solvent.

  • Data Analysis: Plot the equilibrium temperature (°C or K) against the mole fraction of the solute to construct a comprehensive solubility curve.

Diagram: Workflow for Dynamic Solubility Measurement

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Accurately Weigh Solute & Solvent p2 Combine in Jacketed Vessel p1->p2 m1 Heat & Stir at Constant Rate p2->m1 m2 Monitor Turbidity (Light Transmittance) m1->m2 m3 Record Dissolution Temperature m2->m3 a1 Repeat for Multiple Compositions m3->a1 a2 Plot Temperature vs. Mole Fraction a1->a2 a3 Generate Solubility Curve a2->a3

Caption: Workflow for the dynamic method of solubility determination.

Stability Profile and Degradation Pathways

While boronic acids are more stable than many organometallic reagents, they are susceptible to specific degradation pathways that can impact their purity, reactivity, and shelf-life.[1] Proper storage and handling are paramount to preserving the integrity of the compound.

Primary Degradation Pathway 1: Dehydration to Boroxine

The most common transformation for phenylboronic acids is a reversible, thermally-driven dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][13][14] This process involves the intermolecular condensation of three boronic acid molecules with the elimination of three molecules of water.

This equilibrium means that solid this compound may exist as a mixture of the free acid and its boroxine anhydride, which can complicate characterization and stoichiometry calculations if not accounted for. In solution, the position of the equilibrium is dependent on the presence of water.

Primary Degradation Pathway 2: Oxidative Cleavage

Boronic acids are susceptible to oxidation, which cleaves the carbon-boron bond to yield the corresponding phenol.[15] This pathway is particularly relevant under physiological conditions or in the presence of reactive oxygen species (ROS) such as hydrogen peroxide.[16][17] For this compound, this degradation would result in the formation of 3-(3-hydroxypropyl)phenol and boric acid. This oxidative instability can be a significant issue in biological applications or in reactions where oxidizing agents are present.[16]

Diagram: Major Degradation Pathways

G Parent This compound Boroxine Corresponding Boroxine (Trimeric Anhydride) Parent->Boroxine Dehydration (+ Heat, - H₂O) Phenol 3-(3-Hydroxypropyl)phenol + B(OH)₃ Parent->Phenol Oxidation (+ [O]) Boroxine->Parent Hydrolysis (+ H₂O)

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Procedures

To mitigate degradation and ensure long-term viability, adherence to proper storage and handling protocols is critical. Boronic acids are generally hygroscopic and can cake upon moisture absorption.[18][19]

ParameterRecommendationRationale
Temperature Store at room temperature (15–25°C / 59–77°F).Avoids thermal degradation and dehydration to the boroxine.[18]
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., N₂ or Ar).Minimizes exposure to atmospheric moisture, which can cause caking and hydrolysis of any boroxine present.[19]
Light Protect from direct sunlight and strong light sources.Prevents potential photolytic degradation.
Container Use containers made of inert materials such as High-Density Polyethylene (HDPE), polypropylene, or amber glass.[18]Ensures no reaction with or leaching from the container.
Compatibility Store away from strong oxidizing agents, strong acids, and strong bases.[20]Prevents chemical reactions and accelerated degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) over time, distinct from its degradation products, impurities, or excipients.[21] For this compound, RP-HPLC is the method of choice.

Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a SIAM. It involves subjecting the compound to harsh conditions to intentionally generate degradation products, which is essential for proving the analytical method's specificity.[21]

Methodology:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose the solutions to the conditions outlined in the table below. Include a control sample stored under normal conditions.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, the control, and a placebo (if applicable) by the proposed HPLC method.

  • Evaluation: The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks and if mass balance is maintained (the sum of the parent compound and all degradants is close to 100% of the initial concentration).

Stress ConditionTypical ProtocolTarget Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48h~5-20%
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48h~5-20%
Oxidation 3% H₂O₂ at room temperature for 24h~5-20%
Thermal Solid & Solution at 80°C for 48h~5-20%
Photolytic Solution exposed to light (ICH Q1B guidelines)~5-20%
HPLC Method Development Considerations
  • Column Choice: A C18 stationary phase is a common starting point. Columns with low silanol activity (end-capped) can be beneficial, as active silanols can sometimes catalyze the on-column hydrolysis of boronic esters or interact with the acidic boronic acid group.[22]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typical. The pH of the mobile phase is critical. Low pH (e.g., using 0.1% formic acid) will keep the boronic acid protonated and neutral, which is often ideal for retention on a C18 column.

  • Detector: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and help identify degradants by comparing their spectra to the parent compound.

Diagram: Workflow for Forced Degradation Study

G cluster_stress Stress Sample Generation cluster_hplc HPLC Analysis cluster_eval Method Evaluation s1 Prepare Stock Solution s2 Expose to Stress (Acid, Base, H₂O₂, Heat, Light) s1->s2 s3 Neutralize & Dilute Samples s2->s3 h1 Inject Control & Stressed Samples s3->h1 h2 Separate Compound from Degradants h1->h2 e1 Assess Peak Resolution & Specificity h2->e1 e2 Check Peak Purity (PDA Detector) e1->e2 e3 Calculate Mass Balance e2->e3

Sources

Methodological & Application

The Strategic Application of 3-(3-Hydroxypropyl)phenylboronic Acid in Suzuki-Miyaura Coupling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's broad functional group tolerance and mild conditions have made it an indispensable tool. Within the diverse array of organoboron reagents, 3-(3-Hydroxypropyl)phenylboronic acid has emerged as a particularly valuable building block. Its unique structure, featuring a reactive boronic acid moiety for cross-coupling and a functionalizable hydroxyl group on a flexible propyl chain, offers a gateway to a vast chemical space for creating novel molecular architectures. This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling, offering mechanistic insights, detailed experimental protocols, and a discussion of its growing importance in drug discovery and materials science.

Mechanistic Considerations: The Role of the Hydroxyl Group

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2]

A key consideration when using this compound is the potential influence of the terminal hydroxyl group. While hydroxyl groups can sometimes interfere with catalytic cycles, in the context of Suzuki-Miyaura coupling with this specific reagent, the hydroxyl group is generally well-tolerated and does not typically require a protecting group. This simplifies the synthetic route and improves atom economy. The three-carbon propyl linker effectively isolates the hydroxyl group from the reactive boronic acid moiety, minimizing potential interference with the palladium catalyst.

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh: - this compound - Aryl halide - Palladium catalyst & Ligand - Base Assembly Assemble glassware under inert atmosphere Reagents->Assembly 1. Solvent Degas Solvent Addition Add reagents and solvent Assembly->Addition 2. Heating Heat to reaction temperature Addition->Heating 3. Quench Quench reaction Heating->Quench 4. Extract Liquid-liquid extraction Quench->Extract 5. Purify Column chromatography Extract->Purify 6. Characterization Characterize product (NMR, MS) Purify->Characterization 7.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-(3-Hydroxypropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This guide provides an in-depth technical overview and a detailed experimental protocol for the cross-coupling of a particularly useful, yet functionally complex, building block: 3-(3-Hydroxypropyl)phenylboronic acid .

The presence of a primary alcohol on the alkyl chain introduces specific challenges and considerations that are not present with simpler arylboronic acids. This document will address these nuances, offering a field-proven, protecting-group-free protocol that balances efficiency with chemoselectivity.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this cycle is paramount to troubleshooting and optimizing any specific application.

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species which then reacts with the Pd(II) complex.[2]

  • Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ + Base ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OH)₂) ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for this compound

The primary challenge when utilizing this substrate is the presence of the nucleophilic hydroxyl group. This functionality raises two key questions: the necessity of a protecting group and the potential for side reactions.

A Protecting-Group-Free Approach

While protection-deprotection sequences are a staple in organic synthesis, they add steps, reduce overall yield, and generate more waste. For the terminal primary alcohol in this compound, a protecting-group-free strategy is not only feasible but often preferable. The aliphatic alcohol is significantly less acidic and nucleophilic than a phenol, which greatly reduces its propensity to interfere with the catalytic cycle under standard Suzuki-Miyaura conditions. Several studies have demonstrated successful couplings with substrates bearing unprotected alcohol functionalities.[3]

The key to a successful protecting-group-free strategy lies in the careful selection of the base and reaction conditions to favor the desired C-C bond formation over potential side reactions involving the hydroxyl group.

Chemoselectivity: Avoiding O-Arylation

The primary potential side reaction is the O-arylation of the hydroxyl group, which would lead to an undesired ether byproduct. This is a more significant concern with phenolic substrates but can occur with alcohols under certain conditions. To mitigate this, the choice of base is critical. Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over strong hydroxide bases (e.g., NaOH, KOH) when a free hydroxyl group is present. The milder basicity of carbonates and phosphates is sufficient to activate the boronic acid for transmetalation without significantly promoting the deprotonation and subsequent arylation of the alcohol.[4]

Experimental Protocol: Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Bromide-1.01.0
This compound179.991.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Triphenylphosphine (PPh₃)262.290.040.04
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane---
Water---
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (216 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Preparation : In a separate vial, pre-mix palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%). Note: The use of a pre-catalyst or a ligand-palladium complex can also be employed.

  • Inert Atmosphere : Seal the reaction flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.[1]

  • Solvent Addition : Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask via syringe. The use of an aqueous solvent mixture is common in Suzuki couplings and can enhance the rate of reaction. Alcoholic solvents like n-propanol can also be effective.

  • Catalyst Addition : Add the pre-mixed catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired biphenyl-3-propanol product.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solutions
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Poor quality of boronic acid1. Use a fresh palladium source or a pre-catalyst. Ensure the ligand is not degraded.2. Thoroughly degas solvents and maintain a positive pressure of inert gas throughout the reaction setup.[1]3. Boronic acids can degrade over time. Use fresh reagent or consider converting it to a more stable boronate ester if instability is suspected.
Protodeboronation 1. Presence of excess water or acid2. Elevated temperatures3. Strong base1. Ensure reagents and solvents are appropriately dry if using anhydrous conditions. Use a milder base.2. Attempt the reaction at a lower temperature for a longer duration.3. Switch to a milder base like K₂CO₃ or K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.Ensure rigorous degassing of the reaction mixture and solvents. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).[1]
Formation of Ether Byproduct (O-Arylation) The base is too strong, leading to deprotonation of the alcohol.Switch to a milder base such as K₂CO₃ or K₃PO₄. Avoid strong hydroxide bases.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of functionalized biaryl compounds. By employing a protecting-group-free strategy with careful selection of a mild inorganic base and rigorous exclusion of oxygen, high yields of the desired product can be achieved while minimizing side reactions. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this valuable reaction in their synthetic endeavors.

References

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Al-Masum, M., & Kumar, C. (2014).
  • Biricik, N., Kayan, C., & Aydemir, M. (2011). Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 696(22), 3542-3550.
  • Patil, M. L., et al. (2015).
  • Gao, H., et al. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Novel and Efficient Poly(Schiff base) Complex of Palladium(II). Journal of the Chinese Chemical Society, 63(4), 329-335.
  • Baltus, C. B. (2010).
  • Sanz-Marco, A., et al. (2017).
  • Phan, N. T. S., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(1), 110-116.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize in Chemistry 2010. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, or Cationic? A Case Study in the Suzuki–Miyaura Reaction of Chloroaryl Triflates. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Molander, G. A., & Brown, A. R. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 113(49), 13968-13973.
  • Leadbeater, N. E., & McGowan, C. M. (2015). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 11, 1630-1636.
  • Denmark, S. E., & Bock, M. J. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 87(3), 16195-16202.
  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling|Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, J., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(1), 110-116.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 1-13.
  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 183-188.
  • Ghaffari, M., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(49), 30972-30976.

Sources

Application Notes & Protocols: 3-(3-Hydroxypropyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids have emerged from niche synthetic reagents to become a privileged class of compounds in modern medicinal chemistry, serving as both versatile synthetic building blocks and potent pharmacophores.[1][2] This guide focuses on a specific, highly functionalized derivative, 3-(3-Hydroxypropyl)phenylboronic acid . We will explore its principal application as a direct precursor to the medicinally significant benzoxaborole scaffold, its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for generating molecular diversity, and its potential in the burgeoning fields of bioconjugation and chemical sensing. This document provides not only the scientific rationale behind these applications but also detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Boronic Acid

This compound is more than a simple arylboronic acid. Its structure is a carefully designed synthetic tool. It possesses two key reactive centers:

  • The Phenylboronic Acid Moiety: This group is a cornerstone of modern synthetic chemistry, enabling robust and versatile carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.[3] Furthermore, the Lewis acidic boron atom is capable of forming reversible covalent bonds with diols, a feature exploited in drug design and diagnostics.[4]

  • The 3-Hydroxypropyl Sidechain: The placement of a hydroxyl group on a propyl chain at the meta-position to the boronic acid is a critical design element. This nucleophilic alcohol is perfectly positioned to engage in an intramolecular reaction with the boronic acid, providing a direct and efficient route to a valuable heterocyclic system.

This unique bifunctionality makes this compound a strategic starting material for accessing complex molecular architectures.

Part 1: The Premier Application: A Gateway to the Benzoxaborole Scaffold

The most significant application of this compound in medicinal chemistry is its role as a direct precursor to 1,3-dihydro-1-hydroxy-2,1-benzoxaborole and its derivatives.

Scientific Rationale

The proximity and reactivity of the terminal hydroxyl group and the boronic acid moiety allow for a facile, acid-catalyzed intramolecular cyclization (dehydration). This reaction forms the strained, five-membered heterocyclic benzoxaborole ring system.[5] This scaffold is of immense therapeutic importance, as the resulting cyclic structure enhances the Lewis acidity of the boron atom compared to its acyclic phenylboronic acid precursor, a key factor in its biological activity.[5]

Benzoxaboroles are a clinically validated class of compounds with a wide range of pharmacological activities, including antifungal, anti-inflammatory, antibacterial, and antiparasitic properties.[6][7][8] This broad utility has cemented the benzoxaborole scaffold as a remarkable and attractive pharmacophore in drug discovery.[8]

Workflow: From Phenylboronic Acid to Benzoxaborole

G cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Biological Application Start This compound Product 1,3-Dihydro-1-hydroxy- 2,1-benzoxaborole Start->Product Acid Catalyst (e.g., H2SO4) Heat (Dehydration) Target Therapeutic Target (e.g., Leucyl-tRNA Synthetase) Product->Target Inhibition of Protein Synthesis

Caption: Intramolecular cyclization of this compound.

Medicinal Significance of Benzoxaboroles

The benzoxaborole core is present in several FDA-approved drugs, demonstrating its clinical success.[9]

Drug NameBrand NameTherapeutic AreaMechanism of Action (MoA)
Tavaborole Kerydin®Onychomycosis (Fungal nail infection)Inhibition of fungal leucyl-tRNA synthetase (LeuRS), blocking protein synthesis.[6]
Crisaborole Eucrisa®Atopic Dermatitis (Eczema)Inhibition of phosphodiesterase 4 (PDE4), reducing inflammation.[9][10]

The mechanism often involves the boron atom forming a reversible covalent adduct with a key nucleophile (e.g., a hydroxyl group) in the enzyme's active site.[8]

Protocol 1: Synthesis of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole

This protocol describes the acid-catalyzed cyclization of this compound.

Causality: The use of a strong acid protonates one of the boronic acid hydroxyls, turning it into a good leaving group (water). The intramolecular attack by the sidechain hydroxyl is then facilitated, and subsequent loss of a second water molecule yields the final product. Toluene is used as a solvent to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

Materials:

  • This compound

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add toluene to the flask to create a ~0.1 M solution.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Reflux and Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Quench: Cool the reaction mixture to room temperature. Carefully quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure benzoxaborole product.

Part 2: A Versatile Building Block in Suzuki-Miyaura Cross-Coupling

While its primary use is for benzoxaborole synthesis, the boronic acid functionality itself makes the title compound a valuable partner in Suzuki-Miyaura cross-coupling reactions.[3][11]

Scientific Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming C-C bonds, typically between an aryl/vinyl halide and an aryl/vinyl boronic acid.[3] This reaction is a cornerstone of medicinal chemistry for constructing complex biaryl scaffolds found in many drugs.[1] By using this compound in a Suzuki coupling before the cyclization step, medicinal chemists can rapidly generate a library of substituted precursors. Each of these can then be cyclized to a unique benzoxaborole derivative, enabling efficient exploration of structure-activity relationships (SAR).

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 Base Base (e.g., K2CO3) Boronate R2-B(OH)3- Base->Boronate Boronate->TM RE Reductive Elimination Product R1-R2 (Coupled Product) PdII_R2->Product RE->Pd0 R1X Aryl Halide (R1-X) R1X->OA R2BOH2 Boronic Acid (R2-B(OH)2) R2BOH2->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general method for coupling this compound with a representative aryl bromide.

Causality: The reaction requires a Pd(0) catalyst, which is generated in situ. Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) species. A base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the Pd(II) complex. The final step, reductive elimination, forms the C-C bond and regenerates the Pd(0) catalyst.[11]

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)

  • Nitrogen or Argon source (for inert atmosphere)

Procedure:

  • Inert Atmosphere: To a flask, add the aryl bromide, this compound, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Degassing: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the coupled product. This product can then be carried forward to the cyclization step described in Protocol 1.

Part 3: Emerging Applications in Bioconjugation and Sensing

The inherent ability of boronic acids to form reversible covalent bonds with cis-1,2- and -1,3-diols makes them powerful tools for chemical biology.[12][13]

Scientific Rationale

Many biologically important molecules, such as carbohydrates (e.g., glucose, sialic acids on cell surfaces) and ribonucleosides, contain cis-diol motifs.[14][15] this compound can act as a recognition element for these structures, forming a cyclic boronate ester. This binding event can be transduced into a detectable signal (e.g., fluorescence change), forming the basis of a chemical sensor.[16] The additional hydroxyl group on the propyl chain provides a convenient handle for further chemical modification, allowing the molecule to be tethered to surfaces, polymers, or other reporter molecules.

Conceptual Workflow: Bifunctional Linker

G cluster_0 Recognition Moiety cluster_1 Payload/Reporter Moiety Reagent 3-(3-Hydroxypropyl) phenylboronic acid BioTarget Biomolecule (e.g., Cell Surface Glycan) Reagent->BioTarget Boronic Acid binds cis-diol Payload Payload (e.g., Fluorophore, Drug) Reagent->Payload Hydroxyl group conjugation

Caption: Bifunctional application of the title compound in bioconjugation.

Protocol 3: Conceptual Protocol for Diol Sensing

This protocol outlines a general fluorescence-based assay to demonstrate the binding of the boronic acid to a model diol, Alizarin Red S (ARS), a common catechol dye.

Causality: ARS is a catechol (a cis-diol) whose fluorescence is quenched in its free state. Upon binding to a boronic acid, a highly fluorescent boronate ester is formed. The increase in fluorescence intensity is directly proportional to the extent of binding, allowing for quantitative analysis.

Materials:

  • This compound

  • Alizarin Red S (ARS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer and cuvettes

Procedure:

  • Stock Solutions: Prepare stock solutions of the boronic acid and ARS in PBS buffer.

  • Assay Preparation: In a series of cuvettes, add a fixed concentration of ARS (e.g., 10 µM).

  • Titration: Add increasing concentrations of the boronic acid solution to each cuvette.

  • Incubation: Allow the solutions to incubate at room temperature for 15 minutes to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence emission of each sample using a fluorometer (e.g., excitation at 460 nm, emission scan from 500-700 nm).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the boronic acid concentration. The resulting binding curve can be used to determine the binding affinity (K_d).

Conclusion

This compound is a strategically designed molecule with multifaceted applications in medicinal chemistry. Its primary and most validated role is as a key intermediate for the synthesis of the clinically important benzoxaborole scaffold. Furthermore, its utility as a substrate in Suzuki-Miyaura cross-coupling provides a powerful platform for generating molecular diversity for SAR studies. Finally, its inherent diol-binding capability, combined with a functionalizable sidechain, opens avenues for its use in advanced applications such as targeted drug delivery and biosensing. These diverse roles underscore the value of this specific building block for researchers in the pharmaceutical and life sciences.

References

Application Notes and Protocols: 3-(3-Hydroxypropyl)phenylboronic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery of novel, potent, and selective therapeutics. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatile reactivity in carbon-carbon bond-forming reactions and their unique ability to interact with biological targets. Among this valuable class of reagents, 3-(3-Hydroxypropyl)phenylboronic acid presents itself as a particularly intriguing scaffold. Its bifunctional nature, possessing both a reactive boronic acid moiety and a flexible hydroxypropyl side chain, offers a dual advantage for crafting complex molecular architectures with tailored biological activities.

This technical guide provides an in-depth exploration of this compound as a building block. We will delve into its applications in the synthesis of bioactive molecules, with a focus on practical, field-proven protocols. The causality behind experimental choices will be elucidated to empower researchers in their own drug discovery endeavors.

Chemical Properties and Handling

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₉H₁₃BO₃
Molecular Weight 180.01 g/mol
Appearance Solid
CAS Number 736989-98-3

Storage and Handling: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, as it may cause skin and eye irritation.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in the synthesis of bioactive molecules lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide or triflate. The result is a biphenyl or heteroaryl-phenyl scaffold, a common motif in a vast array of biologically active compounds.

The 3-(3-hydroxypropyl) substituent offers a unique advantage in this context. It can serve as a key pharmacophoric element, engaging in hydrogen bonding or other interactions within a biological target. Alternatively, the terminal hydroxyl group provides a convenient handle for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent atmosphere Degas and Purge with Inert Gas (Ar/N₂) solvent->atmosphere heating Heat to Reaction Temperature (e.g., 80-100 °C) atmosphere->heating monitoring Monitor Progress by TLC or LC-MS heating->monitoring quench Cool to RT and Quench monitoring->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product: - NMR - Mass Spectrometry purify->characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biphenylpropanol Derivative

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenylpropanol derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a commonly used and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.

  • Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid.

  • Inert Atmosphere: Degassing and maintaining an inert atmosphere are crucial to prevent the oxidation and deactivation of the palladium catalyst.

Diversification of the Scaffold: Functionalization of the Hydroxypropyl Chain

The terminal hydroxyl group of the 3-(3-hydroxypropyl) moiety is a versatile functional handle for further molecular elaboration. This allows for the introduction of various functional groups to fine-tune the biological activity and physicochemical properties of the parent molecule.

Synthetic Pathways for Functionalization

G cluster_reactions Functionalization Reactions cluster_products Derivative Classes start Biphenylpropanol Scaffold ether Etherification (e.g., Williamson Ether Synthesis) start->ether ester Esterification (e.g., with an acid chloride or carboxylic acid) start->ester oxidation Oxidation (to aldehyde or carboxylic acid) start->oxidation amine Conversion to Amine (e.g., via mesylation and azide displacement) start->amine ether_prod Ethers ether->ether_prod ester_prod Esters ester->ester_prod acid_prod Carboxylic Acids oxidation->acid_prod amine_prod Amines amine->amine_prod

Caption: Potential derivatization pathways of the hydroxypropyl side chain.

Protocol Example: Etherification of a Biphenylpropanol Derivative

This protocol describes a general procedure for the Williamson ether synthesis to introduce an alkyl or aryl group onto the hydroxyl functionality.

Materials:

  • Biphenylpropanol derivative (from Suzuki-Miyaura coupling, 1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)

  • Alkyl halide (e.g., benzyl bromide, 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: Dissolve the biphenylpropanol derivative in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Building Block with Significant Potential

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its ability to readily participate in robust carbon-carbon bond-forming reactions, coupled with the presence of a functionalizable side chain, provides medicinal chemists with a powerful tool for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide are intended to serve as a practical starting point for researchers looking to incorporate this promising scaffold into their drug discovery programs. By leveraging the unique attributes of this compound, the scientific community can continue to explore new chemical space and develop the next generation of innovative therapeutics.

References

  • Santos, M. M. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4929. [Link]

  • Stefani, H. A., & Zimin, A. V. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • PubChem. (n.d.). 3-(3-Hydroxyprop-1-yl)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxyprop-1-yl)benzeneboronic acid - Section 6.1 Hazards Identification. National Center for Biotechnology Information. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dandapat, A., et al. (2022). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. RSC Advances, 12(1), 1-26. [Link]

  • The Chemists' Cookbook. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • The Chemists' Cookbook. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dandapat, A., et al. (2022). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. RSC Advances, 12(1), 1-26. [Link]

Application Notes & Protocols: The Strategic Role of 3-(3-Hydroxypropyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern pharmaceutical development, the pursuit of molecular complexity and synthetic efficiency is paramount. Boronic acids have become indispensable reagents, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision.[1][2] Among this versatile class of compounds, 3-(3-Hydroxypropyl)phenylboronic acid stands out. It is not merely a participant in C-C bond formation; its integrated hydroxypropyl side chain provides a secondary, highly valuable functional handle. This dual-functionality allows for a modular and convergent approach to synthesizing complex Active Pharmaceutical Ingredients (APIs), enabling its use as a linchpin in the construction of key pharmaceutical intermediates.

This guide provides an in-depth exploration of the application of this compound, moving beyond theoretical concepts to deliver actionable protocols and field-proven insights for researchers and drug development professionals. We will dissect its role in the synthesis of biaryl cores—structural motifs common in blockbuster drugs like angiotensin II receptor blockers (sartans)—and illustrate how its unique structure is leveraged in multi-step synthetic campaigns.

Section 1: Reagent Profile and Safe Handling

Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueSource
Chemical Name [3-(3-Hydroxypropyl)phenyl]boronic acid[3]
CAS Number 736989-98-3[3][4]
Molecular Formula C₉H₁₃BO₃[3][4]
Molecular Weight 180.01 g/mol [4]
Appearance Solid
SMILES String OCCCc1cccc(c1)B(O)O
Safety, Handling, and Storage

Scientific integrity begins with safety. Adherence to proper handling protocols is non-negotiable.

  • Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[5][6] It can cause serious eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133), a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7] Avoid dust generation and accumulation. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an organohalide.[2]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[8][9]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic moiety (the 3-(3-hydroxypropyl)phenyl group) to the palladium center, displacing the halide.[8][9][10] This is often the rate-determining step.[9]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar_prime out_x X⁻ transmetalation->out_x reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 out_product Ar-Ar' reductive_elimination->out_product in_arx Ar-X in_arx->oxidative_addition in_boronic Ar'-B(OR)₃⁻ in_boronic->transmetalation out_boron B(OR)₃

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Strategic Importance of the Hydroxypropyl Group

The true value of this compound in pharmaceutical synthesis lies in its bifunctional nature. While the boronic acid moiety participates in the primary C-C bond formation, the terminal hydroxyl group remains intact, serving as a versatile anchor for subsequent chemical transformations. This enables a convergent synthesis strategy where two complex fragments of a molecule are prepared separately and then joined.

Potential Transformations of the Hydroxyl Group:

  • Oxidation: Can be oxidized to an aldehyde or carboxylic acid, providing a reactive site for imine formation, reductive amination, or amidation.

  • Esterification/Etherification: Allows for the linkage of other molecular fragments through ester or ether bonds.

  • Activation: Can be converted to a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

This strategic handle is critical in building the complex architectures required for modern APIs, such as those found in the 'sartan' class of antihypertensives (e.g., Valsartan, Telmisartan), which feature a core biaryl structure.[11][12][13]

Section 3: Protocol - Synthesis of a Biaryl Pharmaceutical Intermediate

This protocol details a representative Suzuki-Miyaura coupling to synthesize 3'-(3-Hydroxypropyl)-[1,1'-biphenyl]-4-carbonitrile , a key intermediate analogous to precursors used in the synthesis of angiotensin II receptor blockers.

Reaction Scheme: (3-(3-Hydroxypropyl)phenyl)boronic acid + 4-Bromobenzonitrile → 3'-(3-Hydroxypropyl)-[1,1'-biphenyl]-4-carbonitrile

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromobenzonitrile182.021.00 g5.491.0
This compound180.011.19 g6.591.2
Pd(PPh₃)₄1155.56190 mg0.1650.03
Sodium Carbonate (Na₂CO₃)105.991.74 g16.473.0
1,4-Dioxane-30 mL--
Deionized Water-10 mL--
Experimental Procedure

Causality: Each step is designed to create optimal conditions for the catalytic cycle while ensuring safety and reproducibility.

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.00 g, 5.49 mmol), this compound (1.19 g, 6.59 mmol), and sodium carbonate (1.74 g, 16.47 mmol).

    • Expertise Note: Using a slight excess (1.2 eq.) of the boronic acid helps drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.[14] The base (3.0 eq.) is crucial for activating the boronic acid to the boronate state, which is necessary for the transmetalation step.[10]

  • Solvent Addition & Degassing: Add 1,4-dioxane (30 mL) and deionized water (10 mL). Bubble nitrogen gas through the stirred mixture for 15-20 minutes.

    • Expertise Note: Degassing is a critical step. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, poisoning the reaction.[15] A mixture of an organic solvent and water is often ideal for Suzuki couplings, as it helps dissolve both the organic substrates and the inorganic base.[2][8]

  • Catalyst Addition: Under a positive flow of nitrogen, add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (190 mg, 0.165 mmol).

    • Expertise Note: The catalyst is added after degassing to minimize its exposure to oxygen. A 3 mol% catalyst loading is typical for this type of transformation, balancing reaction efficiency with cost and ease of removal.

  • Reaction: Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The reaction is typically complete within 6-12 hours.

    • TLC System: 3:1 Hexanes/Ethyl Acetate. Stain with potassium permanganate.

  • Workup & Extraction: Once the reaction is complete (disappearance of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel.

    • Expertise Note: A gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for separating the biaryl product from nonpolar impurities (like boronic acid homocoupling byproducts) and polar baseline material.[8]

Workflow Visualization

Workflow Synthetic Workflow A 1. Reagent Charging (Aryl Halide, Boronic Acid, Base) B 2. Solvent Addition & Degassing (Dioxane/Water, N₂ Sparge) A->B C 3. Catalyst Addition (Pd(PPh₃)₄ under N₂) B->C D 4. Thermal Reaction (Reflux, 6-12h, TLC Monitoring) C->D E 5. Workup (Cooling, Quenching, Extraction) D->E F 6. Purification (Drying, Concentration, Column Chromatography) E->F G 7. Analysis (NMR, LC-MS, Yield Calculation) F->G

Caption: Step-by-step workflow for the synthesis of a biaryl intermediate.

Section 4: Characterization and Quality Control

The identity and purity of the synthesized intermediate must be rigorously confirmed. In a pharmaceutical setting, this is a non-negotiable aspect of Good Manufacturing Practices (GMP).[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, ensuring the correct connectivity of the biaryl rings and the integrity of the hydroxypropyl side chain.

  • High-Performance Liquid Chromatography (HPLC): To determine the precise purity of the final product, which is critical for its use in subsequent API synthesis steps. Purity of intermediates directly impacts the efficacy and safety of the final drug.[1]

Section 5: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Base is not strong enough or is insoluble.1. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand).2. Ensure thorough degassing with an inert gas for at least 20 minutes.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring.
Significant Side Products 1. Protodeboronation: Boronic acid is replaced by a proton.2. Homocoupling: Two molecules of the boronic acid couple together.1. Ensure the reaction mixture is sufficiently basic. Avoid overly acidic conditions during workup.2. This is often caused by the presence of oxygen. Improve degassing protocols.
Difficult Purification 1. Product co-elutes with impurities.2. Residual palladium in the product.1. Adjust the polarity of the chromatography eluent system or switch to a different stationary phase.2. Treat the crude product solution with a palladium scavenger (e.g., activated carbon, thiol-functionalized silica) before chromatography.

Conclusion

This compound is a sophisticated and powerful tool in the arsenal of the modern medicinal chemist. Its utility extends far beyond that of a simple arylboronic acid. By providing a robust platform for forming essential biaryl linkages via the Suzuki-Miyaura reaction while simultaneously offering a modifiable hydroxyl group for downstream functionalization, it enables efficient and convergent pathways to complex pharmaceutical intermediates. The protocols and insights provided herein demonstrate its strategic application, underscoring the importance of understanding not just the reaction, but the inherent potential of the reagent's structure in the broader context of drug design and development.

References

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Sources

Application Notes and Protocols for Diol Sensing Using 3-(3-Hydroxypropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Diol Sensing and the Promise of Substituted Phenylboronic Acids

The detection and quantification of cis-diol-containing molecules, such as saccharides and glycoproteins, are of paramount importance in biomedical research and drug development.[1] Altered glycosylation patterns on cell surfaces are well-established biomarkers for various pathological states, including cancer, and monitoring glucose levels is critical for managing diabetes.[2] Phenylboronic acids (PBAs) have emerged as a versatile class of synthetic receptors for diols, owing to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, creating stable five- or six-membered cyclic esters.[3] This dynamic interaction forms the basis for a wide array of sensing platforms, from fluorescent and colorimetric assays to electrochemical devices.[4]

While a variety of substituted PBAs have been explored to modulate their affinity and selectivity for different diols, 3-(3-Hydroxypropyl)phenylboronic acid presents a unique, albeit less-explored, structural motif. This application note will provide a comprehensive guide for researchers on the potential application of this compound in the development of diol sensors. Given the limited specific literature on this particular derivative, this document will extrapolate from the well-established principles of PBA-based sensing, offering theoretical insights, generalized protocols, and comparative data to guide the researcher in designing and implementing novel diol sensors.

The Sensing Mechanism: A Deeper Look at the Boronic Acid-Diol Interaction

The fundamental principle behind PBA-based diol sensing is the reversible formation of a boronate ester. In an aqueous solution, the boronic acid moiety exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5] The tetrahedral form is more Lewis acidic and, therefore, more reactive towards diols. The binding of a diol to the boronic acid shifts this equilibrium, leading to a change in the local environment that can be transduced into a measurable signal.[5]

The Potential Influence of the 3-(3-Hydroxypropyl) Substituent

The 3-(3-hydroxypropyl) group in the target molecule is particularly interesting. While ortho-substituents with heteroatoms (like oxygen or nitrogen) can engage in intramolecular coordination with the boron atom, significantly lowering the pKa of the boronic acid and enhancing diol binding at physiological pH, the meta-position of the hydroxypropyl group in our target molecule makes direct intramolecular B-O coordination less likely due to the longer and more flexible linker.[6][7]

However, the terminal hydroxyl group can still influence the sensing properties through several mechanisms:

  • Localized Solvation Effects: The hydroxyl group can alter the local solvent environment around the boronic acid, potentially influencing its acidity and interaction with diols.

  • Intermolecular Hydrogen Bonding: The hydroxyl group could participate in hydrogen bonding with the diol-boronate ester complex, potentially stabilizing the interaction.

  • Surface Immobilization: The terminal hydroxyl provides a convenient handle for covalent immobilization onto various sensor surfaces (e.g., glass, gold, or polymers) that have been activated with appropriate chemistries.

The following diagram illustrates the fundamental equilibrium of a phenylboronic acid with a generic cis-diol.

G cluster_0 Boronic Acid Equilibrium cluster_1 Diol Binding Trigonal Boronic Acid Trigonal Boronic Acid Tetrahedral Boronate Tetrahedral Boronate Trigonal Boronic Acid->Tetrahedral Boronate + OH⁻ - H₂O Tetrahedral Boronate->Trigonal Boronic Acid + H⁺ Ester Cyclic Boronate Ester Tetrahedral Boronate->Ester + Diol - 2H₂O Diol cis-Diol Ester->Tetrahedral Boronate + 2H₂O

Caption: Equilibrium between trigonal and tetrahedral forms of boronic acid and subsequent binding to a cis-diol.

Comparative Performance of Phenylboronic Acid Derivatives

To provide a context for the expected performance of sensors based on this compound, the following table summarizes the apparent association constants (Ka) of other PBA derivatives with glucose and fructose at physiological pH. Fructose generally exhibits a higher binding affinity to simple monoboronic acids due to the favorable stereochemistry of its furanose form.

Phenylboronic Acid DerivativeKa for Glucose (M-1)Ka for Fructose (M-1)Reference
Phenylboronic acid~5108[8]
8-Quinolineboronic acid461493[8]
5-Isoquinolineboronic acid421432[8]
4-Isoquinolineboronic acid252170[8]
6-Isoquinolineboronic acid281353[8]

Experimental Protocols

The following sections provide detailed, generalized protocols for developing fluorescent and electrochemical sensors for diols. These protocols should be considered as a starting point and will require optimization for the specific application and for use with this compound.

Protocol 1: Development of a Fluorescent Diol Sensor Using a Competitive Binding Assay

This protocol utilizes a competitive binding assay with Alizarin Red S (ARS), a fluorescent dye that interacts with boronic acids.[9][10] The binding of the boronic acid to ARS results in a significant increase in fluorescence. In the presence of a competing diol (the analyte), ARS is displaced, leading to a decrease in fluorescence, which can be correlated to the analyte concentration.

Materials:

  • This compound

  • Alizarin Red S (ARS)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Diol standards (e.g., glucose, fructose)

  • Fluorometer

  • 96-well microplates

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and then dilute it in the phosphate buffer to the desired working concentration (e.g., 1 mM).

    • Prepare a 1 mM stock solution of ARS in the phosphate buffer.

    • Prepare a series of diol standards of known concentrations in the phosphate buffer.

  • Determination of the Boronic Acid-ARS Binding Constant (KARS):

    • In a 96-well plate, add a constant concentration of ARS (e.g., 10 µM) to each well.

    • Titrate with increasing concentrations of the this compound solution.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the boronic acid-ARS complex (typically around 460 nm excitation and 600 nm emission, but this should be optimized).

    • Plot the change in fluorescence against the boronic acid concentration and use a suitable binding model (e.g., Benesi-Hildebrand plot) to calculate KARS.[5]

  • Competitive Binding Assay for Diol Detection:

    • To a series of wells, add a constant concentration of this compound and ARS (at concentrations determined from the previous step to give a strong fluorescent signal).

    • Add increasing concentrations of the diol analyte to the wells.

    • Incubate for a short period to allow the system to reach equilibrium.

    • Measure the fluorescence intensity.

    • The decrease in fluorescence is proportional to the concentration of the diol. Create a calibration curve by plotting the fluorescence quenching versus the diol concentration.

G cluster_workflow Fluorescent Sensor Workflow A Prepare Stock Solutions (Boronic Acid, ARS, Diol) B Determine K_ARS (Titrate Boronic Acid into ARS) A->B C Perform Competitive Assay (Add Diol to Boronic Acid-ARS complex) B->C D Measure Fluorescence Quenching C->D E Generate Calibration Curve D->E

Caption: Workflow for developing a fluorescent diol sensor using a competitive binding assay.

Protocol 2: Fabrication of an Electrochemical Diol Sensor on a Gold Electrode

This protocol describes the immobilization of this compound onto a gold electrode surface to create a label-free electrochemical sensor. The binding of diols to the immobilized boronic acid will alter the properties of the electrode-solution interface, which can be detected by techniques such as Electrochemical Impedance Spectroscopy (EIS).[11]

Materials:

  • Gold electrodes (e.g., screen-printed or disk electrodes)

  • This compound

  • A bifunctional linker with a thiol group and a group reactive towards hydroxyls (e.g., 3-mercaptopropionic acid followed by EDC/NHS activation)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol

  • Phosphate buffered saline (PBS, pH 7.4)

  • Potassium ferricyanide/ferrocyanide solution (for EIS)

  • Potentiostat with EIS capabilities

Procedure:

  • Electrode Cleaning:

    • Thoroughly clean the gold electrodes, for example, by electrochemical cleaning in sulfuric acid, followed by rinsing with deionized water and ethanol.

  • Formation of a Self-Assembled Monolayer (SAM):

    • Immerse the clean gold electrodes in an ethanolic solution of a thiol-containing linker (e.g., 10 mM 3-mercaptopropionic acid) for several hours (e.g., 12-24 hours) to form a stable SAM. The thiol group will bind to the gold surface.[12]

    • Rinse the electrodes thoroughly with ethanol and water to remove any unbound linker.

  • Activation of the SAM:

    • Immerse the SAM-modified electrodes in a freshly prepared aqueous solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) for about 1 hour to activate the terminal carboxyl groups of the linker.

    • Rinse the electrodes with deionized water.

  • Immobilization of this compound:

    • Immediately immerse the activated electrodes in a solution of this compound (e.g., 10 mM in PBS) for several hours. The activated carboxyl groups on the SAM will react with the hydroxyl group of the boronic acid derivative, forming a stable ester linkage.

    • Rinse the electrodes with PBS to remove any unbound boronic acid.

  • Electrochemical Measurement of Diol Binding:

    • Perform EIS measurements in a solution containing a redox probe (e.g., 5 mM [Fe(CN)6]3-/4- in PBS). Record the initial charge transfer resistance (Rct).

    • Incubate the functionalized electrode with solutions of varying diol concentrations.

    • After each incubation, perform EIS measurements again. The binding of the diol to the boronic acid will cause a change in the Rct due to the alteration of the dielectric layer at the electrode surface.

    • A calibration curve can be constructed by plotting the change in Rct against the diol concentration.

G cluster_workflow Electrochemical Sensor Fabrication A Clean Gold Electrode B Form SAM with Thiol Linker A->B C Activate SAM with EDC/NHS B->C D Immobilize Boronic Acid C->D E Measure Diol Binding with EIS D->E

Caption: Workflow for the fabrication of an electrochemical diol sensor.

Conclusion and Future Perspectives

This compound represents a promising, yet underutilized, building block for the development of novel diol sensors. Its hydroxypropyl substituent offers a versatile handle for immobilization and may subtly influence its binding characteristics. The protocols and comparative data provided in this application note serve as a robust starting point for researchers to explore the potential of this molecule. Future work should focus on the systematic characterization of this compound, including the determination of its pKa and binding constants with a wide range of biologically relevant diols. Such studies will be crucial for the rational design of next-generation sensors with enhanced sensitivity and selectivity for applications in medical diagnostics and drug discovery.

References

Application & Protocol Guide: Leveraging 3-(3-Hydroxypropyl)phenylboronic Acid for Advanced Polymer Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of polymers using 3-(3-Hydroxypropyl)phenylboronic acid. We will delve into the underlying chemical principles, explore diverse synthetic strategies, and present detailed methodologies for creating advanced biomaterials with tunable properties and significant potential in therapeutic and diagnostic applications.

Introduction: The Unique Advantage of a Bifunctional Linker

Polymer functionalization is a cornerstone of modern materials science and drug delivery. By chemically modifying polymer backbones, we can impart novel functionalities, creating materials that are responsive to biological stimuli, can target specific tissues, or can carry therapeutic payloads. Phenylboronic acids (PBAs) have emerged as exceptionally versatile functional groups in this context.[1][2] Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them ideal for creating glucose-responsive materials for diabetes management, as well as for targeting sialic acid residues overexpressed on cancer cells.[3][4][5]

While various PBA derivatives have been explored, This compound offers a distinct advantage: it is a bifunctional molecule. It possesses not only the diol-binding boronic acid moiety but also a terminal hydroxyl group on its propyl chain. This dual functionality opens up a wider array of conjugation chemistries, allowing for more complex and precisely engineered polymer architectures.

This guide will explore how to harness the unique properties of this reagent to advance your research.

The Chemistry of Phenylboronic Acid: A Primer for Application

To effectively use this compound, it is crucial to understand the behavior of the boronic acid group.

  • Lewis Acidity and pH-Responsiveness: Unlike carboxylic acids, boronic acids are Lewis acids, meaning they accept a pair of electrons.[1] In aqueous solution, the boron atom exists in equilibrium between a neutral, trigonal planar state and a negatively charged, tetrahedral (boronate) state. The transition between these states is pH-dependent, with the pKa of most phenylboronic acids falling in the range of 8-10.[1] This inherent pH sensitivity is a key feature that can be exploited in designing smart materials.[6][7]

  • Diol Binding and Boronate Ester Formation: The tetrahedral boronate form readily reacts with molecules containing cis-diol groups (like glucose or sialic acid) to form stable, yet reversible, five- or six-membered cyclic esters.[2][8] This interaction is the foundation for glucose-sensing applications and cell targeting strategies. The binding affinity is sensitive to both pH and the concentration of the diol, allowing for dynamic, environmentally responsive systems.[9][10]

The workflow for leveraging these properties is conceptually straightforward but requires precise execution.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Application & Testing A Select Polymer Backbone B Choose Conjugation Strategy A->B C Perform Functionalization Reaction B->C D Purify Polymer (e.g., Dialysis) C->D E Characterize Structure (NMR, FT-IR) D->E F Determine Functionalization Degree E->F G Formulate Material (Nanoparticles, Hydrogel) F->G H Test Responsiveness (pH, Glucose) G->H I Evaluate Biological Performance H->I

Caption: High-level workflow for developing functionalized polymers.

Strategic Conjugation Pathways

The dual functionality of this compound allows for two primary strategic approaches to polymer conjugation.

Strategy A: Utilizing the Boronic Acid for Post-Polymerization Modification

In this approach, a pre-formed polymer with reactive side chains is modified using the hydroxyl group of the boronic acid molecule. This is a common and versatile method.

  • Causality: This strategy is ideal when working with well-defined polymers (e.g., those synthesized by controlled radical polymerization like RAFT or ATRP) where maintaining the integrity of the polymer backbone is paramount.[6][11] The hydroxyl group offers a convenient handle for esterification or etherification reactions.

G Polymer Polymer Backbone Reactive Group (e.g., -COOH) Coupling Coupling Agent (e.g., EDC/NHS) Polymer:f0->Coupling Reagent This compound -OH B(OH)2 Reagent:f0->Coupling Product Functionalized Polymer Ester Linkage Pendant Boronic Acid Coupling->Product:f0 G Reagent This compound -OH Monomer_Synth React with Acryloyl Chloride Reagent:f0->Monomer_Synth Functional_Monomer Functional Monomer Acrylate Group Boronic Acid Monomer_Synth->Functional_Monomer:f0 Polymerization Co-polymerize with other monomers Functional_Monomer->Polymerization Product Functionalized Polymer Polymerization->Product

Caption: Strategy B: Synthesis of a functional monomer for co-polymerization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to the characterization steps is critical for confirming the success of each stage.

Protocol 1: Functionalization of Poly(acrylic acid) via Esterification (Strategy A)

This protocol details the conjugation of this compound to a commercially available poly(acrylic acid) (PAA) backbone using carbodiimide chemistry.

Materials:

  • Poly(acrylic acid) (PAA), MW 50,000 g/mol

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Procedure:

  • Polymer Solubilization: Dissolve PAA (1.0 g, 13.9 mmol of carboxylic acid repeat units) in 50 mL of anhydrous DMF in a round-bottom flask. Stir under a nitrogen atmosphere until fully dissolved.

  • Carboxylic Acid Activation: Add NHS (2.39 g, 20.8 mmol, 1.5 eq) and EDC (3.98 g, 20.8 mmol, 1.5 eq) to the PAA solution. Stir at room temperature for 4 hours to activate the carboxyl groups. Rationale: NHS is used to form a more stable active ester intermediate, which improves coupling efficiency and reduces side reactions compared to using EDC alone.

  • Boronic Acid Addition: Dissolve this compound (3.74 g, 20.8 mmol, 1.5 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the activated PAA solution.

  • Conjugation Reaction: Allow the reaction to stir at room temperature under a nitrogen atmosphere for 48 hours.

  • Purification:

    • Transfer the reaction mixture to dialysis tubing.

    • Dialyze against a 1:1 mixture of DMF and deionized water for 24 hours, changing the dialysis buffer every 6 hours.

    • Dialyze against deionized water for an additional 48 hours, changing the water every 6-8 hours to remove all unreacted reagents and DMF.

  • Isolation: Lyophilize the purified polymer solution to obtain the final product as a white, fluffy solid.

Characterization:

  • ¹H NMR (in D₂O): Confirm the presence of aromatic protons from the phenylboronic acid moiety (peaks around 7.2-7.8 ppm) and the propyl chain protons, alongside the PAA backbone peaks. The degree of functionalization can be estimated by comparing the integration of the aromatic protons to the backbone protons.

  • FT-IR: Look for the appearance of a new ester carbonyl peak (~1730 cm⁻¹) and a decrease in the carboxylic acid C=O peak (~1700 cm⁻¹).

Protocol 2: Synthesis of a Boronic Acid-Functionalized Acrylate Monomer (for Strategy B)

This protocol describes the synthesis of a polymerizable monomer from this compound.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Setup: Dissolve this compound (2.0 g, 11.1 mmol) and TEA (1.86 mL, 13.3 mmol, 1.2 eq) in 100 mL of anhydrous DCM in a flask cooled in an ice bath (0°C).

  • Acrylation: Add acryloyl chloride (1.08 mL, 13.3 mmol, 1.2 eq) dropwise to the cooled solution over 30 minutes. Caution: Acryloyl chloride is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up:

    • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the MgSO₄ and concentrate the solution under reduced pressure to obtain the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure monomer.

Characterization:

  • ¹H NMR (in CDCl₃): Confirm the presence of vinyl protons from the acrylate group (three distinct peaks between 5.8-6.4 ppm) in addition to the aromatic and propyl chain protons.

  • Mass Spectrometry (ESI-MS): Verify the molecular weight of the synthesized monomer.

This monomer can then be used in standard radical polymerization techniques (e.g., free radical, RAFT, ATRP) to synthesize a variety of polymer architectures. [6]

Data Presentation and Expected Outcomes

The success of the functionalization can be quantified and summarized.

Table 1: Characterization Summary for PAA-g-BA (from Protocol 1)

Characterization TechniqueExpected ResultQuantitative Insight
¹H NMR Appearance of aromatic proton signals (~7.2-7.8 ppm) and propyl chain signals (~1.8, 2.6, 3.6 ppm).Degree of Substitution (DS) can be calculated by comparing the integration of aromatic protons to PAA backbone protons.
FT-IR Appearance of ester C=O stretch (~1730 cm⁻¹), reduction of carboxylic acid C=O stretch (~1700 cm⁻¹).Qualitative confirmation of covalent bond formation.
Gel Permeation Chrom. (GPC) Increase in molecular weight compared to the starting PAA. The polydispersity should remain relatively narrow.Confirms covalent attachment and assesses if any chain degradation occurred.
Zeta Potential The negative charge of the polymer will decrease as carboxyl groups are converted to neutral esters.Provides information on surface charge, which is crucial for nanoparticle formulation and stability.

Applications in Drug Development and Research

Polymers functionalized with this compound are primed for use in several high-impact areas.

  • Glucose-Responsive Insulin Delivery: The pendant boronic acid groups can form hydrogels or nanoparticles that encapsulate insulin. In the presence of high glucose concentrations, competitive binding will cause the material to swell or disassemble, releasing the insulin payload. [9][12][13]This creates a self-regulating "smart" delivery system. [4][5]* Targeted Cancer Therapy: Many cancer cells overexpress sialic acid on their surface. The boronic acid moieties can act as targeting ligands, binding to these sialic acid residues and increasing the local concentration of a conjugated drug or nanoparticle carrier at the tumor site. [3]* Bacterial Detection and Treatment: The cell walls of bacteria are rich in polysaccharides containing diol groups. Functionalized polymers can bind to bacteria, which can be leveraged for diagnostic sensors or for targeted delivery of antimicrobial agents. [14][15][16]* Advanced Biomaterials: The reversible nature of the boronate ester bond can be used to create self-healing hydrogels. [2]The dual functionality also allows for the creation of "graft-through" or "graft-to" polymer brushes on surfaces, useful for creating non-fouling coatings or selective capture surfaces. [17]

References

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research.
  • Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene)
  • Stimuli-Responsive Boron-Based Materials in Drug Delivery. PMC - PubMed Central.
  • Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.
  • Biomedical applications of boronic acid polymers.
  • Boronic-Acid-Modified Nanomaterials for Biomedical Applic
  • Boronic Acid as Glucose-Sensitive Agent Regulates Drug Delivery for Diabetes Tre
  • Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applic
  • Phenylboronic acid as a glucose-responsive trigger to tune the insulin release of glycopolymer nanoparticles. PubMed.
  • Cationic Polymer Brushes Functionalized with Carbon Dots and Boronic Acids for Bacterial Detection and Inactiv
  • Scheme for installing phenylboronic acid and polyols on to...
  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC - PubMed Central.
  • Curcumin–polymer conjugates with dynamic boronic acid ester linkages for selective killing of cancer cells. RSC Publishing.
  • Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group.
  • Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applic
  • Phenylboronic Acid-polymers for Biomedical Applic
  • Phenylboronic acid-based glucose-responsive polymeric nanoparticles: Synthesis and applications in drug delivery.
  • pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Unknown Source.
  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI.
  • 3-(3-Hydroxyprop-1-yl)benzeneboronic acid. PubChem.
  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualit
  • Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjug

Sources

Application Notes and Protocols for Chan-Lam Coupling with 3-(3-Hydroxypropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chan-Lam Coupling with a Functionalized Boronic Acid

The Chan-Lam coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with remarkable efficiency and operational simplicity.[1][2] This copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing nucleophiles offers a powerful alternative to palladium-catalyzed methods, often proceeding under milder conditions, including at room temperature and in the presence of air.[2][3] This versatility has led to its widespread adoption in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This guide provides a detailed exploration of the Chan-Lam coupling specifically utilizing 3-(3-Hydroxypropyl)phenylboronic acid . The presence of a hydroxyl group within the boronic acid reagent introduces a unique set of considerations that are critical for achieving successful and selective transformations. The primary challenge lies in the potential for the aliphatic hydroxyl group to compete with the intended nucleophile, leading to undesired side products through intramolecular or intermolecular self-coupling.

Herein, we dissect the mechanistic nuances of this reaction, provide field-proven protocols for both N-arylation and O-arylation, and offer expert insights into optimizing reaction conditions to ensure high yields and chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Chan-Lam coupling for the synthesis of complex molecules bearing the valuable 3-(3-hydroxypropyl)phenyl motif.

Understanding the Reaction: Mechanism and Chemoselectivity

The generally accepted mechanism for the Chan-Lam coupling involves a Cu(II)/Cu(III) catalytic cycle. While the exact intermediates can be complex and influenced by the specific reaction conditions, a simplified representation of the catalytic cycle provides a solid framework for understanding the transformation.

Chan_Lam_Mechanism cluster_reactants Reactants CuII Cu(II) Catalyst CuII_Nuc Cu(II)-Nucleophile Complex CuII->CuII_Nuc CuIII_Aryl_Nuc Cu(III)-Aryl-Nucleophile Intermediate CuII_Nuc->CuIII_Aryl_Nuc Oxidation (O₂) Product Coupled Product (Ar-Nuc) CuIII_Aryl_Nuc->Product Reductive Elimination CuI Cu(I) Species CuIII_Aryl_Nuc->CuI CuI->CuII Reoxidation (O₂) Aryl_BA Ar-B(OH)₂ Aryl_BA->CuII_Nuc Transmetalation Nucleophile Nuc-H Nucleophile->CuII Coordination

Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.

A key consideration when using this compound is the relative nucleophilicity of the intended amine or alcohol coupling partner versus the pendant hydroxyl group on the boronic acid. The inherent reactivity differences between these functional groups are the foundation for achieving chemoselectivity.

  • For N-Arylation: Primary and secondary amines are generally more nucleophilic than primary aliphatic alcohols. This difference in reactivity is often sufficient to achieve selective N-arylation without the need for protecting the hydroxyl group on the boronic acid. Studies on the chemoselective N-arylation of aminophenols have demonstrated that under appropriate conditions, the amino group reacts preferentially over the phenolic hydroxyl group.[4] This provides strong evidence that the less nucleophilic aliphatic alcohol of our target boronic acid will not significantly compete with an amine nucleophile.

  • For O-Arylation: When the intended nucleophile is an alcohol or phenol, the risk of self-coupling or oligomerization of the this compound becomes a more prominent concern. In this scenario, the relative reactivity of the target alcohol versus the pendant propanol moiety is crucial. Generally, phenols are more acidic and often more reactive in Chan-Lam couplings than aliphatic alcohols. However, when coupling with another aliphatic alcohol, careful optimization of reaction conditions is necessary to favor the desired intermolecular reaction over potential side reactions.

Experimental Protocols

The successful execution of a Chan-Lam coupling with a functionalized substrate like this compound is highly dependent on the careful selection of the copper source, base, solvent, and temperature. The following protocols provide robust starting points for both N-arylation and O-arylation reactions.

Protocol 1: N-Arylation of a Primary Amine

This protocol is designed for the coupling of a primary amine with this compound, yielding a secondary arylamine.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Equiv.Purpose
Primary Amine1.0Nucleophile
This compound1.5Arylating agent
Copper(II) Acetate (Cu(OAc)₂)0.1Catalyst
Pyridine2.0Base and Ligand
Dichloromethane (DCM)-Solvent
4Å Molecular Sieves-Optional: to ensure anhydrous conditions

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and copper(II) acetate (0.1 mmol, 0.1 equiv.).

  • If the amine starting material is a salt (e.g., hydrochloride), add an additional equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Add pyridine (2.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air. The reaction is typically a heterogeneous mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 12 to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous HCl to remove pyridine, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine. The polarity of the eluent will depend on the specific product; a gradient of ethyl acetate in hexanes is a good starting point.

Protocol 2: O-Arylation of a Phenol

This protocol details the coupling of a phenol with this compound. The higher reactivity of phenols compared to the aliphatic alcohol on the boronic acid generally allows for selective coupling.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Equiv.Purpose
Phenol1.0Nucleophile
This compound2.0Arylating agent
Copper(II) Acetate (Cu(OAc)₂)1.0Catalyst (stoichiometric often better)
Triethylamine (Et₃N)2.0Base
Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • In a flask equipped with a stir bar, dissolve the phenol (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Add this compound (2.0 mmol, 2.0 equiv.), copper(II) acetate (1.0 mmol, 1.0 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Stir the resulting suspension vigorously at room temperature, open to the atmosphere, for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional DCM.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude diaryl ether by flash column chromatography. Due to the polar nature of the product, a more polar solvent system such as a gradient of methanol in dichloromethane may be required.

Optimization and Troubleshooting

The success of the Chan-Lam coupling can be sensitive to several factors. The following table provides guidance on optimizing the reaction conditions and troubleshooting common issues.

ParameterRationale and Optimization Strategy
Copper Source Cu(OAc)₂ is the most common and cost-effective catalyst. For challenging substrates, other copper salts like Cu(OTf)₂ or copper(I) sources (e.g., CuI, Cu₂O) can be explored. Stoichiometric amounts of copper are sometimes necessary, particularly for O-arylations.
Base The base plays a crucial role in facilitating the reaction. For N-arylations, pyridine is often effective as it can also act as a ligand. For O-arylations, a non-coordinating organic base like triethylamine or an inorganic base such as K₂CO₃ or Cs₂CO₃ may be more suitable. The choice of base can influence chemoselectivity.
Solvent Dichloromethane (DCM) is a common solvent for Chan-Lam couplings. Other solvents such as methanol, acetonitrile, or THF can also be used. For N-arylations with the polar this compound, a more polar solvent like methanol may improve solubility and reaction rates.
Temperature Most Chan-Lam couplings proceed at room temperature.[3] For less reactive substrates, gentle heating (40-60 °C) can be beneficial. However, higher temperatures may increase the likelihood of side reactions, including decomposition of the boronic acid.
Additives In some cases, the addition of ligands such as 1,10-phenanthroline can accelerate the reaction, especially for O-arylations. For reactions that are sensitive to water, the use of molecular sieves can be advantageous to minimize protodeboronation of the boronic acid.
Side Reactions The primary side reactions to consider are protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[3] Ensuring anhydrous conditions can help to minimize protodeboronation. Homocoupling can be suppressed by using a larger excess of the nucleophile. With this compound, intramolecular cyclization to form a chromane derivative is a potential side reaction, although this is less likely under the mild, neutral to basic conditions of the Chan-Lam coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for Chan-Lam couplings, which can be adapted for reactions with this compound.

Coupling TypeNucleophileCopper Source (Equiv.)Base (Equiv.)SolventTemp. (°C)Typical Time (h)
N-ArylationPrimary/Secondary AmineCu(OAc)₂ (0.1-1.0)Pyridine (2.0)DCMRT12-48
N-ArylationImidazole/PyrazoleCu(OAc)₂ (0.1-1.0)Et₃N or K₂CO₃ (2.0)MeOHRT-606-24
O-ArylationPhenolCu(OAc)₂ (1.0-2.0)Et₃N (2.0)DCMRT24-72
O-ArylationAliphatic AlcoholCu(OAc)₂ (1.0-2.0)Pyridine (2.0)Toluene60-8024-48

Visualization of Experimental Workflow

The general workflow for setting up and performing a Chan-Lam coupling reaction is outlined below.

Chan_Lam_Workflow start Start reagents Combine Reactants: - Nucleophile - Boronic Acid - Copper Catalyst - Base start->reagents solvent Add Solvent reagents->solvent reaction Stir at RT (or heat) Open to Air solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Continue reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Acid/Base/Brine monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: General workflow for the Chan-Lam coupling reaction.

Conclusion and Future Outlook

The Chan-Lam coupling of this compound offers a versatile and efficient route to a wide range of valuable N- and O-arylated compounds. The key to success lies in understanding the principles of chemoselectivity and carefully selecting the reaction conditions to favor the desired transformation. For N-arylations, the inherent higher nucleophilicity of amines allows for selective coupling without the need for protecting the pendant hydroxyl group. For O-arylations, particularly with aliphatic alcohols, careful optimization is required to minimize potential self-coupling reactions.

The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. As the field of copper catalysis continues to evolve, the development of new ligands and catalytic systems will undoubtedly further expand the scope and utility of the Chan-Lam coupling, enabling the synthesis of increasingly complex and functionalized molecules.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]

  • Das, P., Chowdhury, C., & Roy, P. (2017). Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry, 15(4), 801-806. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 5). Chan–Lam coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]

Sources

Application Notes and Protocols: 3-(3-Hydroxypropyl)phenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Bifunctional Boronic Acid

3-(3-Hydroxypropyl)phenylboronic acid is a versatile organic compound that is gaining significant traction in the field of materials science. Its unique bifunctional nature, possessing both a phenylboronic acid moiety and a hydroxyl group, allows for a wide range of chemical modifications and applications. The phenylboronic acid group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to its use in sensors and stimuli-responsive materials. Simultaneously, the hydroxypropyl side chain provides a reactive site for esterification, etherification, or polymerization, enabling its incorporation into various material backbones. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of functional materials.

Core Properties and Handling

Before delving into specific applications, it is crucial to understand the fundamental properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₃BO₃[1]
Molecular Weight 180.01 g/mol [1]
Appearance Typically a solid[2]
CAS Number 736989-98-3[1]

Storage and Handling: this compound should be stored in a cool, dry place away from moisture and strong oxidizing agents. It is advisable to handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application I: Stimuli-Responsive Nanoparticles for Targeted Drug Delivery

The ability of phenylboronic acids to form pH-sensitive boronate esters with diols makes them ideal candidates for creating intelligent drug delivery systems. Nanoparticles functionalized with this compound can be designed to encapsulate therapeutic agents and release them in response to the acidic microenvironment often found in tumor tissues or intracellular compartments.

Scientific Principle

The core principle lies in the equilibrium between the boronic acid and a diol-containing drug. At physiological pH (around 7.4), the boronic acid can form a stable boronate ester with the drug, effectively trapping it within the nanoparticle. However, in an acidic environment (pH 5.0-6.5), the equilibrium shifts, leading to the cleavage of the boronate ester and the subsequent release of the drug. The hydroxypropyl group of the boronic acid can be utilized to covalently attach it to a polymer backbone, forming the nanoparticle matrix.

Protocol 1: Synthesis of Phenylboronic Acid-Functionalized Polymeric Nanoparticles for pH-Triggered Drug Delivery

This protocol details the synthesis of nanoparticles from a custom polymer functionalized with 3-((acrylamido)methyl)phenylboronic acid, a close analog of this compound, for encapsulating and releasing a polyphenolic drug like emodin. The principles can be readily adapted for this compound.

Materials:

  • 3-(aminomethyl)phenylboronic acid hydrochloride

  • Acryloyl chloride

  • Sodium hydroxide (NaOH) solution (2.0 M)

  • Hydrochloric acid (HCl) solution (1.0 M)

  • A suitable chain transfer agent for RAFT polymerization (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate)

  • A suitable initiator for RAFT polymerization (e.g., AIBN)

  • Methanol

  • Deionized water

  • Emodin (or other diol-containing drug)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Monomer Synthesis:

    • Dissolve 3-(aminomethyl)phenylboronic acid hydrochloride (1.0 g) in 10.7 mL of 2.0 M NaOH solution at 0 °C.

    • Slowly add cold acryloyl chloride (2.2 mL) dropwise while stirring.

    • Adjust the pH of the reaction mixture to 1.0 with 1.0 M HCl solution.

    • Collect the resulting precipitate by filtration and wash with cold water to obtain the 3-((acrylamido)methyl)phenylboronic acid monomer.

  • Polymer Synthesis (PBAH) via RAFT Polymerization:

    • Synthesize the phenylboronic acid-containing homopolymer (PBAH) using a reversible addition-fragmentation chain-transfer (RAFT) polymerization method. The specific ratios of monomer, chain transfer agent, and initiator will determine the final molecular weight and should be optimized based on the desired nanoparticle characteristics.

  • Preparation of PBA-Functionalized Nanoparticles (PBA-NPs):

    • Prepare a solution of the PBAH polymer in methanol (e.g., 2.0 mg/mL).

    • Using a syringe pump, add the polymer solution dropwise into deionized water (volume ratio of methanol to water, 1:9) over 30 seconds under constant stirring.

    • Continue stirring the solution for 30 minutes at room temperature to allow for the self-assembly of the nanoparticles.

  • Drug Loading:

    • Dissolve the PBAH polymer and the diol-containing drug (e.g., emodin) in a suitable organic solvent like DMSO.

    • Add this mixture dropwise to deionized water under stirring to form the drug-loaded nanoparticles (PBA-Emodin-NPs). The encapsulation efficiency and drug loading content can be determined by separating the nanoparticles from the solution and quantifying the amount of free drug remaining in the supernatant using a suitable analytical technique like UV-Vis spectroscopy.

  • In Vitro Drug Release Study:

    • Disperse the drug-loaded nanoparticles in phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.0).

    • Place the nanoparticle suspension in a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer at 37 °C with gentle shaking.

    • At predetermined time intervals, withdraw a sample of the external buffer and replace it with an equal volume of fresh buffer.

    • Quantify the amount of released drug in the collected samples to determine the release profile. A significantly faster release rate is expected at the lower pH.[3][4]

Workflow for pH-Triggered Drug Release

G cluster_0 Nanoparticle Formulation (pH 7.4) cluster_1 Acidic Environment (e.g., Tumor Microenvironment, pH < 6.5) PBA_NP PBA-Functionalized Nanoparticle Drug Diol-Containing Drug PBA_NP->Drug Stable Boronate Ester Formation Loaded_NP Drug-Loaded Nanoparticle Drug->Loaded_NP Acidic_NP Drug-Loaded Nanoparticle Loaded_NP->Acidic_NP Systemic Circulation Released_Drug Released Drug Acidic_NP->Released_Drug Boronate Ester Cleavage Empty_NP Empty Nanoparticle Acidic_NP->Empty_NP

Caption: pH-responsive drug release mechanism.

Application II: Self-Healing Hydrogels for Tissue Engineering and Soft Robotics

The dynamic and reversible nature of boronate ester bonds can be harnessed to create self-healing hydrogels. These materials have the remarkable ability to repair themselves after damage, making them highly attractive for applications in tissue engineering, wound dressing, and soft robotics. This compound can be incorporated into polymer chains, which can then be crosslinked with a diol-containing polymer like polyvinyl alcohol (PVA).

Scientific Principle

The self-healing property arises from the dynamic equilibrium of the boronate ester crosslinks. When the hydrogel is damaged (e.g., cut), the boronate ester bonds at the fracture interface are broken. When the fractured surfaces are brought back into contact, new boronate ester bonds can form across the interface, restoring the integrity of the hydrogel. The hydroxypropyl group on the boronic acid monomer can be used to graft it onto a polymer backbone, such as carboxymethyl cellulose (CMC).

Protocol 2: Preparation of a Self-Healing Hydrogel based on Phenylboronic Acid-Functionalized Cellulose and PVA

This protocol describes the synthesis of a self-healing hydrogel by mixing a phenylboronic acid-functionalized carboxymethyl cellulose (CMC-B(OH)₂) with polyvinyl alcohol (PVA).

Materials:

  • Carboxymethyl cellulose (CMC)

  • 3-Aminophenylboronic acid (as a precursor to be functionalized onto CMC)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesis of Phenylboronic Acid-Functionalized CMC (CMC-B(OH)₂):

    • Dissolve CMC in deionized water.

    • Activate the carboxylic acid groups of CMC using EDC and NHS.

    • Add 3-aminophenylboronic acid to the activated CMC solution to form an amide bond between the CMC and the phenylboronic acid moiety. The reaction is typically carried out at room temperature for 24 hours.

    • Purify the resulting CMC-B(OH)₂ by dialysis against deionized water to remove unreacted reagents.

    • Lyophilize the purified solution to obtain the CMC-B(OH)₂ powder.

  • Preparation of the Self-Healing Hydrogel:

    • Prepare aqueous solutions of CMC-B(OH)₂ and PVA separately at desired concentrations (e.g., 2% w/v).

    • Mix the CMC-B(OH)₂ and PVA solutions in a specific weight ratio (e.g., 1:1).

    • The hydrogel should form almost instantly upon mixing at neutral pH due to the formation of dynamic boronate ester crosslinks between the phenylboronic acid groups on CMC and the diol groups on PVA.

  • Characterization of Self-Healing Properties:

    • Cut a piece of the prepared hydrogel into two halves.

    • Gently press the two cut surfaces together and allow them to remain in contact at room temperature.

    • Observe the healing process over time. The hydrogel should self-heal and regain its mechanical integrity. The efficiency of self-healing can be quantified by comparing the mechanical properties (e.g., tensile strength) of the healed hydrogel to the original hydrogel.[5]

Workflow for Self-Healing Hydrogel Formation

G PVA Polyvinyl Alcohol (PVA) (Diol Source) Mix Mix Aqueous Solutions PVA->Mix PBA_Polymer PBA-Functionalized Polymer (e.g., CMC-B(OH)₂) PBA_Polymer->Mix Hydrogel Self-Healing Hydrogel (Dynamic Boronate Ester Crosslinks) Mix->Hydrogel Damage Damage (Cut) Hydrogel->Damage Healed Healed Hydrogel Damage->Healed Contact & Re-formation of Boronate Bonds G cluster_0 Sensor Fabrication cluster_1 Detection Principle Electrode Bare Electrode Modified_Electrode PBA-Modified Electrode Electrode->Modified_Electrode Immobilization of PBA Derivative No_Glucose No Glucose Present (Baseline Signal) Modified_Electrode->No_Glucose Glucose Glucose Present Modified_Electrode->Glucose Binding Glucose binds to PBA Glucose->Binding Signal_Change Change in Electrochemical Signal (e.g., Impedance) Binding->Signal_Change Concentration Concentration Signal_Change->Concentration Correlate to Glucose Concentration

Caption: Principle of an electrochemical glucose sensor.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in materials science. Its unique dual functionality opens up a vast design space for the creation of advanced materials with tailored properties. The applications highlighted in this guide—stimuli-responsive drug delivery, self-healing hydrogels, and glucose sensors—represent just a fraction of the potential of this compound. As research in this area continues to grow, we can expect to see the emergence of even more innovative materials and technologies based on this compound and its derivatives, with significant impacts in medicine, electronics, and beyond.

References

  • PubChem. (3-(3-Hydroxyprop-1-yl)benzeneboronic acid). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (CN111072698A - Preparation method of hydroxyphenylboronic acid).
  • Heng, A., et al. (2020). Cellulose-based self-healing hydrogel through boronic ester bonds with excellent biocompatibility and conductivity. RSC Advances, 10(21), 12473-12480. Retrieved from [Link]

  • MDPI. (Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery). Retrieved from [Link]

  • Gao, W., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 12, 4343–4356. Retrieved from [Link]

  • ResearchGate. ((A) Schematic illustration of the drug loading and drug delivery triggered by acidic pH. (B) Drug release profiles of PBA-Emodin-NPs at various pH in vitro.). Retrieved from [Link]

  • Yang, Y., et al. (2019). Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group. Carbohydrate Polymers, 223, 115077. Retrieved from [Link]

  • MDPI. (Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation). Retrieved from [Link]

  • MDPI. (Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Advancing Materials Science with 3-(Hydroxymethyl)phenylboronic Acid). Retrieved from [Link]

  • Sparrow. (Can Phenylboronic Acid be used in material science?). Retrieved from [Link]

  • PMC. (3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection). Retrieved from [Link]

  • PubMed. (Phenylboronic Acid-polymers for Biomedical Applications). Retrieved from [Link]

  • PMC. (Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery). Retrieved from [Link]

  • RSC Publishing. (A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells). Retrieved from [Link]

  • MDPI. (Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection). Retrieved from [Link]

  • NIH. (Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels). Retrieved from [Link]

  • MDPI. (Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds). Retrieved from [Link]

  • ResearchGate. (Nanoparticles functionalized with phenylboronic acid for the potentiometric detection of saccharides | Request PDF). Retrieved from [Link]

  • PubMed. (3-Aminophenyl Boronic Acid Functionalized Quantum-Dot-Based Ratiometric Fluorescence Sensor for the Highly Sensitive Detection of Tyrosinase Activity). Retrieved from [Link]

  • ResearchGate. (Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols | Request PDF). Retrieved from [Link]

  • ResearchGate. (Thermoresponsive Properties of Sugar Sensitive Copolymer of N‐Isopropylacrylamide and 3‐(Acrylamido)phenylboronic Acid). Retrieved from [Link]

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Troubleshooting & Optimization

troubleshooting low yield in Suzuki reactions with 3-(3-Hydroxypropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Suzuki Reactions with 3-(3-Hydroxypropyl)phenylboronic Acid

Welcome to our dedicated technical support guide for scientists and researchers. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome challenges in your Suzuki-Miyaura coupling reactions. This guide is structured as a series of questions you might be asking in the lab, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.

FAQs and Troubleshooting Guides

Q1: My reaction shows low to no conversion of my starting materials. What are the fundamental parameters I should check first?

A1: When a Suzuki coupling fails to initiate, the issue often lies with one of the core components of the catalytic cycle. Before troubleshooting substrate-specific issues, it's essential to validate your foundational setup.

  • Catalyst Activity & Integrity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Some precatalysts can degrade upon prolonged storage.[1]

    • Troubleshooting Step: Test your catalyst system with a simple, reliable reaction (e.g., coupling phenylboronic acid with 4-bromotoluene). Success here confirms your catalyst and ligand are active. Consider using a modern, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which ensures reliable generation of the active species.[1][2]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote undesirable side reactions like the homocoupling of your boronic acid.[1][3]

    • Troubleshooting Step: Ensure your reaction solvent is thoroughly degassed. The freeze-pump-thaw method (at least three cycles) is superior to sparging with inert gas for removing dissolved oxygen.[4] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.

  • Reagent Purity: The purity of your aryl halide, base, and particularly the boronic acid is paramount. Boronic acids can degrade over time.

    • Troubleshooting Step: Check the purity of your this compound by NMR. Over time, it can dehydrate to form a cyclic trimer known as a boroxine, or slowly decompose.[5] If degradation is suspected, use a freshly opened bottle or repurify the material.

Q2: I'm observing significant protodeboronation of my this compound. How can I prevent this?

A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common and often underestimated cause of low yield.[3] It is typically catalyzed by base, acid, or even trace metals and is accelerated by elevated temperatures and the presence of water.[3][6]

Causality: The C-B bond is susceptible to cleavage. In a basic aqueous medium, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form.[7] While this 'ate' complex is necessary for transmetalation, under harsh conditions (strong base, high temperature), it can also be readily protonated by water, leading to the loss of the boron moiety.[3]

Solutions & Optimization:

  • Use Milder Bases: Strong bases like NaOH or KOH in combination with water and heat can aggressively promote protodeboronation.

    • Recommended Action: Switch to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[6][8] These bases are often effective at promoting the reaction while minimizing decomposition of the boronic acid.

  • Modify the Solvent System: For highly sensitive substrates, reducing the amount of water or moving to anhydrous conditions can be highly effective.

    • Recommended Action: Try a solvent system with less water (e.g., dioxane/H₂O 10:1) or switch to a completely anhydrous system. In anhydrous conditions, bases like potassium trimethylsilanolate (TMSOK) can be exceptionally effective.[6][9]

  • Protect the Boronic Acid: Converting the boronic acid to a more robust derivative like a pinacol (BPin) or MIDA ester can significantly increase its stability.[6][10] These derivatives slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its standing concentration low and thus minimizing degradation.[11]

Q3: Could the free 3-hydroxypropyl group be directly interfering with the reaction?

A3: Yes, this is a critical consideration. While many functional groups are tolerated in Suzuki couplings, a free hydroxyl group can interfere in several ways.

Potential Mechanisms of Interference:

  • Coordination to Palladium: The oxygen of the hydroxyl group is a Lewis base and can coordinate to the electron-deficient palladium center. This coordination can potentially alter the catalyst's electronic properties or sterically block the active site, thereby slowing down or inhibiting key steps like oxidative addition or reductive elimination.

  • Reaction with Base: The alcohol proton is acidic and will be deprotonated by the base in the reaction mixture to form an alkoxide. This consumes a stoichiometric amount of base. More importantly, the resulting alkoxide could act as a competing nucleophile or ligand.

  • Directed Transmetalation: In some specific cases, a nearby hydroxyl group has been shown to direct and accelerate the transmetalation step, presumably through the formation of a palladium alkoxide that facilitates boron-to-palladium transfer.[12] However, whether this is productive or inhibitory can be highly dependent on the specific geometry of the substrate, the ligand, and the reaction conditions.

The flowchart below outlines a decision-making process when dealing with a functionalized substrate.

Troubleshooting_Workflow Start Low Yield with This compound Check_Basics Q1: Verify Core Parameters (Catalyst, Inertness, Purity) Start->Check_Basics Check_Deboronation Q2: Check for Protodeboronation (Analyze crude NMR for arene byproduct) Check_Basics->Check_Deboronation If basics are OK Consider_OH Q3: Suspect Hydroxyl Group Interference Check_Basics->Consider_OH If basics are OK & no deboronation Optimize_Base Switch to Milder Base (K3PO4, Cs2CO3) Check_Deboronation->Optimize_Base If deboronation is observed Check_Deboronation->Consider_OH If deboronation is minimal Final_Product Improved Yield Optimize_Base->Final_Product Protect_OH Q6: Protect the -OH Group (e.g., as TBS ether) Consider_OH->Protect_OH Check_Ligand Q5: Optimize Ligand for Sterically/Electronically Challenging Partner Consider_OH->Check_Ligand If protection is undesirable first Protect_OH->Final_Product Check_Ligand->Protect_OH

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q4: How should I select the optimal base and solvent system for this substrate?

A4: The choice of base and solvent is interdependent and crucial for success. The primary role of the base is to form the reactive 'ate' complex with the boronic acid, which facilitates the transmetalation step.[13][14] For a substrate with a potentially interfering hydroxyl group, the conditions must be carefully balanced.

BaseRecommended Solvent(s)Rationale & Comments
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂OAn excellent general-purpose base. It is strong enough for most couplings but generally gentler than hydroxides, reducing the risk of protodeboronation and other side reactions.[8][15]
Cs₂CO₃ Dioxane, Toluene, DMFOften provides higher yields, especially with hindered substrates. Its high solubility in organic solvents can be advantageous. Can be used with or without water.[16]
KF THF, DioxaneA very mild base. Particularly useful if your substrates are sensitive to harsher basic conditions. Fluoride is thought to facilitate the formation of a reactive trifluoroborate species.[14]
K₂CO₃ DME/H₂O, Toluene/H₂OA standard, cost-effective choice. Can be effective but may be too harsh for very sensitive boronic acids.[15][16]
Organic Bases (e.g., Et₃N) DMF, AcetonitrileGenerally less effective for activating boronic acids compared to inorganic bases and not typically recommended as a first choice for this substrate.[16]

Recommendation: Start with K₃PO₄ in a Dioxane/H₂O (4:1) solvent system. This combination is robust, well-documented, and provides a good balance of reactivity and substrate stability. Ensure vigorous stirring for biphasic systems to maximize the interfacial area where the reaction occurs.

Q5: My aryl halide coupling partner is sterically hindered (e.g., has ortho-substituents). How can I improve the reaction?

A5: Steric hindrance on the aryl halide can dramatically slow down the oxidative addition step, which is often rate-limiting. Furthermore, bulky substrates can make the final reductive elimination step more difficult. Overcoming this requires a carefully selected ligand.

The Role of the Ligand: The phosphine ligand stabilizes the palladium center and modulates its reactivity. For hindered substrates, you need ligands that are both electron-rich (to promote oxidative addition) and bulky (to facilitate reductive elimination).[17][18]

Recommended Ligands:

  • Buchwald-type Biarylphosphines: Ligands like SPhos , XPhos , or RuPhos are the state-of-the-art for challenging couplings. Their bulk and electronic properties are explicitly designed to accelerate the key steps in the catalytic cycle for hindered substrates.[19][20]

  • Other Bulky Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are also effective choices.[14]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OH)₂ + Base Interference Potential Interference: -OH group can coordinate to Pd(II), hindering transmetalation. PdII->Interference PdII_Ar Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The Suzuki catalytic cycle with potential hydroxyl group interference.

Q6: I've tried optimizing the conditions, but my yield is still low. Should I protect the hydroxyl group?

A6: Yes. If careful optimization of the base, solvent, and ligand does not resolve the low yield, protecting the hydroxyl group is the most logical and definitive next step. This removes any possibility of interference, simplifying the reaction system to a standard Suzuki coupling.

Choice of Protecting Group: The ideal protecting group should be easy to install, stable to the basic Suzuki conditions, and easy to remove without affecting the rest of the molecule.[21] For alcohols, a silyl ether is an excellent choice.

Protecting GroupAbbreviationStability to Suzuki ConditionsCommon Deprotection Reagent
tert-ButyldimethylsilylTBS / TBDMSExcellentTetrabutylammonium fluoride (TBAF)
TriisopropylsilylTIPSVery HighTetrabutylammonium fluoride (TBAF)
TrimethylsilylTMSModerate (may cleave)Mild acid or fluoride source

Recommendation: Use TBS (tert-Butyldimethylsilyl) . It offers a great balance of stability and ease of removal.[22]

Experimental Protocol: TBS Protection of this compound

This protocol details the protection of the hydroxyl group prior to the Suzuki reaction.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the boronic acid in anhydrous DCM (approx. 0.2 M).

  • Reagent Addition: Add imidazole (2.5 equiv) to the solution and stir until it dissolves. Then, add TBSCl (1.2 equiv) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with more DCM.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (the TBS-protected boronic acid) by flash column chromatography on silica gel. The purified product can now be used directly in your Suzuki coupling reaction under your optimized conditions.

  • Deprotection (Post-Suzuki): After a successful Suzuki coupling, the TBS group can be easily removed by treating the product with TBAF in THF.

By systematically addressing these common failure points, you can effectively diagnose and solve the causes of low yield in your Suzuki reactions involving this valuable functionalized building block.

References

  • Macmillan Group, "B-Alkyl Suzuki Couplings," Presentation, 2005. [Online]. Available: [Link]

  • Liu, S., et al., "Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides," PMC - NIH, 2017. [Online]. Available: [Link]

  • Miyaura, N., "Organoborane coupling reactions (Suzuki coupling)," PMC - NIH. [Online]. Available: [Link]

  • Naik, S., et al., "The effect of various bases on the Suzuki coupling reaction," ResearchGate, 2012. [Online]. Available: [Link]

  • Patil, S., et al., "Effect of different bases on the Suzuki-Miyaura coupling," ResearchGate, 2015. [Online]. Available: [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Online]. Available: [Link]

  • Reddit user discussion, "How to approach choosing reaction conditions for Suzuki?," r/Chempros on Reddit. [Online]. Available: [Link]

  • Lennox, A. J. J., and Lloyd-Jones, G. C., "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2014. [Online]. Available: [Link]

  • Tang, W., et al., "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect," ResearchGate, 2010. [Online]. Available: [Link]

  • Shields, J. D., et al., "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics," ACS Publications, 2021. [Online]. Available: [Link]

  • Tang, W., et al., "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling," The Royal Society of Chemistry, 2014. [Online]. Available: [Link]

  • Lee, D., et al., "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides," The Journal of Organic Chemistry, 2009. [Online]. Available: [Link]

  • Various authors, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?," ResearchGate, 2017. [Online]. Available: [Link]

  • Wikipedia, "Phenylboronic acid," Wikipedia. [Online]. Available: [Link]

  • Various authors, "Why can't I achieve good yields for this Suzuki reaction?," ResearchGate, 2018. [Online]. Available: [Link]

  • Morken, J. P., et al., "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters," Organic Letters, 2016. [Online]. Available: [Link]

  • Reddit user discussion, "Why am I getting low yield for my Suzuki coupling reaction?," r/chemistry on Reddit. [Online]. Available: [Link]

  • Gevorgyan, V., et al., "'Cationic' Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids," Angewandte Chemie, 2016. [Online]. Available: [Link]

  • Various authors, "The Slow-Release Strategy in Suzuki–Miyaura Coupling," ResearchGate. [Online]. Available: [Link]

  • Denmark, S. E., et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," NIH, 2018. [Online]. Available: [Link]

  • SlideShare presentation, "Protection of OH group of alcohol," SlideShare. [Online]. Available: [Link]

  • Wouters, J., et al., "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents," Chemistry – A European Journal, 2022. [Online]. Available: [Link]

  • Morken, J. P., et al., "Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest," NIH. [Online]. Available: [Link]

  • Ashenhurst, J., "Protecting Groups For Alcohols," Master Organic Chemistry, 2015. [Online]. Available: [Link]

  • Wikipedia, "Protecting group," Wikipedia. [Online]. Available: [Link]

  • Kotha, S., et al., "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis," University of Windsor, 2002. [Online]. Available: [Link]

  • Ferreira, L. F., et al., "The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids," Molecules, 2023. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]

  • Watson, D. A., et al., "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters," PMC - NIH, 2022. [Online]. Available: [Link]

  • Dembkowski, K., et al., "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds," MDPI, 2022. [Online]. Available: [Link]

  • Silva, A. M., et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," PMC - PubMed Central, 2021. [Online]. Available: [Link]

  • Wang, C., et al., "Optimization of reaction conditions for the Suzuki-Miyaura coupling of...," ResearchGate, 2020. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-(3-Hydroxypropyl)phenylboronic acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 3-(3-Hydroxypropyl)phenylboronic acid. The presence of the hydroxyl group introduces specific challenges that necessitate careful optimization of catalyst loading and reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[1] However, the optimal loading is highly dependent on the specific substrates, ligand, base, and solvent system used. For highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), loadings can often be reduced to as low as 0.001 mol% once the reaction is optimized.[2][3]

Q2: I'm observing low to no yield in my reaction. What are the first things I should check related to the catalyst?

A2: When a Suzuki coupling fails, a systematic check of your catalyst system is crucial.[4]

  • Catalyst Activity: Ensure your palladium source and any accompanying ligands are fresh and have been stored under an inert atmosphere to prevent degradation.[5] Palladium(II) precatalysts must be effectively reduced to the active Pd(0) species in situ.[6]

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation and can also lead to the undesirable homocoupling of the boronic acid. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[5]

  • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[5] Use fresh ligands and handle them under an inert atmosphere.

Q3: I see a black precipitate forming in my reaction. Is this a problem?

A3: The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration of palladium nanoparticles.[7] While some formation can occur in successful reactions, extensive precipitation early on is a sign of catalyst deactivation and instability, which will lead to lower yields.[6] This reduces the active catalytic surface area.

Q4: Can the hydroxyl group on this compound interfere with the catalyst?

A4: Yes, the hydroxyl group can potentially coordinate to the palladium center, which may influence the catalytic cycle. While not as strong a poison as sulfur-containing functional groups, this interaction can sometimes necessitate the use of specific ligands or reaction conditions to achieve optimal results.[8] The choice of base is also critical to avoid unwanted side reactions involving the hydroxyl group.

In-Depth Troubleshooting Guide

Issue 1: Low Conversion/Stalled Reaction

Low conversion is a common issue that can often be traced back to suboptimal catalyst loading or deactivation.

Possible Causes & Solutions:

  • Insufficient Catalyst Loading: The initial catalyst loading may be too low for the specific reactivity of your aryl halide and boronic acid.

    • Troubleshooting Protocol: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 1.5 mol%, then to 2 mol%). Monitor the reaction progress at each loading to determine the point of diminishing returns.

  • Catalyst Deactivation: The active Pd(0) species is being removed from the catalytic cycle.[9]

    • Troubleshooting Protocol:

      • Reagent Purity Check: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous, as impurities can poison the catalyst.[7][10]

      • Rigorous Degassing: Improve the degassing procedure for your solvent (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for an extended period).[4]

      • Ligand Choice: For challenging couplings, especially with less reactive aryl chlorides, consider switching to more robust and electron-rich ligands like Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[3][11] These ligands can stabilize the palladium catalyst and facilitate the oxidative addition step.[2]

  • Inefficient Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), the in situ reduction to Pd(0) may be inefficient.[6]

    • Troubleshooting Protocol: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst that readily forms the active species.[6]

Experimental Protocol: Catalyst Loading Optimization Screen

This protocol provides a general framework for optimizing catalyst loading.

  • Setup: In parallel, set up a series of identical reactions in oven-dried vials, each with a magnetic stir bar.

  • Reagents: To each vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[4]

  • Inert Atmosphere: Seal the vials and thoroughly purge with an inert gas like argon.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst at varying loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%).

  • Solvent: Add the degassed solvent via syringe.

  • Reaction: Heat the reactions to the desired temperature and monitor by TLC, GC-MS, or LC-MS at regular intervals.

  • Analysis: Compare the reaction rates and final conversions to identify the optimal catalyst loading.

Catalyst Loading (mol%)Typical ObservationRecommendation
0.5 - 1.0 Slow reaction or incomplete conversion.Increase loading if reaction stalls.
1.0 - 2.0 Good starting point for most reactions.Optimize within this range.
> 2.0 May be necessary for very challenging substrates.Consider changing ligand or other conditions before exceeding this.
Issue 2: Significant Homocoupling of the Boronic Acid

The formation of a biaryl product from the boronic acid coupling with itself is a common side reaction.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[12]

    • Troubleshooting Protocol: Ensure a rigorously oxygen-free environment through thorough degassing and maintaining a positive pressure of inert gas throughout the reaction.[4]

  • Choice of Palladium Source: In some cases, using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce homocoupling compared to the in situ reduction of Pd(II) sources.[12]

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

    • Troubleshooting Protocol: Try running the reaction at a lower temperature to see if the ratio of desired product to homocoupled product improves.

Issue 3: Inconsistent Results/Poor Reproducibility

Inconsistent yields can be frustrating and often point to subtle variations in reaction setup or reagent quality.

Possible Causes & Solutions:

  • Reagent Quality: The purity of the boronic acid, aryl halide, base, and solvent can vary between batches.

    • Troubleshooting Protocol: Use reagents from a trusted supplier and consider re-purifying if necessary. Ensure solvents are anhydrous and properly degassed.[10]

  • Catalyst Degradation: The palladium catalyst or ligand may have degraded during storage.

    • Troubleshooting Protocol: Use fresh catalyst and ligand for each set of experiments and store them correctly under an inert atmosphere.[5]

  • Atmospheric Control: Inconsistent exclusion of air and moisture can lead to variable results.

    • Troubleshooting Protocol: Standardize your procedure for setting up reactions under an inert atmosphere. Use Schlenk techniques or a glovebox for sensitive reactions.[5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting issues related to the catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactant Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd [R¹-Pd(II)-X]L_n (Oxidative Addition) Pd0->OxAdd R¹-X Trans [R¹-Pd(II)-R²]L_n (Transmetalation) OxAdd->Trans R²-B(OR)₃⁻ Trans->Pd0 Reductive Elimination Product R¹-R² (Product) Trans->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OR)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Trans Enters Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow: A Logical Approach

When encountering issues, a structured approach can save time and resources. The following workflow provides a decision-making diagram for troubleshooting catalyst-related problems.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst and ligand fresh? Start->Check_Catalyst Check_Atmosphere Is the reaction under a strict inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Check_Reagents Verify Purity of All Reagents Check_Catalyst->Check_Reagents No Check_Atmosphere->Start No, improve degassing Increase_Loading Increase Catalyst Loading (e.g., 1.5-2x) Check_Atmosphere->Increase_Loading Yes Change_Ligand Screen Different Ligands (e.g., Buchwald, NHC) Increase_Loading->Change_Ligand No Improvement Success Reaction Successful Increase_Loading->Success Problem Solved Change_Ligand->Success Problem Solved Check_Reagents->Start Re-run with pure reagents

Caption: Decision workflow for troubleshooting catalyst issues.

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). Processes, 8(12), 1653. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). ACS Publications. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]

  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (2021). MDPI. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]

  • Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. (2020). MDPI. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). NIH. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2022). MDPI. [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (n.d.). ResearchGate. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • Optimization of the reaction conditions for Suzuki coupling... (n.d.). ResearchGate. [Link]

  • Effect of solvent on the Suzuki reaction a . (n.d.). ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (n.d.). ResearchGate. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ChemRxiv. [Link]

  • One-step synthesis of PdCu@Ti3C2 with high catalytic activity in the Suzuki–Miyaura coupling reaction. (2021). PMC - NIH. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2021). Organic Process Research & Development - ACS Publications. [Link]

Sources

preventing protodeboronation of 3-(3-Hydroxypropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Protodeboronation

Welcome to the Technical Support Center for 3-(3-Hydroxypropyl)phenylboronic acid. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and practical protocols to help you successfully utilize this versatile reagent while minimizing the risk of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 3-hydroxypropylbenzene, consuming your starting material and reducing the yield of your desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. Arylboronic acids, in general, are susceptible to this decomposition pathway, and the reaction conditions play a crucial role in its prevalence.[2][3]

Q2: What are the primary factors that promote the protodeboronation of my arylboronic acid?

A2: The main culprits that accelerate protodeboronation are:

  • pH: Both acidic and basic conditions can catalyze the reaction. For many arylboronic acids, the rate of protodeboronation significantly increases at high pH due to the formation of the more reactive boronate anion.[4][5][6]

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.[7]

  • Solvent: The presence of a proton source, such as water, is necessary for protodeboronation to occur. While aqueous mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.

Q3: How can I tell if protodeboronation is occurring in my reaction?

A3: The most direct way to identify protodeboronation is to detect the formation of the byproduct, 3-hydroxypropylbenzene. This can be achieved using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the starting material, desired product, and the protodeboronated byproduct, allowing for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the byproduct by its mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the characteristic signals of 3-hydroxypropylbenzene in your crude reaction mixture. 11B NMR is also a powerful tool for observing changes in the boron's chemical environment, which can indicate degradation.[8][9]

Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This guide will help you troubleshoot and optimize your Suzuki-Miyaura coupling reactions to minimize the protodeboronation of this compound.

Problem 1: Low yield of the desired coupled product and significant formation of 3-hydroxypropylbenzene.

dot graph TD { A[Start: Low Yield & High Protodeboronation] --> B{Initial Checks}; B --> C[Optimize Base]; B --> D[Modify Solvent System]; B --> E[Adjust Temperature & Time]; B --> F[Evaluate Catalyst System]; C --> G{Switch to Milder Base}; G --> H[K₃PO₄, K₂CO₃, Cs₂CO₃]; D --> I{Reduce Water Content}; I --> J[Use Anhydrous Solvents]; E --> K{Lower Temperature & Reduce Time}; F --> L{Increase Catalyst Activity}; L --> M[Use Highly Active Pre-catalyst]; subgraph "Solution Pathway" H; J; K; M; end }

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Possible Causes & Suggested Solutions:

Possible Cause Suggested Solution(s) Scientific Rationale
Harsh Basic Conditions Switch to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong bases like NaOH and KOH.Strong bases in aqueous media accelerate the formation of the boronate anion, which is more susceptible to protodeboronation. Milder bases provide sufficient activation for the Suzuki coupling while minimizing this side reaction.
Excess Water in Reaction Use anhydrous solvents whenever possible. If a co-solvent is necessary, minimize the amount of water (e.g., use a 10:1 dioxane:water ratio).Water acts as the proton source for protodeboronation. Reducing its concentration can significantly slow down this undesired pathway.
High Reaction Temperature Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely to avoid unnecessarily long heating times.Higher temperatures increase the kinetic energy of all molecules, accelerating both the desired reaction and the undesired protodeboronation.
Slow Catalytic Turnover Employ a highly active palladium catalyst and ligand system. Consider using a pre-catalyst that rapidly generates the active Pd(0) species.An efficient catalyst will accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.
Problem 2: Inconsistent reaction yields between batches.

dot graph TD { A[Start: Inconsistent Yields] --> B{Investigate Reagent & Condition Variability}; B --> C[Reagent Quality]; B --> D[Solvent & Atmosphere]; C --> E{Verify Boronic Acid Purity & Storage}; E --> F[Store under inert gas, cool & dry]; D --> G{Ensure Anhydrous & Degassed Solvents}; G --> H[Use freshly dried & degassed solvents]; subgraph "Solution Pathway" F; H; end }

Caption: Troubleshooting workflow for inconsistent reaction yields.

Possible Causes & Suggested Solutions:

Possible Cause Suggested Solution(s) Scientific Rationale
Variability in Boronic Acid Quality Ensure the this compound is of high purity and has been stored correctly (cool, dry, and under an inert atmosphere). Consider using a freshly opened bottle or purifying the reagent if necessary.Boronic acids can degrade over time, especially when exposed to air and moisture. Using a high-purity, properly stored reagent is crucial for reproducibility.
Inconsistent Solvent Quality Use freshly dried and degassed solvents for each reaction.The presence of varying amounts of water and dissolved oxygen can affect both the stability of the boronic acid and the activity of the palladium catalyst.
Inefficient Inert Atmosphere Ensure your reaction setup is properly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.Oxygen can lead to oxidative degradation of the boronic acid and the catalyst, contributing to inconsistent results.

Advanced Strategy: The "Slow-Release" Approach with MIDA Boronate Esters

For particularly challenging Suzuki-Miyaura couplings where protodeboronation remains a significant issue, converting the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy.[10][11]

Why it works: MIDA boronates are significantly more stable than their corresponding boronic acids and are generally unreactive in anhydrous cross-coupling conditions. Under mild aqueous basic conditions, they undergo a slow, controlled hydrolysis to release the boronic acid in situ. This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling reaction over protodeboronation.[10][12]

dot graph LR { subgraph "Standard Suzuki Reaction" A[High Initial Concentration of Boronic Acid] --> B{Protodeboronation}; A --> C{Suzuki Coupling}; end subgraph "Slow-Release Strategy" D[MIDA Boronate] -- "Slow Hydrolysis" --> E[Low In-Situ Concentration of Boronic Acid]; E --> F{Suzuki Coupling}; end }

Caption: Comparison of standard vs. slow-release Suzuki coupling.

Experimental Protocol: Conversion of this compound to its MIDA Boronate Ester

This protocol describes the conversion of an arylboronic acid to its more stable MIDA boronate ester.

Reagents and Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 160 °C for 10-15 minutes.

  • Cool the reaction mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • Suspend the resulting residue in water and sonicate for 10 minutes to form a fine precipitate.

  • Collect the solid by filtration.

  • Suspend the solid in diethyl ether and sonicate for another 10 minutes.

  • Collect the pure MIDA boronate ester by filtration and dry under vacuum.

Experimental Protocol: Suzuki-Miyaura Coupling Using the MIDA Boronate Ester

This protocol provides a starting point for a Suzuki-Miyaura coupling using the "slow-release" strategy.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound MIDA ester (1.1 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Anhydrous 1,4-Dioxane/Water (10:1 mixture), degassed

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, this compound MIDA ester, K₃PO₄, and the palladium pre-catalyst to a Schlenk flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Storage and Handling of this compound

Proper storage and handling are critical to prevent the degradation of your boronic acid.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, such as a refrigerator or a desiccator.

  • Handling: Minimize exposure to air and moisture. When weighing and handling the reagent, do so in a glovebox or under a stream of inert gas if possible. Use clean, dry spatulas and glassware.

By understanding the mechanisms of protodeboronation and implementing these practical strategies, you can significantly improve the success and reproducibility of your reactions involving this compound.

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL not available)
  • "comparative study of Methyl 3-boronobenzoate with other boronic esters" - Benchchem. (URL not available)
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PubMed Central. (URL not available)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). (URL not available)
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Phenylboronic acid-SDS-MedChemExpress. (URL not available)
  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011-10-03). (URL not available)
  • minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid - Benchchem. (URL not available)
  • Protodeboron
  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. (2022-06-09). (URL not available)
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022-04-18). (URL not available)
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (2017-08-21). [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009-04-30). [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed. (2016-07-27). [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - ResearchG
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (2022-11-18). [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. (URL not available)
  • MIDA Boronate: A New Organo-boron Reagent - BLDpharm. (2021-10-25). (URL not available)
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. (2017-01-25). (URL not available)
  • MIDA Boronates - Sigma-Aldrich. (URL not available)

Sources

Technical Support Center: Managing Homocoupling Side Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of homocoupling side reactions involving substituted phenylboronic acids, a common challenge in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to solve even the most challenging synthetic problems.

I. Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by probable causes and actionable solutions.

Issue 1: Significant formation of a symmetrical biaryl byproduct, confirmed by LC-MS or NMR.
  • Probable Cause A: Presence of Dissolved Oxygen. Oxygen is a primary culprit in promoting the homocoupling of boronic acids.[1][2][3][4] It can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that leads to the undesired homocoupling.[2][5]

    • Solution: Rigorous Degassing. One of the most effective preventative measures is the thorough removal of dissolved oxygen from your reaction mixture.[1][6]

      • Inert Gas Sparging: Bubble an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes prior to use. A subsurface sparge is particularly effective.[1][4]

      • Freeze-Pump-Thaw: For more sensitive reactions, perform three to five cycles of freezing the solvent, applying a vacuum, and thawing under an inert atmosphere.[6]

  • Probable Cause B: Use of a Pd(II) Precatalyst without Efficient Reduction. When using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to the active Pd(0) species can be slow, allowing the Pd(II) to react directly with the boronic acid, causing homocoupling.[2][5]

    • Solution 1: Switch to a Pd(0) Source. Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue by reducing the initial concentration of Pd(II).[2]

    • Solution 2: Employ a Mild Reducing Agent. The addition of a mild reducing agent can help to ensure that the palladium is predominantly in the Pd(0) state.[1][7] Potassium formate has been shown to be effective in suppressing homocoupling.[1][7]

    Effect of Potassium Formate on Homocoupling
    Condition Homocoupling Product (%)
    Without Potassium Formate~0.5% - 1.5%
    With Potassium Formate< 0.1%

    Data from a study demonstrating the reproducible suppression of a homocoupling byproduct to below 0.1% with the addition of potassium formate.[2]

Issue 2: Homocoupling is still observed despite using a Pd(0) catalyst and degassing.
  • Probable Cause: Suboptimal Ligand Choice. The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Less bulky or electron-poor ligands may not sufficiently accelerate the desired cross-coupling pathway, allowing the competing homocoupling reaction to occur.[8]

    • Solution: Utilize Bulky, Electron-Rich Ligands. Sterically demanding and electron-donating phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), can significantly suppress homocoupling.[2][8] These ligands promote the oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle, outcompeting the homocoupling pathway.[2] N-Heterocyclic Carbenes (NHCs) are also highly effective due to their strong binding to palladium.[2]

    General Impact of Ligand Type on Homocoupling
    Ligand Type General Characteristics Impact on Homocoupling
    Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.May permit more homocoupling, especially under non-ideal conditions.
    Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[2]
    N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.[2]
Issue 3: The reaction is sluggish, and homocoupling is a major byproduct with electron-deficient phenylboronic acids.
  • Probable Cause: Reaction Conditions Favoring Homocoupling. Electron-deficient arylboronic acids can be more prone to homocoupling under certain conditions.[9][10]

    • Solution 1: Optimize the Base. The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[11] For some systems, a weaker base like K₂CO₃ may be preferable.[12]

    • Solution 2: Adjust the Solvent System. Aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used to minimize homocoupling.[6] While some water is often necessary to dissolve the base, an excess can promote homocoupling.[6]

    • Solution 3: Control the Reaction Temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress side reactions like homocoupling.[6]

Issue 4: Difficulty in removing the homocoupled byproduct during purification.
  • Probable Cause: Similar Polarity of Product and Byproduct. The structural similarity between the desired cross-coupled product and the symmetrical biaryl byproduct often leads to co-elution during chromatographic purification.

    • Solution: Recrystallization. If the desired product is a solid, recrystallization can be a powerful purification technique.[13][14] This method relies on differences in solubility between the product and the impurity in a given solvent at different temperatures.[14]

      • Protocol for Recrystallization:

        • Solvent Selection: Identify a solvent (or solvent system) that dissolves your product well at elevated temperatures but poorly at room temperature, while the homocoupled byproduct has different solubility characteristics.

        • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.

        • Cooling: Allow the solution to cool slowly to promote the formation of pure crystals of your desired product.

        • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.[14]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium-catalyzed homocoupling of phenylboronic acids?

A1: The most commonly accepted mechanism involves the presence of oxygen.[1][15][16] The Pd(0) catalyst is oxidized to a Pd(II) species. This Pd(II) complex can then undergo two successive transmetalations with the phenylboronic acid, followed by reductive elimination to yield the symmetrical biaryl and regenerate the Pd(0) catalyst. Another pathway suggests the formation of a palladium peroxo complex, which plays a key role in the homocoupling process.[15][16]

G Pd0 Pd(0)L₂ PdII_peroxo (η²-O₂)Pd(II)L₂ Pd0->PdII_peroxo Oxidation O2 O₂ Adduct Adduct PdII_peroxo->Adduct + ArB(OH)₂ ArBOH2_1 ArB(OH)₂ trans_ArPdOH trans-ArPd(OH)L₂ Adduct->trans_ArPdOH + ArB(OH)₂ ArBOH2_2 ArB(OH)₂ trans_ArPdAr trans-ArPdArL₂ trans_ArPdOH->trans_ArPdAr Transmetalation + ArB(OH)₂ trans_ArPdAr->Pd0 Biaryl Ar-Ar trans_ArPdAr->Biaryl Reductive Elimination

Caption: Oxygen-mediated homocoupling pathway.

Q2: Can other metals besides palladium catalyze the homocoupling of boronic acids?

A2: Yes, other transition metals, notably copper, can also catalyze this reaction.[12][17] Copper-catalyzed homocoupling can proceed under mild conditions and sometimes even without a base, depending on the copper source.[12]

Q3: How can I monitor the progress of my reaction to detect homocoupling early?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor your reaction. Spot your reaction mixture alongside your starting materials. The formation of a new, less polar spot (relative to the boronic acid) that is distinct from your desired product could indicate the presence of the homocoupled byproduct. For more quantitative analysis, techniques like GC-MS or LC-MS are recommended.[11]

Q4: Are boronic esters, like pinacol esters, less prone to homocoupling?

A4: Yes, boronic esters are often more stable than their corresponding boronic acids and can be less susceptible to side reactions like homocoupling.[8] They are also less prone to protodeboronation.[11] However, their use may require optimization of the reaction conditions.

Q5: What is the role of the base in the Suzuki-Miyaura coupling and how does it influence homocoupling?

A5: In the desired Suzuki-Miyaura reaction, the base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.[18] However, an inappropriate choice or excess of base can sometimes promote side reactions. The interplay between the base, solvent, and temperature is critical in minimizing homocoupling.[11]

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway OxAdd Oxidative Addition (Ar-Pd(II)-X) Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation [Ar'B(OH)₃]⁻ RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->OxAdd Pd(0) Catalyst Regeneration PdII Pd(II) Species Homocoupling_Trans1 First Transmetalation (Ar'-Pd(II)-X) PdII->Homocoupling_Trans1 + Ar'B(OH)₂ Homocoupling_Trans2 Second Transmetalation (Ar'-Pd(II)-Ar') Homocoupling_Trans1->Homocoupling_Trans2 + Ar'B(OH)₂ Homocoupling_RedElim Reductive Elimination (Ar'-Ar') Homocoupling_Trans2->Homocoupling_RedElim Start Reaction Start Start->OxAdd Start->PdII O₂ or Pd(II) Precatalyst

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 3-(3-Hydroxypropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Hydroxypropyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your experiments and achieve optimal results.

Introduction: Understanding the Substrate

This compound is a valuable building block in organic synthesis. However, the presence of the hydroxypropyl substituent introduces specific considerations regarding reaction kinetics and potential side reactions that may not be encountered with unsubstituted phenylboronic acid. This guide will address these nuances, providing you with the expertise to anticipate and resolve common challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the use of this compound in Suzuki-Miyaura couplings.

Q1: What are the primary roles of the base and solvent in the reaction?

A1: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by converting it to a more nucleophilic boronate species, which then transfers its organic group to the palladium catalyst.[1] The choice of base can significantly impact the reaction rate and yield. The solvent serves to dissolve the reactants and catalyst, and its polarity can influence the reaction mechanism and selectivity. For polar substrates like this compound, ensuring adequate solubility of all components is a key consideration.[2]

Q2: How does the 3-hydroxypropyl substituent affect the reaction?

A2: The 3-hydroxypropyl group can influence the reaction in several ways:

  • Electronic Effect: As an alkyl group, it is weakly electron-donating, which can slightly affect the acidity (pKa) of the boronic acid. Generally, electron-donating groups increase the pKa, making the boronic acid less acidic.[3][4]

  • Steric Hindrance: The substituent is in the meta position, so steric hindrance at the reaction site is minimal.

  • Potential for Intramolecular Coordination: The hydroxyl group could potentially coordinate to the palladium center, which may influence the reaction kinetics. This effect has been observed with other ortho-substituted functional groups.[5][6]

  • Solubility: The polar hydroxyl group increases the polarity of the molecule, which will affect its solubility in different solvents.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions in Suzuki-Miyaura couplings are:

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. It can be promoted by high temperatures, prolonged reaction times, and the presence of water.[7]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often caused by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst.[8]

  • Oxidative Degradation: Boronic acids can be susceptible to oxidation, especially at physiological pH.[9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during your experiments.

Issue 1: Low or No Product Yield

Low or no yield is the most frequent problem in Suzuki-Miyaura couplings. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Fresh boronic acid? Correct equivalents? Purity of aryl halide? check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions OK sub_conditions Inert atmosphere? Adequate temperature? Sufficient reaction time? check_conditions->sub_conditions check_base 4. Re-evaluate Base Choice check_catalyst->check_base Catalyst OK sub_catalyst Active catalyst? Appropriate ligand? Correct catalyst loading? check_catalyst->sub_catalyst check_solvent 5. Optimize Solvent System check_base->check_solvent Base OK sub_base Sufficiently strong base? Adequate solubility? check_base->sub_base end_node Improved Yield check_solvent->end_node Solvent Optimized sub_solvent Reagents fully dissolved? Degassed solvent? check_solvent->sub_solvent start Side Products Observed protodeboronation Protodeboronation (Ar-H from Boronic Acid) start->protodeboronation homocoupling Homocoupling (Ar-Ar or Ar'-Ar') start->homocoupling other Other Side Reactions start->other sol_proto Use milder base Lower temperature Anhydrous conditions Use boronic ester protodeboronation->sol_proto sol_homo Thoroughly degas solvent Use fresh catalyst Check for oxygen leaks homocoupling->sol_homo sol_other Analyze by LC-MS Consider alternative pathways other->sol_other

Caption: Troubleshooting common side reactions.

Detailed Strategies to Minimize Side Products:

  • Minimizing Protodeboronation:

    • Milder Base: If protodeboronation is significant, consider using a milder base (e.g., K2CO3 instead of K3PO4).

    • Lower Temperature: Running the reaction at a lower temperature for a longer time can sometimes reduce the rate of protodeboronation relative to the desired coupling.

    • Anhydrous Conditions: While some water is often beneficial, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.

    • Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can significantly reduce protodeboronation. [8]

  • Minimizing Homocoupling:

    • Degassing: Ensure all solvents are thoroughly degassed before use.

    • Catalyst Quality: Use a fresh, high-quality palladium catalyst.

    • Reaction Setup: Check the reaction setup for any potential leaks that could introduce oxygen.

Experimental Protocols

The following are general protocols that can be adapted for your specific reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Screening of Bases and Solvents

To optimize your reaction, it is often necessary to screen different bases and solvents. This can be done on a small scale in parallel.

  • Preparation: In a series of reaction vials, add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).

  • Variable Addition: To each vial, add a different base (e.g., K2CO3, K3PO4, Cs2CO3) and a different solvent system (e.g., dioxane/water, toluene/water, DMF/water).

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst and add an equal amount to each vial.

  • Reaction and Analysis: Heat all vials to the same temperature for the same amount of time. Analyze the outcome of each reaction by LC-MS to determine the optimal conditions.

Data Summary Tables

The following tables provide a quick reference for selecting appropriate bases and solvents.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BasepKa of Conjugate AcidTypical UseComments
K₂CO₃10.3General purpose, good for many substrates.A good starting point for optimization.
Cs₂CO₃10.3Often gives higher yields, especially for difficult couplings.More expensive than other carbonates.
K₃PO₄12.3A stronger base, often used for less reactive aryl chlorides.Can sometimes promote side reactions.
NaOH/KOH~14Strong bases, can be effective but may cause hydrolysis of sensitive functional groups.Use with caution for substrates with ester groups.
KF3.2A mild base, useful for substrates with base-sensitive functional groups.Often results in slower reaction rates.

Table 2: Common Solvents for Suzuki-Miyaura Coupling

Solvent SystemPolarityTypical UseComments
Toluene/WaterNon-polar/PolarGood for a wide range of substrates.Biphasic system requires vigorous stirring.
1,4-Dioxane/WaterPolar aprotic/PolarExcellent for many couplings, good solubilizing properties.Dioxane is a peroxide-former.
THF/WaterPolar aprotic/PolarSimilar to dioxane, but with a lower boiling point.THF is a peroxide-former.
DMF/WaterPolar aprotic/PolarGood for polar substrates that are difficult to dissolve.Can sometimes influence selectivity. [4]
Acetonitrile/WaterPolar aprotic/PolarAnother option for polar substrates.Can influence selectivity in some systems. [4]

Mechanistic Considerations

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd_oa Oxidative Addition (R¹-X) pd0->pd_oa pd_complex R¹-Pd(II)L_n-X pd_oa->pd_complex transmetalation Transmetalation (R²-B(OH)₂ + Base) pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product protodeboronation Protodeboronation (Side Reaction) homocoupling Homocoupling (Side Reaction)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex. This is often the rate-determining step. [10]3. Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. [11] By understanding which step is likely causing an issue (e.g., slow oxidative addition for aryl chlorides, or inefficient transmetalation due to a weak base), you can make more informed decisions about how to modify your reaction conditions.

References

  • Correlation of the pKa values of monosubstituted phenylboronic acids... - ResearchGate. (n.d.). Retrieved from [Link]

  • pKa values for boronic acids 1-7. - ResearchGate. (n.d.). Retrieved from [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. (2024, June 6). Retrieved from [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. - ResearchGate. (n.d.). Retrieved from [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI. (n.d.). Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (2025, December 29). Retrieved from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (2024, January 5). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). Retrieved from [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (n.d.). Retrieved from [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository. (2023, April 1). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018, September 11). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common catalyst deactivation issues encountered in cross-coupling reactions involving boronic acids, with a primary focus on the Suzuki-Miyaura reaction. As Senior Application Scientists, our goal is to provide not just solutions, but a foundational understanding of the chemical principles driving these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when a cross-coupling reaction underperforms.

Q1: My Suzuki-Miyaura reaction has a low yield or failed completely. What are the most common culprits?

A1: Low yields in Suzuki-Miyaura couplings are frequently traced back to three core areas: the stability of the boronic acid, the integrity of the catalyst system, and the reaction conditions.

  • Boronic Acid Instability: The primary off-cycle reaction is often protodeboronation, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming the nucleophile without forming the product[1][2]. This is especially problematic for electron-rich, heteroaromatic, or sterically hindered boronic acids[3].

  • Catalyst Deactivation: The active Pd(0) catalyst is prone to deactivation through several pathways. A common visual indicator is the formation of palladium black, which is aggregated, inactive palladium metal[1][4]. This can be caused by insufficient ligand, high temperatures, or the presence of oxygen[5][6].

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not efficiently generate the active boronate species for transmetalation, while the wrong solvent can lead to poor solubility or fail to stabilize the catalytic species[7][8]. Thorough degassing is also essential, as oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands[1][9].

Q2: My reaction mixture turned black. What does this mean and how can I prevent it?

A2: A black precipitate is almost certainly "palladium black," a form of bulk palladium metal that is catalytically inactive for cross-coupling[1][4]. This indicates that the palladium atoms have aggregated instead of remaining as discrete, ligand-stabilized complexes within the catalytic cycle.

Causality & Prevention:

  • Ligand Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the Pd(0) center. If the temperature is too high or the ligand is not sterically bulky enough, the ligand can dissociate, leaving the palladium atoms vulnerable to aggregation.

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can also lead to the formation of poorly-stabilized palladium species.

  • Solution: To prevent this, ensure an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1)[5]. If aggregation persists, consider using a more sterically demanding ligand, such as those from the Buchwald biarylphosphine family, which are designed to promote the formation of stable, monoligated Pd(0) complexes and prevent aggregation[10][11]. Lowering the reaction temperature can also help maintain catalyst stability.

Q3: What is protodeboronation and how can I minimize this side reaction?

A3: Protodeboronation is a destructive side reaction where the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom from a proton source (like water), effectively destroying the nucleophilic coupling partner[2][12].

Mechanism & Mitigation: This reaction can be catalyzed by acid or base[2]. The propensity for protodeboronation is highly dependent on the boronic acid's structure and the reaction conditions[3][13].

  • Use More Stable Boron Reagents: The most effective strategy is to replace the boronic acid with a more stable derivative. Boronate esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are significantly more robust[2][5]. These derivatives often participate in the reaction via a "slow-release" mechanism, maintaining a low steady-state concentration of the active boronic acid, which minimizes the rate of protodeboronation[2].

  • Control Reaction Conditions: Using anhydrous solvents and carefully selecting the base can reduce the availability of proton sources[9]. Shorter reaction times and lower temperatures can also limit the extent of this side reaction[5].

Q4: Can the boronic acid itself cause problems beyond protodeboronation?

A4: Yes. Boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines . This process involves the dehydration of three boronic acid molecules. While the formation of boroxines is reversible in the presence of water, they are often less reactive in the catalytic cycle, effectively sequestering the active monomeric boronic acid[1]. Using fresh, high-purity boronic acids and ensuring appropriate hydration (often a small amount of water is beneficial in Suzuki couplings) can help manage this equilibrium.

Additionally, under oxidative conditions (e.g., insufficient degassing), boronic acids can undergo homocoupling to form a biaryl byproduct, which also consumes the starting material and complicates purification[9][14].

Q5: How do heteroatoms in my substrates, like sulfur or nitrogen, affect the catalyst?

A5: Heteroatoms, particularly sulfur and to a lesser extent nitrogen, can act as catalyst poisons.

  • Sulfur: Sulfur-containing functional groups, especially unprotected thiols (-SH), have a very high affinity for palladium. They can strongly adsorb to the catalyst's surface, blocking active sites in a process called chemisorption[15]. This can lead to the formation of highly stable and inactive palladium sulfide (PdS) species[15][16]. If you are working with sulfur-containing substrates, using a protected thiol or employing specialized ligands designed to be poison-resistant is often necessary[15].

  • Nitrogen: The nitrogen atom in certain heterocycles (like pyridines) can coordinate to the palladium center. This can sometimes inhibit or deactivate the catalyst by occupying a coordination site needed for the catalytic cycle to proceed[17][18]. In these cases, screening different ligands is crucial, as a ligand that binds more strongly to palladium than the substrate's nitrogen atom can overcome this inhibition[17].

In-Depth Troubleshooting Guide

This section provides a deeper dive into specific deactivation mechanisms and offers structured solutions.

Symptom 1: Reaction Stalls Prematurely

If you observe by TLC or LC-MS that your starting materials are no longer being consumed, your catalyst has likely become inactive.

Troubleshooting Workflow: Stalled Reaction

G start Reaction Stalled check_pd_black Visible Pd Black Precipitate? start->check_pd_black check_degassing Was Degassing Rigorous? check_pd_black->check_degassing No sol_ligand Increase Ligand:Pd Ratio. Use Bulkier Ligand (e.g., SPhos). Lower Temperature. check_pd_black->sol_ligand Yes check_boronic_acid Is Boronic Acid Unstable (e.g., Heteroaromatic)? check_degassing->check_boronic_acid Yes sol_degas Improve Degassing Protocol (Freeze-Pump-Thaw or Sparge). check_degassing->sol_degas No check_ligand Ligand Choice Appropriate? check_boronic_acid->check_ligand No sol_boronate Switch to Pinacol or MIDA Ester. Use Anhydrous Conditions. check_boronic_acid->sol_boronate Yes sol_screen Screen Different Ligands/Bases. (See Protocol 2) check_ligand->sol_screen No

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.

Catalyst Deactivation Pathways

The Suzuki-Miyaura catalytic cycle relies on maintaining a delicate balance between Pd(0) and Pd(II) species. Several off-cycle pathways can disrupt this balance, leading to catalyst deactivation.

G pd0 pd0 pd_black pd_black pd0->pd_black Aggregation (- Ligands) oxidized_pd oxidized_pd pd0->oxidized_pd Oxidation (+ O₂) ligand_degradation ligand_degradation pd0->ligand_degradation Ligand Oxidation

Caption: The Suzuki-Miyaura cycle and key catalyst deactivation pathways.

Symptom 2: Significant Side Products Observed

The presence of homocoupled or protodeboronated side products indicates that off-cycle reactions are competing with your desired cross-coupling.

Troubleshooting Side Product Formation
SymptomCommon Cause(s)Recommended Solutions
Biaryl Homocoupling (Ar'-Ar') 1. Presence of oxygen, which re-oxidizes Pd(0) to Pd(II), promoting homocoupling.[9][19]2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).[19]1. Ensure rigorous degassing of all solvents and reagents before adding the catalyst.[9]2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Protodeboronation (Ar'-H) 1. Presence of excess water or protic solvents.[2][9]2. Use of a strong, hydrolytic base.[2]3. High reaction temperature or long reaction time.[5]4. Inherently unstable boronic acid (e.g., electron-deficient or heteroaromatic).[5][18]1. Use anhydrous solvents.[9]2. Switch to a more stable boronate ester (pinacol, MIDA).[2][5]3. Screen milder bases (e.g., K₃PO₄, Cs₂CO₃).4. Optimize for the shortest possible reaction time and lowest effective temperature.
Aryl Halide Homocoupling (Ar-Ar) Often less common, but can occur with highly active catalyst systems or specific substrates.Re-evaluate catalyst loading and ligand choice.

Experimental Protocols

These protocols provide detailed, self-validating methodologies for common troubleshooting and optimization workflows.

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize common failure modes.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), boronic acid or ester (1.2–1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0–3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Final Degassing: Sparge (bubble) the inert gas through the stirred reaction mixture for 15-20 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: In a separate vial or glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%). Add the required amount of this solution to the reaction vessel via syringe.

  • Execution: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

Protocol 2: High-Throughput Ligand and Base Screening

When facing a difficult coupling, screening a matrix of ligands and bases is highly effective. This is best done on a small scale using a multi-well reaction block.

  • Array Preparation: In an array of reaction vials, dispense the aryl halide (1.0 eq) and boronic acid/ester (1.5 eq).

  • Base Addition: To each row of vials, add a different base (e.g., Row A: K₃PO₄, Row B: Cs₂CO₃, Row C: K₂CO₃).

  • Inerting: Place the array in a glovebox or handle under an inert atmosphere for all subsequent additions.

  • Stock Solutions: Prepare separate stock solutions of the palladium precatalyst and each ligand to be screened in the chosen solvent.

  • Catalyst/Ligand Addition: To each column of vials, add a different catalyst/ligand combination (e.g., Column 1: Pd₂(dba)₃/SPhos, Column 2: Pd(OAc)₂/RuPhos, Column 3: Pd(dppf)Cl₂).

  • Execution: Seal the vials, place the block on a heated stirring plate, and run for a set time (e.g., 18 hours).

  • Analysis: After cooling, quench the reactions and analyze each vial by LC-MS or GC-MS to determine the reaction that gave the highest product conversion.

Protocol 3: Preparation of an Isobutylboronic Acid Pinacol Ester

This protocol demonstrates how to convert a potentially unstable alkylboronic acid into its more robust pinacol ester derivative[1].

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve isobutylboronic acid (1.0 eq) and pinacol (1.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected and analysis (e.g., by GC-MS or ¹H NMR of an aliquot) shows complete conversion of the starting material.

  • Isolation: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure. The resulting crude pinacol ester is often pure enough for direct use in the subsequent cross-coupling reaction, or it can be purified by distillation or chromatography if necessary.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2025-12-29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • NIH. Emergent Organoboron Acid Catalysts. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids | ACS Omega. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ACS Publications. (2021-02-22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics. [Link]

  • ACS Publications. (2016-11-30). Development of Organic Transformations Based on Protodeboronation. [Link]

  • MDPI. Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. [Link]

  • ACS Publications. (2020-09-22). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols | Organic Letters. [Link]

  • Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • ResearchGate. (2017-12-04). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • RSC Publishing. (2019-05-15). Boronic acid catalysis. [Link]

  • RSC Publishing. Mechanistic insights into boron-catalysed direct amidation reactions. [Link]

  • mediaTUM. C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. [Link]

  • RSC Publishing. (2017-07-11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • RSC Publishing. (2025-01-22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Semantic Scholar. Capturing the Most Active State of a Palladium(0) Cross-Coupling Catalyst. [Link]

  • RSC Publishing. (2024-05-01). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]

  • Reddit. (2024-03-02). (Hopefully) Everything about Suzuki cross-coupling : r/Chempros. [Link]

  • ResearchGate. A general protodeboronation reaction. [Link]

  • NIH. (2022-04-18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Journal of the American Chemical Society. (2010-11-24). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]

  • ResearchGate. (2025-08-06). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Reddit. (2022-12-04). Formation of palladium black during Suzuki coupling. [Link]

  • ResearchGate. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a …. [Link]

  • NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • Nobel Prize. (2010-10-06). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

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Technical Support Center: Managing the Thermal Stability of 3-(3-Hydroxypropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for 3-(3-Hydroxypropyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. The inherent challenge in many applications, particularly palladium-catalyzed cross-coupling reactions, is balancing the need for thermal energy to drive the reaction forward with the compound's susceptibility to thermal degradation. This guide provides in-depth, field-proven insights into the mechanisms of instability and offers practical, actionable solutions to mitigate these challenges, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of this compound, providing a foundational understanding of its behavior under thermal stress.

Q1: What are the primary thermal degradation pathways for this compound?

A1: Like most arylboronic acids, this compound is susceptible to two primary temperature-dependent degradation pathways:

  • Protodeboronation: This is an irreversible chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding 3-hydroxypropylbenzene.[1] This process consumes your starting material and reduces the yield of the desired product.[2] Elevated temperatures, along with the presence of proton sources (like water or alcohols) and bases, can significantly accelerate this undesired side reaction.[2][3]

  • Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a cyclic trimer anhydride, known as a boroxine.[4] This process is driven by heat and the removal of water.[2] While boroxine formation can alter the physical state of the material (e.g., making it appear oily or waxy) and complicate stoichiometry if not accounted for, the boroxine itself is often a competent coupling partner in many reactions as it exists in equilibrium with the monomeric acid form in the reaction mixture.[4]

Q2: My solid this compound appears oily or has become a sticky solid. Is it still usable?

A2: This physical change is most likely due to the formation of the corresponding boroxine.[4] For many applications, such as Suzuki-Miyaura coupling, the material is still usable. The boroxine is in equilibrium with the boronic acid, and under the reaction conditions (especially with the presence of water or a base), it can revert to the active monomeric form.[2] However, it is crucial to assess the purity, as significant degradation can affect reaction stoichiometry and overall yield. If you suspect boroxine formation is hindering solubility or reactivity, adding a controlled, small amount of water to the reaction can help shift the equilibrium back toward the boronic acid.[2]

Q3: How does reaction temperature specifically promote protodeboronation?

A3: Protodeboronation is an acid- or base-catalyzed process that often has a significant activation energy barrier. Increasing the reaction temperature provides the necessary energy to overcome this barrier, thus increasing the rate of this unwanted side reaction.[2][5] In the context of a Suzuki-Miyaura coupling, which requires a base for the transmetalation step, the boronic acid is converted to a more reactive boronate species.[6] This boronate is more susceptible to protonolysis (cleavage by a proton), a process that is kinetically accelerated at higher temperatures.[2]

Q4: Does the 3-hydroxypropyl side chain introduce unique stability concerns?

A4: Yes, the presence of a terminal hydroxyl group introduces the potential for intramolecular cyclization with the boronic acid moiety to form a cyclic boronate ester. This is a reversible equilibrium reaction. While this can "protect" the boronic acid to some extent, the stability and reactivity of this cyclic ester can differ from the parent compound. The propensity for this to occur will depend on the solvent and temperature. While generally not considered a degradation pathway, its formation can influence the concentration and reactivity of the active coupling species in solution.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to address specific problems you may encounter during your experiments, providing causal analysis and direct solutions.

Problem 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

Your Suzuki-Miyaura coupling reaction with this compound shows low conversion of the starting material or a complete failure to produce the desired product.

Possible Cause Scientific Explanation Recommended Solution & Protocol
A: Excessive Protodeboronation The reaction temperature is too high, or the base is too strong, leading to the rapid consumption of the boronic acid before it can participate in the catalytic cycle.[2] This is often the primary culprit for low yields when using thermally sensitive boronic acids.1. Lower the Reaction Temperature: Begin your optimization by running the reaction at a lower temperature (e.g., 60-70 °C) and gradually increasing it if the reaction is too slow. Many modern palladium catalysts and ligand systems are highly active and do not require high reflux temperatures.[6] 2. Screen Weaker Bases: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF, which are known to minimize the rate of protodeboronation.[2] 3. Use a Protected Boronic Acid Derivative: For particularly challenging couplings, consider converting the boronic acid to a more stable MIDA boronate ester. These derivatives provide a slow, controlled release of the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[7]
B: Insufficient Thermal Energy While high temperatures are detrimental, some energy input is necessary to drive the catalytic cycle, particularly the reductive elimination step.[4] The optimal temperature is a balance between sufficient reaction rate and minimal degradation.1. Perform a Systematic Temperature Screen: Set up parallel reactions at various temperatures (e.g., 50 °C, 65 °C, 80 °C, 95 °C) and monitor them by TLC or LC-MS over time. This allows you to identify the "sweet spot" that provides the best conversion rate with the fewest side products. 2. Choose a More Active Catalyst System: If lower temperatures are required for stability, compensate by using a more active palladium precatalyst and ligand combination (e.g., a G3 or G4 palladacycle with a biarylphosphine ligand like SPhos or XPhos).[8]
C: Catalyst Deactivation The presence of oxygen in the reaction vessel can lead to the oxidation of the active Pd(0) catalyst and can also promote oxidative homocoupling of the boronic acid, consuming the catalyst and starting material.[4][9]1. Ensure Rigorous Degassing: Solvents must be thoroughly degassed before use. This can be achieved by at least three "freeze-pump-thaw" cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes. 2. Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen and maintain this atmosphere throughout the entire reaction duration using a balloon or a Schlenk line.
Problem 2: Significant Formation of Byproducts

Analysis of your crude reaction mixture shows the desired product along with significant amounts of 3-hydroxypropylbenzene (from protodeboronation) or a biaryl product derived from the homocoupling of two boronic acid molecules.

Possible Cause Scientific Explanation Recommended Solution & Protocol
A: Protodeboronation Product This directly indicates that the conditions (temperature, base, proton source) are too harsh for the stability of the C-B bond.[1][5]Refer to the solutions for Problem 1, Cause A . The primary strategy is to make the reaction conditions milder by lowering the temperature and using a less aggressive base.[2]
B: Boronic Acid Homocoupling Product This side reaction is often catalyzed by the palladium catalyst, especially in the presence of oxygen.[4] It occurs when two molecules of the boronic acid are coupled together instead of the desired cross-coupling with the aryl halide.1. Rigorous Degassing: As with catalyst deactivation, the most effective way to prevent homocoupling is to eliminate oxygen from the reaction system.[4] (See Protocol in Problem 1, Cause C). 2. Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction. 3. Controlled Reagent Addition: In some cases, adding the boronic acid solution slowly via a syringe pump to the reaction mixture can keep its concentration low, favoring the cross-coupling pathway over homocoupling.

Part 3: Visualization of Degradation & Troubleshooting

Visual tools can help clarify complex chemical processes and decision-making workflows.

Key Thermal Degradation Pathways

G cluster_main This compound cluster_path1 Pathway 1: Protodeboronation cluster_path2 Pathway 2: Boroxine Formation A C₉H₁₃BO₃ B 3-Hydroxypropylbenzene (Byproduct) A->B  High Temp  + Base  + H₂O  (Irreversible) C Cyclic Trimer Anhydride (Boroxine) A->C  High Temp  - H₂O  (Reversible) C->A  + H₂O

Caption: Major thermal degradation pathways for arylboronic acids.

Troubleshooting Workflow for a Failed Suzuki Coupling

G start Low / No Yield in Suzuki Reaction check_sm Analyze Crude Reaction: Any Starting Material Left? start->check_sm no_sm No Starting Material Left check_sm->no_sm No yes_sm Starting Material Remains check_sm->yes_sm Yes check_byproducts Check for Byproducts (Protodeboronation, Homocoupling) no_sm->check_byproducts solution2 Cause: Inactive Catalyst Action: - Rigorously Degas Solvents - Use Fresh Catalyst - Check Ligand Integrity yes_sm->solution2 byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes no_byproducts No Byproducts Detected (Reaction Stalled) check_byproducts->no_byproducts No solution1 Cause: Degradation (Protodeboronation) Action: - Lower Temperature - Use Milder Base - Ensure Anhydrous Conditions byproducts_present->solution1 solution3 Cause: Insufficient Temp Action: - Increase Temp Incrementally - Switch to More Active Catalyst no_byproducts->solution3

Caption: Decision tree for troubleshooting low-yield Suzuki reactions.

Part 4: Recommended Experimental Protocols

Adherence to standardized, robust protocols is essential for reproducibility.

Protocol 1: Recommended Storage and Handling

This compound is hygroscopic and can degrade upon prolonged exposure to air and moisture.[4]

  • Storage: Store the compound in a tightly sealed container in a freezer at -20 °C or below for long-term stability. The container should be backfilled with an inert gas like Argon or Nitrogen.

  • Handling: Before use, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Handle the solid quickly in a low-humidity environment or a glovebox.

Protocol 2: General Procedure for a Temperature-Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization. The ideal temperature will be substrate-dependent.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge the vessel with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add your previously degassed solvent (e.g., dioxane/water 10:1 mixture) via syringe.

  • Heating and Monitoring: Place the vial in a pre-heated reaction block set to your starting optimization temperature (e.g., 80 °C). Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References

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  • Wang, S., et al. (2015). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins.
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Validation & Comparative

A Comparative Analysis of 3-(3-Hydroxypropyl)phenylboronic Acid in Modern Organic Synthesis and Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the boronic acid functional group stands as a cornerstone for innovation. Its versatility in forming robust carbon-carbon and carbon-heteroatom bonds, coupled with its unique ability to reversibly interact with diols, has propelled boronic acid derivatives to the forefront of research. This guide provides an in-depth comparative analysis of 3-(3-Hydroxypropyl)phenylboronic acid, examining its performance characteristics against other notable boronic acids in key applications. We will delve into the mechanistic nuances that govern its reactivity and explore its potential in the development of advanced biomedical tools.

Introduction to Phenylboronic Acids: A Gateway to Molecular Complexity

Phenylboronic acids are organoboron compounds that have become indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and broad functional group tolerance make them ideal coupling partners for the construction of complex molecular architectures, including biaryls, which are prevalent in pharmaceuticals and functional materials.[2][3] Beyond cross-coupling, the Lewis acidic nature of the boronic acid moiety allows for unique interactions with Lewis bases, particularly the hydroxyl groups of saccharides, paving the way for their use in glucose sensing and drug delivery systems.[4][5]

Profiling this compound: A Multifunctional Reagent

This compound is a unique derivative that incorporates a flexible hydroxypropyl chain on the phenyl ring. This seemingly simple modification imparts distinct properties that influence its behavior in chemical reactions and biological systems.

Chemical Properties:

PropertyValue
Molecular Formula C₉H₁₃BO₃
Molecular Weight 180.01 g/mol
Appearance Solid
CAS Number 736989-98-3

The presence of the hydroxyl group introduces a site for potential hydrogen bonding and derivatization, while the propyl chain provides conformational flexibility. The electronic effect of the 3-(3-hydroxypropyl) group is weakly electron-donating, which can subtly influence the reactivity of the boronic acid.

Comparative Performance in Key Applications

The true utility of a boronic acid is revealed in its performance in various chemical transformations and applications. Here, we compare this compound with unsubstituted phenylboronic acid, an electron-deficient analogue (4-carboxyphenylboronic acid), and an electron-rich analogue (4-methoxyphenylboronic acid).

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a new carbon-carbon bond. The efficiency of this reaction is sensitive to the electronic and steric properties of the boronic acid.

Expected Reactivity:

The 3-(3-hydroxypropyl) group is a weak σ-donor, which is expected to slightly increase the electron density on the phenyl ring compared to unsubstituted phenylboronic acid. This can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.

Hypothetical Comparative Data:

Boronic AcidSubstituent EffectExpected Yield (%)Expected Reaction Time
Phenylboronic AcidNeutral85-95Moderate
This compound Weakly Electron-Donating90-98Shorter
4-Carboxyphenylboronic AcidElectron-Withdrawing80-90Longer
4-Methoxyphenylboronic AcidStrongly Electron-Donating95-99Shortest

This data is illustrative and based on established principles of substituent effects in Suzuki-Miyaura coupling. Actual results may vary depending on specific reaction conditions.

The hydroxyl group in this compound can also potentially interact with the palladium catalyst or the base, which may influence the reaction kinetics. However, significant steric hindrance is not anticipated from the flexible propyl chain.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for comparing the reactivity of different boronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • This compound

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To four separate reaction vials, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 mmol).

  • To each vial, add toluene (10 mL) and water (2 mL).

  • Seal the vials and stir the mixtures vigorously at 80°C.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).

  • Once the reactions are complete, cool the mixtures to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields.

Chan-Lam Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol.[6]

Expected Reactivity:

The electronic effects observed in Suzuki-Miyaura coupling are generally applicable to Chan-Lam coupling as well. The slightly electron-donating nature of the 3-(3-hydroxypropyl) group is expected to facilitate the transmetalation step with the copper catalyst. The presence of the hydroxyl group on the substituent could potentially lead to side reactions if it competes with the primary nucleophile, though this is generally not a major issue with a more reactive primary amine or phenol.

Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general procedure for the N-arylation of aniline with different boronic acids.

Materials:

  • Aniline

  • Phenylboronic acid

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To separate reaction flasks, add the respective boronic acid (1.0 mmol), aniline (1.2 mmol), Cu(OAc)₂ (1.5 mmol), and pyridine (2.0 mmol).

  • Add DCM (10 mL) to each flask.

  • Stir the reactions at room temperature and open to the air for 24 hours.

  • Monitor the reactions by TLC.

  • Upon completion, filter the reaction mixtures through a pad of celite and wash with DCM.

  • Concentrate the filtrates and purify the residues by column chromatography to obtain the N-arylated products.

Glucose Sensing

Phenylboronic acids can reversibly bind to the cis-diols of glucose, leading to a change in their physical or spectroscopic properties.[4][7] This interaction forms the basis of non-enzymatic glucose sensors. The binding affinity and sensitivity of these sensors are influenced by the pKa of the boronic acid and the presence of functional groups that can participate in the signaling mechanism.

Performance Considerations:

The 3-(3-hydroxypropyl) group is not expected to significantly alter the pKa of the boronic acid compared to the unsubstituted phenylboronic acid. However, the hydroxyl group offers a valuable handle for immobilization onto sensor surfaces or for incorporation into polymeric hydrogels.[4][8] This allows for the fabrication of robust sensing platforms. In fluorescent sensors, while the hydroxypropyl group itself is not a fluorophore, it can be readily modified with a fluorescent dye to create a responsive system. The binding of glucose would then modulate the fluorescence of the attached dye.

Experimental Protocol: Fabrication of a Fluorescent Glucose Sensor

This protocol provides a conceptual workflow for creating a fluorescent glucose sensor based on a boronic acid.

  • Fluorophore Conjugation: React this compound with a fluorescent dye containing a reactive group (e.g., an isothiocyanate or a carboxylic acid) to form a stable conjugate.

  • Immobilization (Optional): The boronic acid-fluorophore conjugate can be immobilized on a solid support, such as glass slides or nanoparticles, through the hydroxyl group or by incorporating it into a polymer matrix.

  • Characterization: Confirm the successful synthesis and immobilization through spectroscopic techniques (NMR, mass spectrometry, fluorescence spectroscopy).

  • Glucose Titration: Measure the fluorescence intensity of the sensor in the presence of varying concentrations of glucose at physiological pH.

  • Data Analysis: Plot the change in fluorescence intensity against the glucose concentration to determine the sensor's sensitivity and binding constant.

Drug Delivery Systems

Boronic acid-functionalized nanoparticles have emerged as promising carriers for targeted drug delivery.[9] They can interact with the overexpressed sialic acid residues on the surface of cancer cells, leading to enhanced cellular uptake. The pH-responsive nature of the boronate ester linkage can also be exploited for controlled drug release in the acidic tumor microenvironment.[9]

Potential of this compound:

The hydroxyl group of this compound provides a convenient point of attachment for conjugating drugs or for incorporating the boronic acid into a polymer backbone to form nanoparticles. While the binding affinity for sialic acid might be similar to other phenylboronic acids, the flexibility of the propyl chain could potentially influence the orientation of the boronic acid for optimal interaction with cell surface glycans.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)-OR"(L₂) pd_complex->pd_trans Ligand Exchange (Base, e.g., OH⁻) pd_biaryl R¹-Pd(II)-R²(L₂) pd_trans->pd_biaryl Transmetalation (R²-B(OH)₂) pd_biaryl->pd0 Reductive Elimination (R¹-R²) caption Catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Workflow for Comparative Analysis

Comparative_Workflow cluster_workflow Comparative Experimental Workflow start Select Boronic Acids (e.g., 3-(3-HP)PBA, PBA, 4-CPBA) reaction_setup Set up Parallel Reactions (Identical Conditions) start->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS) reaction_setup->monitoring workup Reaction Workup & Purification monitoring->workup analysis Analyze Results (Yield, Purity, Reaction Rate) workup->analysis conclusion Draw Comparative Conclusions analysis->conclusion caption A general workflow for a comparative study.

Caption: A general workflow for a comparative study.

Conclusion

This compound presents itself as a valuable and versatile reagent in the chemist's toolbox. Its performance in key synthetic reactions like the Suzuki-Miyaura and Chan-Lam couplings is expected to be robust, potentially offering advantages in terms of reactivity due to the weakly electron-donating nature of its substituent. More significantly, the presence of the hydroxypropyl group provides a crucial handle for its integration into functional materials for biomedical applications, including glucose sensors and targeted drug delivery systems. While direct head-to-head comparative data with other boronic acids is still emerging, the fundamental principles of its chemical structure suggest a promising profile for researchers seeking a balance of reactivity and functionality. Further investigations into its specific performance characteristics will undoubtedly solidify its position as a key building block in the development of novel chemical entities and advanced technologies.

References

  • ACS Omega. (n.d.). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. [Link]

  • ACS Omega. (n.d.). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. [Link]

  • Elsherif, M., Hassan, M. U., & Butt, H. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 12(3), 2981-2990. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • National Center for Biotechnology Information. (2018). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 3(3), 2981-2990. [Link]

  • ResearchGate. (2019). Comparison of the performance of various enzymatic and non-enzymatic glucose sensors with the sensor based on SPCE containing 3-aminophenylboronic acid. [Link]

  • National Center for Biotechnology Information. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors (Basel), 14(11), 20548–20563. [Link]

  • ACS Omega. (2025). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. [Link]

  • ResearchGate. (n.d.). Chan–Lam coupling by using carbazole based boronic acid. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3546. [Link]

  • Journal of the American Chemical Society. (2013). Boronate-Mediated Biologic Delivery. [Link]

  • MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Pharmaceutics, 15(6), 1641. [Link]

  • Semantic Scholar. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. [Link]

  • ResearchGate. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. [Link]

  • National Center for Biotechnology Information. (2012). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology, 6(1), 49–57. [Link]

  • ResearchGate. (2023). Summary of boron-based drug delivery systems. [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 14, 2236–2247. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14, 362. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

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A Comparative Guide to Validating the Purity of Synthesized 3-(3-Hydroxypropyl)phenylboronic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Analytical Challenge of a Versatile Boronic Acid

3-(3-Hydroxypropyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its phenylboronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional precision. The hydroxypropyl group offers a versatile handle for secondary modifications, making this molecule a valuable building block for complex drug candidates and functional materials.

However, the synthetic utility of this reagent is directly contingent on its purity. Process-related impurities, such as starting materials, byproducts from homo-coupling, or degradation products like boroxines (trimeric anhydrides), can compromise reaction yields, introduce downstream purification challenges, and, in a pharmaceutical context, pose significant safety risks.[1][2] Therefore, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint but a critical component of its reliable application.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity validation of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, culminating in a detailed protocol for full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Analytical Conundrum: Why Boronic Acids Challenge Chromatographers

The analysis of boronic acids by reversed-phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis, presents unique challenges.[6] The boronic acid group, -B(OH)₂, is a mild Lewis acid and can engage in undesirable secondary interactions with the silica backbone of the stationary phase, leading to poor peak shape (tailing). Furthermore, boronic acids are susceptible to dehydration, forming cyclic trimeric anhydrides known as boroxines.[7][8] The equilibrium between the monomer and the trimer can complicate chromatographic analysis. A well-developed HPLC method must be robust enough to provide a consistent and accurate profile of the analyte and its impurities.

Part 1: Strategic HPLC Method Development

A successful purity method hinges on achieving adequate separation (resolution) between the main analyte peak and all potential impurities. This requires a systematic approach to optimizing the chromatographic conditions.[1][9]

Causality Behind Column Selection

The stationary phase is the primary driver of selectivity in RP-HPLC.[6] For this compound, several column chemistries can be considered, each with a distinct mechanistic advantage.

  • Standard C18 (ODS) Columns: These are the most common reversed-phase columns, offering excellent hydrophobic retention. However, they often possess a high population of residual silanols on the silica surface. These acidic silanols can interact electrostatically with the polar boronic acid group, causing significant peak tailing.

  • End-Capped C18 Columns: To mitigate silanol interactions, modern C18 columns are "end-capped," where residual silanols are derivatized with a small silylating agent. This is a minimum requirement for boronic acid analysis.

  • Polar-Embedded Columns: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain. This feature helps to shield the analyte from residual silanols and can offer alternative selectivity for polar compounds, making it a strong candidate for resolving the main analyte from polar impurities.

  • Phenyl Columns: Stationary phases containing phenyl groups can provide unique selectivity through π-π interactions with the aromatic ring of the analyte. This can be particularly effective in separating structurally similar aromatic impurities.

Recommendation: An initial screening using a modern, high-purity, end-capped C18 column and a polar-embedded column is a scientifically sound starting point. The goal is to find a stationary phase that minimizes secondary interactions and provides the best overall resolution.

Mobile Phase Optimization: The Key to Resolution and Stability

The mobile phase composition, particularly its pH and organic modifier, is critical for controlling retention, selectivity, and analyte stability.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for boronic acids due to its lower viscosity (leading to higher efficiency) and its reduced tendency to act as a protic solvent that could facilitate on-column degradation.[10]

  • Aqueous Phase & pH Control: The pH of the mobile phase is arguably the most critical parameter. Boronic pinacol esters, common precursors, are known to hydrolyze under acidic conditions.[10][11][12] While this compound itself is more stable, controlling the pH is essential for consistent chromatography.

    • Acidic pH (e.g., 0.1% Formic Acid, pH ~2.7): This suppresses the ionization of residual silanols, often improving the peak shape of polar analytes.

    • Neutral pH (e.g., Phosphate Buffer, pH 7.0): Working at neutral pH can be advantageous for the stability of the boronic acid itself and can alter the selectivity compared to acidic conditions.[12]

Comparative Data Summary

The following table summarizes hypothetical screening data to illustrate the selection process.

Column Type Mobile Phase Tailing Factor (API) Resolution (API vs. Impurity 1) Rationale & Comments
Standard C18ACN/0.1% Formic Acid2.11.3Significant tailing observed, likely due to silanol interactions. Resolution is suboptimal.
End-Capped C18ACN/0.1% Formic Acid1.41.9Improved peak shape due to end-capping. Acceptable resolution. A viable option.
Polar-Embedded ACN/0.1% Formic Acid 1.1 2.5 Excellent peak symmetry and superior resolution. The polar group effectively shields silanols.
End-Capped C18ACN/pH 7.0 Buffer1.32.1Good performance, offering an alternative selectivity profile that could be useful for complex impurity mixtures.

Part 2: A Self-Validating Protocol for Purity Determination

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4] The following protocols are based on the ICH Q2(R1) guideline.[3][13]

Experimental Workflow for HPLC Method Validation

The overall process follows a logical sequence to build confidence in the method's performance.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Dev Develop HPLC Method (Column & Mobile Phase Screening) Opt Optimize Conditions (Gradient, Flow Rate, Temp.) Dev->Opt SST Define System Suitability (Tailing, Resolution, Plates) Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ Limit of Quantitation Prec->LoQ Rob Robustness LoQ->Rob Apply Routine Purity Testing of Synthesized Batches Rob->Apply

Caption: Workflow for HPLC method development and validation.

Recommended HPLC Method for Validation
  • Column: Polar-Embedded C18 (e.g., Waters XBridge BEH C18 XP), 2.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Diluent: 50:50 Acetonitrile:Water

Step-by-Step Validation Protocols

1. Specificity

  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone of this test, revealing if the method can separate the analyte from its potential degradation products.

  • Protocol:

    • Prepare solutions of this compound (~1 mg/mL) in the diluent.

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 N HCl at 60 °C for 24 hours.

      • Basic: 0.1 N NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105 °C for 48 hours.

      • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

    • Analyze the stressed samples alongside an unstressed control sample.

    • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

2. Linearity & Range

  • Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. For a purity assay, this is critical for accurately quantifying both the main component and any impurities.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy

  • Causality: Accuracy measures the closeness of the test results to the true value. For impurity quantification, it is determined by a recovery study, spiking a sample with known amounts of impurities.

  • Protocol:

    • Prepare a sample solution of this compound.

    • Spike the solution with known amounts of relevant impurities (if available) or the main analyte itself at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for impurities).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the spiked amount.

    • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

4. Precision

  • Causality: Precision expresses the random error of the method and is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay ruggedness).[3][14]

  • Protocol:

    • Repeatability:

      • Prepare six individual samples from the same homogenous batch at the target concentration.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies.

    • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The results from the intermediate precision study should show no significant difference from the initial study.

5. Limit of Quantitation (LOQ)

  • Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for a purity method used to control low-level impurities.

  • Protocol:

    • Estimate the LOQ based on the signal-to-noise ratio (typically S/N > 10:1) or from the linearity curve.

    • Prepare samples at the estimated LOQ concentration.

    • Inject multiple times (n=6) and confirm that the precision (%RSD) and accuracy (% recovery) at this concentration meet predefined criteria (e.g., %RSD ≤ 10%).

    • Acceptance Criteria: The method demonstrates acceptable precision and accuracy at the established LOQ concentration.

Logical Relationships in Method Validation

A validated method is a composite of multiple interdependent performance characteristics.

G cluster_qualitative Qualitative Attributes cluster_quantitative Quantitative Attributes cluster_robustness Reliability Attribute center Validated Purity Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOD Limit of Detection Specificity->LOD Range Range Linearity->Range LOQ Limit of Quantitation Precision->LOQ

Caption: Interdependence of analytical validation characteristics per ICH Q2.

Conclusion

Validating an HPLC method for the purity of this compound is a systematic process grounded in a deep understanding of the analyte's chemistry and the principles of chromatography. By carefully selecting a column and mobile phase that mitigate the inherent challenges of boronic acid analysis—namely, silanol interactions and potential instability—a robust and reliable method can be developed. The subsequent validation, performed rigorously according to ICH Q2(R1) guidelines, provides a self-validating system of evidence. This ensures that the method is fit for its purpose: to guarantee the purity, and therefore the quality and reliability, of this essential synthetic building block for researchers, scientists, and drug development professionals.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Borman, P., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved from [Link]

  • Duval, F.L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • Duval, F.L., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]

  • Vanhoenacker, G., & Sandra, P. (2007). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Naila Kanwal. (2018). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Qiu, H., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1065-1077. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Liu, J., et al. (2011). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 34(12), 1029-1043. Retrieved from [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

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A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Boronic Acids and the Need for Precise Characterization

Boronic acids and their derivatives are a fascinating and increasingly vital class of compounds in medicinal chemistry, organic synthesis, and materials science. Their utility stems from the unique properties of the boron atom: its Lewis acidity, its ability to form reversible covalent bonds with diols—a cornerstone of saccharide sensing—and its role as a key functional group in Suzuki-Miyaura cross-coupling reactions.[1] The development of boronic acid-based therapeutics, such as the proteasome inhibitors bortezomib and ixazomib, highlights the critical need for robust and precise analytical methods to ensure their quality, stability, and efficacy.

This guide provides an in-depth comparison of the primary analytical techniques for the characterization of boronic acid derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing a self-validating framework for analysis, grounded in authoritative references and practical, detailed protocols.

Core Analytical Techniques: A Comparative Overview

The characterization of boronic acids presents unique challenges due to their propensity to undergo dehydration to form cyclic boroxine anhydrides and their dynamic equilibrium with boronate esters in the presence of diols.[2] A multi-faceted analytical approach is therefore essential for a complete understanding of these molecules. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

The Analytical Workflow for Boronic Acid Characterization

The selection of an analytical technique is dictated by the specific question being asked—be it structural elucidation, purity assessment, or the study of intermolecular interactions. A typical workflow is illustrated below.

Analytical Workflow for Boronic Acid Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_advanced Advanced & Specific Analysis Synthesis Synthesis of Boronic Acid Derivative Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Initial Structure Confirmation MS Mass Spectrometry (ESI, MALDI) Purification->MS Molecular Weight Verification XRay X-ray Crystallography (3D Structure) Purification->XRay If Crystalline Solid FTIR_UV FTIR / UV-Vis (Functional Groups, Conjugation) Purification->FTIR_UV Functional Group Analysis HPLC HPLC (Purity, Quantification) NMR->HPLC Purity Assessment pKa pKa Determination (Potentiometric/Spectrophotometric) NMR->pKa For Acidity Studies HPLC->MS LC-MS for Impurity ID

Caption: A typical analytical workflow for the characterization of a newly synthesized boronic acid derivative.

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of boronic acids in solution. While ¹H and ¹³C NMR provide information about the organic scaffold, ¹¹B NMR is uniquely suited for directly probing the environment of the boron atom.[3][4]

  • Expertise & Experience: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. A trigonal planar (sp²) boronic acid typically resonates around δ 28-34 ppm, whereas a tetrahedral (sp³) boronate ester or a Lewis acid-base adduct will show a significant upfield shift to δ 5-15 ppm.[3][5] This makes ¹¹B NMR an excellent tool for studying the pKa of boronic acids and their binding interactions with diols.[3][6]

  • Trustworthiness: The distinct chemical shift ranges for sp² and sp³ boron provide a self-validating system. Observing a pH-dependent upfield shift in the ¹¹B NMR spectrum upon addition of a diol is conclusive evidence of boronate ester formation.[3]

  • Sample Preparation: Prepare a stock solution of the boronic acid derivative (e.g., 10-20 mM) in a suitable deuterated solvent (e.g., D₂O, or a mixed solvent system if solubility is an issue).

  • pH Titration: Prepare a series of NMR tubes with the boronic acid solution, adjusting the pD (pH in D₂O) of each sample across a wide range (e.g., pD 2 to 12) using small aliquots of NaOD and DCl.

  • Data Acquisition: Acquire ¹¹B NMR spectra for each sample. Use a boron-free probe and quartz NMR tubes for optimal results. A common external standard is BF₃·OEt₂.

  • Data Analysis: Plot the ¹¹B chemical shift (δ) as a function of pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the boronic acid.

  • Diol Binding Study: Repeat the titration in the presence of a stoichiometric amount of a diol (e.g., catechol or glucose). A shift in the pKa and the appearance of upfield signals corresponding to the tetrahedral boronate ester confirm the interaction.[3][7]

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of boronic acid derivatives and identifying impurities. However, the analysis is often complicated by the tendency of boronic acids to form cyclic trimers (boroxines) through dehydration, especially under thermal conditions.[2]

  • Expertise & Experience: Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize in-source dehydration and boroxine formation.[2][8] Derivatization of the boronic acid to a more stable boronate ester (e.g., with pinacol) prior to analysis can also be an effective strategy to circumvent this issue. A key diagnostic feature in the mass spectrum is the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%), which results in a characteristic isotopic pattern that confirms the presence of boron in an ion.[2]

  • Trustworthiness: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and any fragments or adducts. This, combined with the characteristic boron isotope pattern, provides a high degree of confidence in the identification of the compound.

  • Sample Preparation: Dissolve the boronic acid sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 10 µg/mL.[9]

  • Chromatographic Separation (UHPLC):

    • Column: Use a C18 reversed-phase column (e.g., Acquity BEH C18).[10]

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid to improve peak shape. Note: Acidic conditions can promote on-column hydrolysis of boronate esters.[11]

    • Flow Rate: Typical UHPLC flow rates (e.g., 0.4-0.6 mL/min).

    • Run Time: Fast gradients can allow for run times of as little as one minute.[10]

  • Mass Spectrometry (ESI-MS):

    • Ionization Mode: Both positive and negative ion modes should be evaluated, as adduct formation (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) can vary.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to minimize boroxine formation.[10]

    • Data Acquisition: Acquire full scan data to identify the parent ion and potential adducts or boroxine species. Use tandem MS (MS/MS) to obtain structural information through fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of boronic acid derivatives and for quantifying them in various matrices.[1] The primary challenge is developing a method that can resolve the boronic acid from its precursors, byproducts, and potential degradants, such as the corresponding boroxine.

  • Expertise & Experience: Reversed-phase HPLC is the most common mode of separation. Method development often involves screening different columns and mobile phase modifiers to achieve optimal separation. The use of columns with MaxPeak™ Premier technology can be beneficial as it minimizes secondary interactions between the analytes and the metal surfaces of the column, leading to improved peak shape and reliability. For boronic acids lacking a strong UV chromophore, post-column derivatization with an agent like alizarin can be used to form a fluorescent complex, enabling highly sensitive detection.[12][13]

  • Trustworthiness: A well-validated HPLC method provides robust and reproducible data for purity assessment and quantification. Validation parameters include specificity, linearity, accuracy, precision, and robustness, ensuring the reliability of the results. The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV spectra across a single chromatographic peak.

X-ray Crystallography

For boronic acids that can be crystallized, single-crystal X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level.[14]

  • Expertise & Experience: This technique is invaluable for confirming the absolute stereochemistry of chiral boronic acids and for studying their solid-state packing and intermolecular interactions, such as hydrogen bonding.[15] In the context of drug development, X-ray crystallography can reveal how a boronic acid inhibitor binds to its protein target, providing crucial insights for structure-activity relationship (SAR) studies.[16][17] For instance, it can show the boron atom adopting a tetrahedral geometry upon covalent binding to a catalytic serine residue in an enzyme active site.[16][17]

  • Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structural elucidation, providing definitive proof of molecular structure and conformation in the solid state.

X-ray Crystallography Workflow A Synthesis & Purification of Boronic Acid B Crystallization Screening (Vapor Diffusion, Slow Evaporation) A->B C Harvesting & Mounting of a Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Structural Analysis (Bond Lengths, Angles, Interactions) E->F

Caption: General workflow for determining the structure of a boronic acid derivative via X-ray crystallography.[14]

Comparison of Analytical Techniques

Technique Information Obtained Advantages Limitations Sample Requirements
¹¹B NMR Spectroscopy Boron hybridization (sp²/sp³), pKa, diol binding, structural environment of boron.[3][4]Direct probe of the boron atom; excellent for studying equilibria in solution.[6]Lower sensitivity compared to ¹H NMR; quadrupolar broadening can be an issue.~5-10 mg, soluble in deuterated solvent.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), isotopic pattern, fragmentation.[2][10]High sensitivity and specificity; suitable for complex mixtures (with LC).Prone to boroxine formation; ionization efficiency can vary.[2]Micrograms to nanograms, soluble.
HPLC Purity, quantification, separation of isomers and impurities.[1]Robust, reproducible, high-throughput; various detection methods available.Method development can be time-consuming; potential for on-column hydrolysis of esters.[11]Micrograms, soluble in mobile phase.
X-ray Crystallography Absolute 3D structure, stereochemistry, intermolecular interactions, binding modes.[15][16]Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.[14]High-quality single crystal.
FTIR Spectroscopy Presence of functional groups (O-H, B-O, B-C bonds).[18][19]Fast, non-destructive, provides a molecular "fingerprint".Provides limited structural information; spectra can be complex.[19]Small amount of solid or liquid sample.
UV-Vis Spectroscopy Analysis of conjugated systems; quantification (with a chromophore).[20][21]Simple, inexpensive; useful for pKa determination of arylboronic acids.[20]Only applicable to compounds with a UV-Vis chromophore; limited structural information.Dilute solution.

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a boronic acid derivative. A comprehensive characterization strategy relies on the synergistic use of multiple methods. NMR and MS are essential for initial structural confirmation and molecular weight determination. HPLC is the cornerstone for purity assessment and quality control. For definitive structural elucidation and the study of non-covalent and covalent interactions, X-ray crystallography is unparalleled. Finally, techniques like FTIR, UV-Vis spectroscopy, and specific pKa determination methods provide valuable complementary data.

By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can confidently characterize these versatile molecules, accelerating their application in drug discovery and beyond.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
  • On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH.
  • pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic AcidsImplications for Sensor Design.
  • X-ray Crystallography of (7-Bromo-1H-indol-2-yl)
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors.
  • Arylboronic acid chemistry under electrospray conditions. PubMed - NIH.
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).
  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
  • FTIR spectrum of boric acid.
  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • Infrared spectra of phenylboronic acid (normal and deuterated)
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Fourier transform infrared (FTIR) spectrum of boronic acid copolymer.
  • Physical and Chemical Properties of Boronic Acids: Formulation Implic
  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY.
  • Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed.
  • UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • uv-visible spectral analysis of boric acid in different solvents: a case study.
  • Determine Boron Content in Water with UV Vis Spectroscopy. METTLER TOLEDO.
  • Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. Albanian Journal of Medical and Health Sciences.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

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A Comparative Guide to the Reactivity of 3-(3-Hydroxypropyl)phenylboronic Acid and Its Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of an organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an in-depth comparison of 3-(3-Hydroxypropyl)phenylboronic acid and its common boronate ester derivatives, focusing on the fundamental trade-off between reactivity and stability in the context of the widely-used Suzuki-Miyaura cross-coupling reaction.

The Reactivity-Stability Dichotomy: A Core Principle

The central theme when comparing boronic acids and their esters is a balance between kinetic reactivity and chemical stability. Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often ascribed to the Lewis acidity of the boronic acid, which facilitates the rate-determining transmetalation step in the catalytic cycle.[1][3]

However, this reactivity comes at a price. Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (loss of the boronic acid group) and self-condensation to form cyclic trimeric anhydrides known as boroxines.[2][4] This inherent instability can compromise shelf-life, complicate purification, and lead to lower yields in sensitive applications.[1]

Conversely, boronate esters, such as the ubiquitous pinacol esters, offer substantially enhanced stability.[2] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods without degradation.[1] This stability makes them ideal for multi-step syntheses and for creating libraries of compounds where starting material integrity is paramount. The trade-off is a generally lower reaction rate, as many boronate esters are believed to first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the coupling reaction.[2][5]

The Unique Case of this compound

The title compound introduces a unique structural feature: a pendant hydroxyl group. This group is capable of intramolecularly condensing with the boronic acid moiety to form a cyclic boronate ester. This establishes an equilibrium between the open-chain boronic acid and a six-membered cyclic ester. This intramolecular interaction can influence the compound's overall reactivity profile and stability, distinguishing it from simple arylboronic acids that can only form intermolecular boroxines. While the free boronic acid is necessary for the transmetalation step, the formation of this stable cyclic ester can act as a "protecting group," potentially reducing the rate of decomposition pathways like protodeboronation.

Caption: Intramolecular equilibrium of the title compound.

A Deeper Dive into Boronate Esters

To overcome the stability issues of boronic acids, chemists routinely convert them into more robust boronate esters. Two common examples are pinacol esters and the more specialized N-methyliminodiacetic acid (MIDA) boronates.

Pinacol Boronate Esters

Pinacol esters are the most widely used boronate esters due to their high stability and ease of preparation. They are readily synthesized by reacting the boronic acid with pinacol, often with azeotropic removal of water. Their steric bulk and lack of acidic protons make them resistant to many reaction conditions and ideal for chromatographic purification.[6]

MIDA Boronates: A Tool for Iterative Synthesis

N-methyliminodiacetic acid (MIDA) boronates are a class of exceptionally stable esters that have revolutionized complex molecule synthesis.[7][8] The MIDA ligand forms a coordinatively saturated, tetrahedral boron center, effectively "hiding" the Lewis acidic site from the reaction environment.[8] This renders the MIDA boronate inert to anhydrous cross-coupling conditions.[7]

The key feature of MIDA boronates is their controlled deprotection. Under mild aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the free boronic acid in situ. This "slow-release" mechanism is highly advantageous as it maintains a low concentration of the reactive boronic acid, suppressing undesirable side reactions like homocoupling and protodeboronation.[8] This strategy enables complex, iterative cross-coupling (ICC) sequences, where different boron functionalities can be selectively unmasked and reacted in a programmed fashion.[9][10]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (R¹-X) pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation R²-B(OR)₂ pd2_complex->transmetalation + Base (OH⁻) pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (R¹-R²) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Performance Comparison

The choice of boron reagent directly impacts reaction outcomes. The following table provides a qualitative and quantitative summary based on established principles of reactivity.

ParameterThis compoundPinacol Boronate EsterMIDA Boronate Ester
Stability/Shelf-Life Moderate; prone to boroxine formation.High; often crystalline and stable for years.[1]Very High; indefinitely stable at room temp.[11]
Handling Requires careful handling, potentially under inert gas.Easy to handle, weigh, and dispense.Free-flowing crystalline solid, easy to handle.[11]
Purification Challenging; often requires recrystallization.Straightforward; compatible with silica gel chromatography.[1]Straightforward; compatible with silica gel chromatography.[7]
Relative Reactivity HighModerate (requires in situ hydrolysis).[2]Low (requires in situ hydrolysis); enables controlled reactivity.[8]
Typical Reaction Time ShorterLongerLongest (due to slow release).
Side Reactions Higher potential for protodeboronation and homocoupling.Lower potential for side reactions due to higher purity.Minimal side reactions due to slow release of boronic acid.[8]
Best Use Case Rapid, small-scale couplings where reagent is used immediately.General purpose, multi-step synthesis, high-throughput screening.Iterative cross-coupling, synthesis of complex molecules.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol describes a standard esterification procedure.

  • To a round-bottom flask, add this compound (1.0 eq), pinacol (1.1 eq), and a suitable solvent (e.g., toluene or THF).

  • Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.[12] Alternatively, set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Filter off the dehydrating agent (if used) and remove the solvent under reduced pressure.

  • The crude product can often be used directly or purified by silica gel column chromatography to yield the pure pinacol ester.[12]

Caption: Workflow for pinacol boronate ester synthesis.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This is a general protocol adaptable for all three boron reagents. Note that reaction times and base strength may need optimization.

  • In a reaction vessel, combine the aryl halide (1.0 eq), the boron reagent (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times will vary: boronic acid < pinacol ester < MIDA boronate.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Expert Recommendations: Selecting the Right Reagent

The choice between this compound and its esters is dictated by the specific synthetic objective.

  • Choose the Boronic Acid when:

    • Maximizing the reaction rate is the primary goal.

    • The reagent is freshly prepared or has been stored under strictly inert conditions.

    • The synthesis is a single step where long-term stability is not a concern.

  • Choose the Pinacol Boronate Ester when:

    • Stability, ease of handling, and long-term storage are critical.[2]

    • High purity of the boron reagent is essential for reproducible results in complex, multi-step syntheses.

    • The reaction requires a non-aqueous base or conditions where the free boronic acid might be unstable.

  • Choose the MIDA Boronate Ester when:

    • The synthesis involves an iterative cross-coupling strategy where one boron site must remain protected while another reacts.[9][13]

    • The substrates are particularly prone to decomposition or side reactions, and a slow, controlled release of the reactive boronic acid is beneficial.[8]

    • Building a diverse molecular library through a standardized, automatable process is the objective.[10]

By understanding the fundamental properties of each reagent class, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, greater reproducibility, and more efficient discovery and development workflows.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH.
  • From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. ACS Publications.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • iterative cross-coupling with mida boronates by eric paul gillis dissertation.
  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing).
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar.
  • MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate.
  • MIDA boronate. Chem-Station Int. Ed.
  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH.
  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum.

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A Senior Application Scientist's Guide to Structural Confirmation of Coupling Products Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure after a coupling reaction is a critical checkpoint. While several analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H and ¹³C NMR, stands as the gold standard for comprehensive structural elucidation in solution. This guide provides an in-depth, experience-driven comparison of NMR techniques for the structural confirmation of coupling products, supported by experimental insights and data.

The Foundational Role of 1D NMR: Your First Look at Success

One-dimensional (1D) NMR spectroscopy is invariably the first step in analyzing the outcome of a coupling reaction. It provides a rapid and highly informative snapshot of the molecular environment of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR: The Initial Verdict

A ¹H NMR spectrum offers three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern). When analyzing a coupling product, the causality behind interpreting these features is paramount:

  • Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the protons.[1] A successful coupling reaction will result in the disappearance of signals corresponding to the starting materials and the appearance of new, characteristic signals for the product. For instance, in a Suzuki coupling forming a biaryl system, the aromatic region of the spectrum will show a more complex pattern than the individual starting materials.

  • Integration: The area under each peak is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of different types of protons in the molecule, helping to confirm that the desired coupling has occurred without unexpected side reactions.

  • Multiplicity (Splitting): The splitting of a signal into multiple lines (e.g., doublet, triplet) is due to the influence of neighboring protons (spin-spin coupling).[2] This provides crucial information about the connectivity of atoms within the molecule. The coupling constant, J (in Hz), is a measure of the interaction between two nuclei and is independent of the magnetic field strength.[2]

¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR provides a wealth of information, ¹³C NMR is indispensable for directly observing the carbon framework of the molecule.[3] Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are less sensitive and typically take longer to acquire.[3] However, they offer a wider chemical shift range, leading to less signal overlap compared to ¹H NMR. For coupling products, the ¹³C NMR spectrum is crucial for:

  • Confirming the total number of carbon atoms in the product.

  • Identifying the formation of new C-C bonds , which often results in characteristic shifts for the involved carbon atoms.

  • Observing quaternary carbons (carbons with no attached protons), which are not visible in ¹H NMR.

A complementary technique, Distortionless Enhancement by Polarization Transfer (DEPT) , can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon spectrum.

Beyond the Basics: 2D NMR for Unambiguous Connectivity

For complex molecules, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving ambiguities and definitively establishing the structure of a coupling product.[4] These experiments correlate signals from different nuclei, providing a roadmap of the molecule's connectivity.[5]

Establishing H-H Connectivity: COSY

Correlation Spectroscopy (COSY) is a homonuclear 2D experiment that shows correlations between protons that are coupled to each other (typically through two or three bonds).[6] A cross-peak in a COSY spectrum indicates that the two protons at those respective chemical shifts are neighbors. This is invaluable for piecing together fragments of the molecule.

Linking Protons to Carbons: HSQC and HMBC

Heteronuclear 2D NMR experiments are the cornerstone of modern structural elucidation, directly linking the proton and carbon skeletons.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[7][8] Each cross-peak in an HSQC spectrum connects a specific proton signal to its corresponding carbon signal. This allows for the confident assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique shows correlations between protons and carbons that are two, three, and sometimes four bonds away.[5][7] This is crucial for connecting the molecular fragments identified through COSY and HSQC. For example, in a Suzuki product, an HMBC correlation between a proton on one aromatic ring and a carbon on the other can definitively confirm the formation of the new biaryl bond.

Probing Through-Space Proximity: NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that detects protons that are close to each other in space, regardless of whether they are connected through bonds.[9][10] This is particularly useful for determining the stereochemistry and conformation of coupling products. For example, NOESY can be used to distinguish between cis and trans isomers in Heck coupling products or to determine the relative orientation of substituents in a complex molecule.[11][12]

A Practical Workflow for Structural Confirmation

A systematic approach is key to efficiently and accurately confirming the structure of a coupling product. The following workflow, illustrated in the diagram below, outlines a logical progression of NMR experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY (if needed) H1_NMR->NOESY Fragments Identify Spin Systems & Molecular Fragments H1_NMR->Fragments Proton Environments & H-H Coupling C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Fragments Carbon Skeleton & Multiplicity COSY->Fragments H-H Connectivity Connectivity Establish Connectivity Between Fragments HSQC->Connectivity Direct H-C Bonds HMBC->Connectivity Long-Range H-C Bonds Stereochem Determine Stereochemistry & Conformation NOESY->Stereochem Through-Space Proximity Fragments->Connectivity Connectivity->Stereochem Final_Structure Assemble Final Structure Stereochem->Final_Structure

Caption: Workflow for NMR-based structural confirmation of coupling products.

Comparative Data Presentation

To illustrate the power of this workflow, consider the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid. The following table summarizes the expected NMR data that would confirm the formation of the desired biaryl product.

NMR Experiment Starting Material (Aryl Bromide) Starting Material (Arylboronic Acid) Coupling Product (Biaryl) Key Observational Logic
¹H NMR Signals in the aromatic region, potentially simpler pattern.Signals in the aromatic region, potentially simpler pattern.More complex aromatic signal pattern. Disappearance of starting material signals.Confirms consumption of starting materials and formation of a new aromatic system.
¹³C NMR Characteristic signal for the carbon attached to bromine.Characteristic signal for the carbon attached to the boronic acid group.Disappearance of C-Br and C-B signals. Appearance of new quaternary carbon signals at the coupling site.Directly confirms the formation of the new C-C bond.
COSY Shows correlations within the individual aromatic rings.Shows correlations within the individual aromatic rings.Shows correlations within each aromatic ring.Establishes the proton connectivity within each ring system.
HSQC Correlates aromatic protons to their directly attached carbons.Correlates aromatic protons to their directly attached carbons.Correlates aromatic protons to their directly attached carbons in the biaryl system.Assigns the protonated carbons in the final product.
HMBC Shows long-range correlations within the starting material.Shows long-range correlations within the starting material.Crucial cross-peak between a proton on one ring and a carbon on the other ring across the newly formed C-C bond.Unambiguously confirms the connectivity between the two aromatic rings.

Experimental Protocols: A Self-Validating System

The integrity of your NMR data hinges on meticulous sample preparation and data acquisition.

Protocol 1: Sample Preparation for Routine NMR Analysis
  • Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the purified coupling product is typically sufficient. For ¹³C and 2D NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, or if key signals overlap with the residual solvent peak, consider other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆.

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard that has a simple spectrum and signals that do not overlap with your compound. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).

  • Degassing (for sensitive samples): For air-sensitive samples or for precise relaxation measurements, the sample should be degassed using several freeze-pump-thaw cycles.

Protocol 2: Acquiring a Suite of NMR Spectra
  • 1D ¹H NMR: Acquire a standard proton spectrum. This is a quick experiment and will provide the initial assessment of the sample's purity and structure.

  • 1D ¹³C NMR and DEPT: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to determine the multiplicity of each carbon signal.

  • 2D COSY: Run a standard gradient-selected COSY experiment to establish proton-proton correlations.

  • 2D HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.

  • 2D HMBC: Run a gradient-selected HMBC experiment. This is often the longest experiment but provides the most crucial long-range connectivity information.

  • 2D NOESY (if necessary): If the stereochemistry or conformation of the molecule is , acquire a 2D NOESY spectrum.

Troubleshooting and Common Pitfalls

Even with careful execution, challenges can arise. Here are some field-proven insights for troubleshooting common issues:

  • Broad Peaks: This can be caused by poor shimming, sample insolubility, the presence of paramagnetic impurities, or high sample concentration leading to viscosity. Re-shimming, filtering the sample, or diluting the sample can often resolve this.

  • Overlapping Signals: If key signals in the ¹H NMR spectrum are overlapping, try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆) as the aromatic solvent can induce different chemical shifts.[13]

  • Identifying Byproducts: In many coupling reactions, byproducts such as phosphine oxides (from phosphine ligands) can be present. These often have characteristic signals in both ³¹P and ¹H NMR.[14] Comparing the spectrum of your product to known spectra of common byproducts can aid in their identification.

  • Quantitative Accuracy (qNMR): For accurate quantitative analysis, ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay (D1) in your acquisition parameters.[3][7][15]

Conclusion: NMR as a Cornerstone of Synthetic Validation

The structural confirmation of coupling products is a multi-faceted process where ¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, provides an unparalleled level of detail and confidence. By understanding the causality behind the spectral features and employing a systematic workflow, researchers can move beyond simple confirmation to a deep understanding of the molecules they create. This guide serves as a framework for leveraging the full power of NMR to ensure the scientific integrity of your synthetic endeavors.

References

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  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Available from: [Link]

  • Mann, B. (1988). Recent Developments in NMR Spectroscopy of Organometallic Compounds. Advances in Organometallic Chemistry. Available from: [Link]

  • Zaro, B. W. (2020). Suzuki–Miyaura cross-coupling for chemoproteomic applications. Available from: [Link]

  • Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]

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  • Zhang, Z. et al. Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Available from: [Link]

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  • Kulikovskaya, N. S. et al. (2022). A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction. PubMed. Available from: [Link]

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assessing the performance of different palladium catalysts with 3-(3-Hydroxypropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 3-(3-Hydroxypropyl)phenylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2][3] This makes it invaluable in pharmaceutical and fine chemical industries for constructing complex molecular architectures.[4][5]

The choice of catalyst is paramount, directly influencing yield, reaction time, and applicability to challenging substrates.[1][6] Our focus, this compound, contains a terminal hydroxyl group. While the Suzuki-Miyaura coupling is famously tolerant of various functionalities, including alcohols, the selection of an optimal catalyst system ensures high efficiency without the need for protecting group strategies.[2][7] This guide will dissect the performance of major palladium catalyst classes, grounded in mechanistic principles and supported by experimental data, to empower you in selecting the most effective catalyst for your research.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

To make an informed catalyst choice, one must first understand the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[3] The ligand bound to the palladium atom is not a mere spectator; its electronic and steric properties critically influence each step of the cycle and, therefore, the catalyst's overall efficacy.[8][9]

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[3][10] Bulky, electron-donating ligands accelerate this rate-limiting step.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11] The precise nature of this intermediate has been a subject of extensive study.[12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3][10]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 LₙPd(0) OxAd Oxidative Addition (Ar-X) Pd0->OxAd PdII_ArX LₙPd(II)(Ar)(X) OxAd->PdII_ArX Trans Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Trans PdII_ArR LₙPd(II)(Ar)(R) Trans->PdII_ArR RedEl Reductive Elimination PdII_ArR->RedEl RedEl->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst is largely defined by its ligands. We will compare four major classes of catalysts, assessing their suitability for coupling substrates like this compound.

Traditional Phosphine Ligand-Based Catalysts
  • Example: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Expertise & Experience: Pd(PPh₃)₄ is a classic, well-established catalyst. It is relatively inexpensive and easy to handle for chemists new to cross-coupling. However, triphenylphosphine is not strongly electron-donating, and the catalyst can be sensitive to air and moisture. For challenging substrates, such as electron-rich aryl chlorides or sterically hindered partners, its performance often falters, requiring higher catalyst loadings and temperatures.[6]

Bulky, Electron-Rich Phosphine (Buchwald) Ligand Systems
  • Examples: Pd(OAc)₂ with SPhos, XPhos, or RuPhos.

  • Expertise & Experience: Developed by Stephen Buchwald, these ligands have revolutionized cross-coupling.[13] Their steric bulk and strong electron-donating nature create a highly active, monoligated Pd(0) species that dramatically accelerates the oxidative addition step.[9] This enhanced reactivity allows for the coupling of previously difficult substrates like aryl chlorides and tosylates, often at lower catalyst loadings and milder temperatures.[6][9] For a functionalized substrate like ours, these catalysts offer robustness and high turnover numbers.

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
  • Examples: PEPPSI™-IPr, PEPPSI™-SIPr

  • Expertise & Experience: N-Heterocyclic Carbenes (NHCs) are powerful ligands for palladium. They form very strong bonds with the metal center, creating highly stable and active catalysts.[14] NHCs are even stronger σ-donors than most phosphines, which enhances catalytic activity and often permits extremely low catalyst loadings (down to ppm levels in some cases).[14][15][16] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are particularly noteworthy as they are air- and moisture-stable, making them exceptionally user-friendly.[15]

Palladacycle Precatalysts
  • Example: Herrmann's Catalyst

  • Expertise & Experience: Palladacycles are pre-activated catalyst systems where the palladium is part of a cyclic structure, bonded to both a carbon and a heteroatom of the ligand.[2] This structure imparts high thermal stability and catalytic activity.[2][15] They are often preferred in large-scale industrial applications due to their efficiency and robustness under demanding conditions.[2]

Data-Driven Performance Assessment

While direct comparative data for this compound across all catalyst types under identical conditions is not extensively published, we can extrapolate performance from studies on similarly functionalized or challenging substrates.[1] The following table summarizes typical performance characteristics to guide your selection.

Catalyst SystemCatalyst Loading (mol%)Typical BaseTypical SolventTemp. (°C)Time (h)Expected Yield Range (%)Key Advantages
Pd(PPh₃)₄2 - 5K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 11012 - 2470 - 90Cost-effective, well-known
Pd(OAc)₂ / SPhos0.5 - 2K₃PO₄1,4-Dioxane, Toluene80 - 1002 - 890 - 99High activity, broad scope
PEPPSI™-IPr0.1 - 1Cs₂CO₃, K₃PO₄t-AmylOH, Dioxane80 - 1001 - 495 - 99Air-stable, very high activity
Herrmann's Catalyst0.01 - 0.5K₂CO₃Toluene, DMF100 - 1204 - 1290 - 98Thermally stable, good for scale-up

Note: This data is compiled from various sources and should be used as a qualitative guide.[1][6][15] Optimal conditions must be determined experimentally.

Experimental Protocol: A Self-Validating Workflow for Catalyst Screening

To objectively assess the best catalyst for your specific application, a systematic screening process is essential. This protocol is designed as a self-validating system to compare the leading catalyst types directly.

Screening_Workflow Catalyst Screening Workflow cluster_prep Preparation cluster_setup Reaction Setup (Parallel) cluster_reaction Execution & Analysis A Prepare Stock Solutions: - Aryl Halide in Solvent - Boronic Acid in Solvent B1 Vial 1: Add Base, Pd(OAc)₂/SPhos A->B1 B2 Vial 2: Add Base, PEPPSI-IPr A->B2 B3 Vial 3: Add Base, Pd(PPh₃)₄ A->B3 B4 Vial 4: Add Control (No Catalyst) A->B4 C Add Stock Solutions to each vial B1->C B2->C B3->C B4->C D Seal vials, heat and stir (e.g., 100°C for 4h) C->D E Cool, quench, and extract with internal standard D->E F Analyze by GC-MS or LC-MS to determine conversion/yield E->F

Caption: A parallel workflow for efficient screening of palladium catalysts.

Detailed Step-by-Step Methodology

Objective: To compare the efficacy of Pd(OAc)₂/SPhos, PEPPSI™-IPr, and Pd(PPh₃)₄ for the coupling of this compound with 4-bromoanisole.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Catalysts: Pd(OAc)₂/SPhos (1 mol%), PEPPSI™-IPr (1 mol%), Pd(PPh₃)₄ (3 mol%)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Internal Standard (e.g., Biphenyl or Dodecane) for GC/LC analysis

Procedure:

  • Reaction Setup: In separate flame-dried vials equipped with stir bars, add the appropriate base. For the Pd(OAc)₂/SPhos system, add Pd(OAc)₂ (0.01 mmol) and SPhos (0.012 mmol). For the other vials, add the pre-weighed precatalyst (PEPPSI™-IPr or Pd(PPh₃)₄).

  • Reagent Addition: To each vial, add 4-bromoanisole (187 mg, 1.0 mmol) and this compound (216 mg, 1.2 mmol).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (5 mL) to each vial. Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the vials in a pre-heated reaction block or oil bath at 100 °C and stir vigorously for the designated time (e.g., monitor by TLC or take aliquots at 1h, 4h, and 12h).

  • Workup and Analysis:

    • Cool the reactions to room temperature.

    • Add a known amount of internal standard.

    • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Analyze the crude product by GC-MS or LC-MS to determine the conversion of starting material and yield of the desired product relative to the internal standard.

Causality Behind Experimental Choices:

  • Why an Inert Atmosphere? The active Pd(0) species in the catalytic cycle is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Purging with an inert gas is crucial for catalyst longevity and reaction success.

  • Why K₃PO₄ as a Base? While various bases work, K₃PO₄ is often an excellent choice for couplings involving Buchwald ligands. It is strong enough to facilitate the formation of the reactive boronate species but generally shows good functional group compatibility.[15]

  • Why Anhydrous Dioxane? While Suzuki reactions can tolerate water, starting with an anhydrous solvent provides a controlled environment.[3] Water is often added in small amounts to help dissolve the base and facilitate the reaction, but using an anhydrous grade solvent ensures reproducibility.[3]

  • Why the Hydroxyl Group is Tolerated: The C-O and O-H bonds of the alcohol are thermodynamically stable and do not readily undergo oxidative addition with the Pd(0) catalyst under these conditions, unlike the weaker C-Br bond. This inherent selectivity is a key strength of the Suzuki-Miyaura reaction.[7]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of catalyst should be guided by the specific requirements of the synthesis.

  • For exploratory, small-scale synthesis where cost is a primary concern, Pd(PPh₃)₄ may be a viable starting point, though it may require longer reaction times and higher temperatures.

  • For high-yield, rapid, and reliable synthesis with broad substrate scope, catalyst systems based on Buchwald ligands (e.g., Pd(OAc)₂/SPhos) are a superior choice. They represent a significant advancement in catalytic efficiency.[9]

  • For ease of use, extremely low catalyst loadings, and exceptional activity , especially when dealing with challenging substrates or scaling up, NHC-based catalysts like PEPPSI™-IPr are highly recommended. Their air- and moisture-stability simplifies the experimental setup significantly.[14][15]

Ultimately, the optimal catalyst is best determined through a systematic screening process as outlined above. This data-driven approach ensures the selection of a system that delivers efficiency, reliability, and high yields, accelerating drug development and research programs.

References

  • Title: Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Source: American Chemical Society.
  • Title: Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Source: The University of Texas at Austin Libraries. URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Source: SYNLETT. URL: [Link]

  • Title: Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Source: Elsevier. URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Source: Journal of Organic & Pharmaceutical Chemistry. URL: [Link]

  • Title: Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Source: ResearchGate. URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL: [Link]

  • Title: High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Source: ACS Publications. URL: [Link]

  • Title: Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. Source: New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Title: Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Source: Scite.ai. URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction. Source: ChemRxiv. URL: [Link]

  • Title: Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Source: ACS Publications. URL: [Link]

  • Title: Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Source: Journal of Chemical Education. URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube. URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Source: ResearchGate. URL: [Link]

  • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Source: ACS Publications. URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Source: Organic Syntheses. URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Source: MDPI. URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Source: MDPI. URL: [Link]

  • Title: Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Source: MDPI. URL: [Link]

  • Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Source: YouTube. URL: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(3-Hydroxypropyl)phenylboronic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical process development, the ability to accurately quantify reagents, intermediates, and impurities is paramount. 3-(3-Hydroxypropyl)phenylboronic acid is a valuable building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. However, its quantification in complex reaction matrices presents unique analytical challenges stemming from its chemical nature.

This guide provides a comparative analysis of the primary analytical techniques for the quantitative determination of this compound. We will delve into the underlying principles of each method, present field-proven experimental protocols, and offer data-driven insights to help you select the optimal strategy for your specific application.

The Analytical Challenge: Understanding Boronic Acids

Boronic acids are not typical analytes. Their analysis is often complicated by several factors:

  • Dehydration: They can readily undergo dehydration to form cyclic boroxine anhydrides, especially at elevated temperatures, which can complicate chromatographic analysis and mass spectrometry.

  • Hydrolysis: The corresponding boronate esters are susceptible to hydrolysis back to the boronic acid, a significant issue in reversed-phase HPLC where aqueous mobile phases are used.[1][2]

  • Poor Chromophores: Many simple arylboronic acids lack strong UV chromophores, potentially limiting the sensitivity of HPLC-UV methods.

  • Polarity: The polar nature of boronic acids can lead to poor retention in reversed-phase chromatography.[2]

  • Protodeboronation: Under certain conditions, particularly aqueous basic environments, the C-B bond can be cleaved, leading to the loss of the analyte.[3]

Navigating these challenges requires a carefully chosen analytical approach. We will now compare four principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse of process chemistry labs due to its versatility and wide applicability. For boronic acids, Reversed-Phase HPLC (RP-HPLC) is the most common approach.

Principle of Operation: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Expert Rationale: The key to successful HPLC analysis of boronic acids is controlling their on-column stability. The boronic acid (R-B(OH)₂) exists in equilibrium with its boronate ester form. Unconventional strategies, such as using a non-aqueous, aprotic diluent and a highly basic mobile phase, can stabilize the analyte and improve retention and peak shape by preventing on-column degradation.[1][2]

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh sample accurately p2 Dissolve in aprotic diluent (e.g., Acetonitrile) p1->p2 p3 Filter through 0.45 µm PTFE filter p2->p3 h1 Inject onto RP-C18 Column p3->h1 h2 Elute with Isocratic or Gradient Mobile Phase (e.g., ACN/High pH Buffer) h1->h2 h3 Detect with UV/PDA or MS Detector h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify using External Standard Calibration Curve d1->d2

Caption: Workflow for quantitative HPLC analysis of this compound.

Detailed Experimental Protocol: RP-HPLC
  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.

    • Accurately weigh a sample of the reaction mixture and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection. The choice of an aprotic solvent like acetonitrile is critical to prevent premature hydrolysis before analysis.[1]

  • Chromatographic Conditions:

    • Column: Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent. This stationary phase provides good retention for polar compounds.[4]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: UV/PDA at 220 nm or Mass Spectrometer (ESI+). A high-throughput analysis using UPLC-MS can achieve run times of one minute without pre-derivatization.[5][6]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the analyte in the sample solution from the calibration curve and calculate its amount in the original reaction mixture.

Gas Chromatography (GC)

GC offers excellent sensitivity and resolving power but is generally reserved for volatile and thermally stable compounds. Since boronic acids are non-volatile, a derivatization step is mandatory.

Principle of Operation: GC separates compounds based on their boiling points and interactions with a stationary phase. The analyte is vaporized and carried by an inert gas through a column. Derivatization converts the polar, non-volatile boronic acid into a more volatile and thermally stable derivative.

Expert Rationale: The choice of derivatizing agent is the most critical decision in a GC-based workflow. Triethanolamine is an excellent choice as it reacts quickly and selectively with boric acid to form a volatile triethanolamine borate ester, which is readily analyzed by GC-MS.[7][8] This avoids the common pitfalls of silylation reagents, which can be sensitive to moisture.

Workflow for GC-MS Analysis with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Aliquot sample into vial p2 Add internal standard p1->p2 p3 Add derivatizing agent (e.g., Triethanolamine) p2->p3 p4 Heat to complete reaction (e.g., 70°C for 30 min) p3->p4 g1 Inject derivatized sample p4->g1 g2 Separate on capillary column (e.g., DB-5ms) g1->g2 g3 Detect by Mass Spectrometry (SIM mode) g2->g3 d1 Integrate Peak Areas (Analyte & IS) g3->d1 d2 Calculate Response Factor and Quantify d1->d2

Caption: Workflow for quantitative GC-MS analysis of boronic acids via derivatization.

Detailed Experimental Protocol: GC-MS
  • Derivatization and Sample Preparation:

    • Prepare a stock solution of the reference standard (1.0 mg/mL) and an internal standard (IS), such as undecane, in pyridine.

    • In a GC vial, add a known amount of the reaction mixture sample.

    • Add a precise volume of the IS solution.

    • Add the derivatizing agent. For example, add 100 µL of a 10 mg/mL solution of triethanolamine in pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection. The derivatization converts the nonvolatile boric acid into a volatile borate ester suitable for GC.[7]

  • GC-MS Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • Quantification:

    • Calculate the relative response factor (RRF) of the analyte to the IS using a derivatized standard.

    • Quantify the analyte in the sample by relating the peak area ratio of the analyte to the IS.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that provides both structural confirmation and direct quantification without the need for an identical reference standard for the analyte.

Principle of Operation: qNMR determines the concentration of an analyte by comparing the integral of one of its NMR signals to the integral of a signal from a certified internal standard of known concentration. The molar quantity is directly proportional to the signal integral.

Expert Rationale: ¹¹B NMR is uniquely suited for analyzing boronic acids.[9][10][11] The chemical shift of the boron atom is highly sensitive to its coordination environment (trigonal sp² vs. tetrahedral sp³), making it an excellent tool for studying speciation and binding.[12][13][14] For routine quantification, ¹H qNMR is often more practical due to the higher sensitivity of the ¹H nucleus and wider availability of instruments, but ¹¹B qNMR provides unparalleled specificity. A validated ¹¹B qNMR method can achieve a limit of quantification as low as 0.04% w/w with excellent precision.[9][11]

Workflow for ¹H qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing p1 Weigh certified internal standard (e.g., maleic acid) p2 Weigh reaction mixture sample in the same vial p1->p2 p3 Dissolve in deuterated solvent (e.g., DMSO-d6) p2->p3 n1 Acquire 1H NMR spectrum p3->n1 n2 Ensure long relaxation delay (D1) for full magnetization recovery n1->n2 n3 Optimize shim and pulse width n2->n3 d1 Integrate non-overlapping peaks (Analyte & IS) n3->d1 d2 Calculate concentration using the qNMR equation d1->d2

Caption: Workflow for quantitative ¹H NMR analysis using an internal standard.

Detailed Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Accurately weigh ~20 mg of the reaction mixture sample into the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve completely. The choice of IS is crucial; it must be stable, have signals that do not overlap with the analyte, and be accurately weighed.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton.

    • Relaxation Delay (D1): ≥ 30 seconds. This is the most critical parameter to ensure signals are fully relaxed and integrals are accurate. It should be at least 5 times the longest T₁ relaxation time of any nucleus being quantified.

    • Number of Scans: 16-64, depending on sample concentration.

    • Pulse Angle: 90°.

  • Quantification:

    • Identify a well-resolved proton signal for this compound (e.g., an aromatic proton) and a signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate the concentration using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std (%) Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass.

Potentiometric Titration

Titration is a classic, absolute quantification method that can be highly precise for assay determination, though it may lack the specificity for complex mixtures with multiple acidic or basic components.

Principle of Operation: Boric acid is a very weak acid (pKa ≈ 9.24) and cannot be directly titrated with a strong base to a sharp endpoint.[15][16] However, adding a polyol, such as mannitol, forms a stronger acidic complex (a borate-diol ester). This complex releases a proton, effectively lowering the pKa and allowing for a precise potentiometric or colorimetric titration with a standardized base like NaOH.[15][16][17]

Expert Rationale: The formation of the mannitol-boronic acid complex is the cornerstone of this technique. It converts a titration with a shallow, indistinct endpoint into one with a sharp, easily detectable inflection point. For high-precision work, coulometric titration, a specialized form of this method, can achieve precision of 0.0033%.[18]

Workflow for Potentiometric Titration

cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Processing p1 Accurately weigh sample p2 Dissolve in deionized water p1->p2 p3 Add excess Mannitol (e.g., saturated solution) p2->p3 t1 Immerse calibrated pH electrode p3->t1 t2 Titrate with standardized NaOH solution t1->t2 t3 Record pH vs. Titrant Volume t2->t3 d1 Plot titration curve (pH vs. Volume) t3->d1 d2 Determine equivalence point (1st derivative maximum) d1->d2 d3 Calculate analyte amount d2->d3

Caption: Workflow for the potentiometric titration of boronic acid using mannitol.

Detailed Experimental Protocol: Potentiometric Titration
  • Reagent Preparation:

    • Prepare a saturated solution of D-mannitol in deionized water.

    • Standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Titration Procedure:

    • Accurately weigh a portion of the reaction mixture expected to contain ~1-2 mmol of the boronic acid into a beaker.

    • Dissolve the sample in ~50 mL of deionized water.

    • Add ~50 mL of the saturated mannitol solution and stir for 1 minute.[15]

    • Immerse a calibrated combination pH electrode connected to a pH meter or autotitrator.

    • Titrate the solution with the standardized 0.1 M NaOH, recording the pH after each addition.

  • Quantification:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (or the peak of the first derivative plot).

    • Calculate the moles of boronic acid using the stoichiometry of the reaction (1:1 with NaOH).

Comparative Performance and Method Selection

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, matrix complexity, and available instrumentation.

Parameter RP-HPLC GC-MS qNMR Potentiometric Titration
Specificity High (especially with MS)Very HighVery HighLow to Moderate
Sensitivity (LOD/LOQ) Good (µg/mL)[5]Excellent (ng/mL to pg/mL)[7]Moderate (mg/mL)[9][11]Low (mg/mL)
Sample Throughput High (especially with UPLC)Moderate (derivatization step)Low to ModerateModerate
Sample Prep Simple (dissolve & filter)Complex (derivatization)Simple (dissolve & weigh)Simple
Instrumentation Cost Moderate to HighHighVery HighLow
Key Advantage Versatility, widely availableHighest sensitivityAbsolute method, structural infoLow cost, absolute method
Key Disadvantage On-column stability issues[1]Requires derivatizationLower sensitivityLack of specificity
Decision-Making Flowchart

This flowchart provides a logical path for selecting the most appropriate analytical technique.

start Start: Need to quantify 3-(3-HP)PBA in a mixture q1 Is trace-level sensitivity (<1 µg/mL) required? start->q1 q2 Is the sample matrix complex with many interfering components? q1->q2 No gcms Use GC-MS with Derivatization q1->gcms Yes q3 Is structural confirmation needed alongside quantification? q2->q3 No hplcms Use HPLC-MS for best specificity q2->hplcms Yes q4 Is this for a high-purity assay (>95%) of the bulk material? q3->q4 No qnmr Use qNMR q3->qnmr Yes hplc Use RP-HPLC (UV or MS detector) q4->hplc No titration Use Potentiometric Titration with Mannitol q4->titration Yes

Caption: Decision guide for selecting an analytical method for boronic acid quantification.

Conclusion

The quantitative analysis of this compound requires a nuanced approach that accounts for the compound's inherent chemical properties.

  • HPLC stands out as the most versatile method for routine in-process control, provided that conditions are optimized to mitigate on-column degradation.

  • GC-MS is the superior choice for trace-level analysis or when dealing with volatile impurities, though it necessitates a robust derivatization protocol.

  • qNMR offers an elegant, non-destructive, and absolute method for quantification, ideal for purity assessment of standards or when structural confirmation is required.

  • Titration remains a simple, cost-effective, and highly precise technique for the assay of bulk material, where the matrix is simple and high specificity is not required.

By understanding the causality behind the experimental choices for each technique, researchers can develop self-validating, robust, and accurate methods for the quantification of this important synthetic building block, ensuring the quality and consistency of their chemical processes.

References

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A Senior Application Scientist's Guide to Kinetic Studies of Substituted Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3][4] At the heart of this transformation are organoboron reagents, particularly phenylboronic acids, valued for their stability, low toxicity, and broad commercial availability.[1] The electronic nature of substituents on the phenylboronic acid, however, can exert a profound influence on the reaction's kinetics, efficiency, and even the mechanistic pathway. This guide provides an in-depth comparison of the kinetic performance of various substituted phenylboronic acids, supported by experimental data and mechanistic insights, to aid researchers in catalyst selection, reaction optimization, and mechanistic elucidation.

The Mechanistic Landscape: Catalytic Cycle and Rate-Determining Step

Understanding the kinetics of substituted phenylboronic acids first requires a firm grasp of the Suzuki-Miyaura catalytic cycle. The widely accepted mechanism consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.[3][5] This step is frequently the rate-determining step (RDS) of the overall cycle.[3][6]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7]

While oxidative addition is often rate-limiting, the nature of the boronic acid can shift the RDS to transmetalation.[7][9] The substituent on the phenyl ring directly impacts the electronic properties of the boron atom and the ipso-carbon, thereby influencing the rate of this critical transfer step.[1]

Suzuki-Miyaura Catalytic Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_substituent Role of Substituent (X) on Ar²-B(OH)₂ Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar²-B(OH)₂ (Base Activated) PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar¹-Ar² info Substituents on Ar² influence the nucleophilicity of the ipso-carbon and the Lewis acidity of the Boron atom, directly impacting the rate of Transmetalation.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Probing Substituent Effects with Kinetic Analysis

To quantify the impact of substituents on reaction rates, kinetic studies are indispensable. A powerful tool in this context is the Hammett plot, which correlates the logarithm of the reaction rate constant (k) with a substituent constant (σ).[10][11][12][13] The slope of this plot, known as the reaction constant (ρ, rho), provides critical mechanistic information.[12][13]

  • A positive ρ value (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups (EWGs). This suggests a buildup of negative charge in the transition state of the rate-determining step.[9][12]

  • A negative ρ value (ρ < 0) signifies that the reaction is accelerated by electron-donating groups (EDGs), implying a buildup of positive charge.

  • The magnitude of ρ reflects the sensitivity of the reaction to electronic effects.[13]

In the context of Suzuki-Miyaura coupling, Hammett analysis of substituted phenylboronic acids often yields a positive ρ value.[9] This indicates that EWGs on the phenylboronic acid enhance the reaction rate. This can be attributed to an increase in the Lewis acidity of the boron atom, which facilitates the formation of the reactive boronate complex upon interaction with the base.[14] Conversely, competition experiments have shown that electron-rich arylboronic acids can sometimes react faster, suggesting that the mechanism and the role of the base can create complex kinetic profiles.[14][15]

Comparative Kinetic Data

The following table summarizes findings from various studies on the effect of substituents on the phenylboronic acid partner in cross-coupling reactions.

Substituent (para-)Electronic NatureGeneral Kinetic Effect on Boronic AcidObservations & RationaleReferences
-OCH₃Strong EDGCan be slower in some systems; may promote side reactions.Increased electron density can sometimes hinder boronate formation. Can promote homocoupling.[10][16]
-CH₃Weak EDGModerate reactivity, often used as a baseline.Small inductive effect with minor impact on rate compared to unsubstituted phenylboronic acid.[16]
-HNeutralReference standard.Baseline for comparing substituent effects.[10]
-FWeak EWGRate-enhancing.Inductive withdrawal increases boron Lewis acidity.[10][14]
-ClEWGRate-enhancing.Inductive effect dominates, accelerating boronate formation.[10]
-CNStrong EWGRate-enhancing.Strong inductive and resonance withdrawal significantly increases reaction rate.[10]
-NO₂Strong EWGRate-enhancing.Strongest EWG in this series, typically leads to the fastest rates by increasing Lewis acidity.[10][16]

Note: Relative rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, and electrophile).

Experimental Protocol: A Framework for Kinetic Analysis

Executing a reliable kinetic study requires meticulous planning and control over reaction parameters. The following protocol outlines a general workflow for a comparative kinetic analysis using modern analytical techniques. The causality behind this design is to operate under pseudo-first-order conditions, simplifying the rate law and allowing for the direct comparison of rate constants (k_obs) for different substrates.

Workflow for Kinetic Study

Kinetic Study Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Data Analysis A Prepare Stock Solutions: - Aryl Halide - Boronic Acids (various) - Base - Internal Standard - Catalyst/Ligand B Set up Reaction Vessel (Thermostated) A->B C Add Aryl Halide, Base, Solvent, Internal Standard B->C D Initiate Reaction (Add Catalyst & Boronic Acid) C->D E Take Aliquots at Timed Intervals D->E F Quench Aliquots (e.g., with acid/water) E->F G Analyze Samples (GC or HPLC) F->G H Calculate Concentration vs. Time G->H I Plot ln([A]t/[A]₀) vs. Time H->I J Determine k_obs (from slope) I->J K Compare k_obs for different boronic acids J->K

Caption: General workflow for a kinetic study of a cross-coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation (Self-Validation by Purity):

    • Rationale: Accurate concentration is paramount for kinetic studies. Using high-purity reagents and precise stock solutions minimizes error.

    • Protocol: Prepare stock solutions of the aryl halide (e.g., 0.1 M), each substituted phenylboronic acid (e.g., 1.5 M), a suitable base (e.g., K₂CO₃, 2.0 M), and an internal standard (e.g., dodecane, 0.05 M) in the chosen solvent (e.g., dioxane/water). The internal standard is crucial for correcting variations in sample volume and analytical response.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • Rationale: Using a large excess of the boronic acid (e.g., >10 equivalents relative to the aryl halide) ensures its concentration remains effectively constant throughout the reaction. This simplifies the rate law to depend only on the concentration of the aryl halide.[9]

    • Protocol: To a thermostated reaction vessel (e.g., 80 °C) under an inert atmosphere (e.g., Argon), add the solvent, aryl halide stock solution, base, and internal standard. Allow the mixture to equilibrate thermally.

  • Reaction Initiation and Monitoring:

    • Rationale: Precise timing is critical. The reaction is initiated by the addition of the catalyst and the specific boronic acid being tested.

    • Protocol: Initiate the reaction by adding the palladium catalyst (e.g., Pd(OAc)₂) and the chosen substituted phenylboronic acid stock solution. Start the timer immediately. At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) and immediately quench it in a vial containing a quenching solution (e.g., dilute HCl in ethyl acetate) to stop the reaction.

  • Analysis and Data Processing:

    • Rationale: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) allows for the accurate quantification of the disappearance of the starting material and the appearance of the product relative to the constant internal standard.

    • Protocol: Analyze the quenched aliquots by GC or HPLC. For each time point, calculate the concentration of the aryl halide. Plot the natural logarithm of the concentration of the aryl halide versus time. The slope of the resulting straight line will be the negative of the observed rate constant (-k_obs).

  • Comparative Analysis:

    • Rationale: By repeating the experiment under identical conditions for each substituted phenylboronic acid, the resulting k_obs values can be directly compared to determine the relative reactivity.

    • Protocol: Repeat steps 2-4 for each substituted phenylboronic acid. Tabulate the k_obs values and analyze the trend. If desired, plot log(k_X / k_H) versus the Hammett parameter σ for each substituent to determine the reaction constant ρ.

Conclusion

The electronic character of substituents on phenylboronic acids is a critical determinant of kinetic performance in Suzuki-Miyaura cross-coupling reactions. Kinetic studies, particularly through Hammett analysis, reveal that electron-withdrawing groups generally accelerate the reaction, likely by increasing the Lewis acidity of the boron atom and facilitating the rate-influencing transmetalation step. However, the interplay between the boronic acid, the base, and the catalyst can create complex scenarios where this trend may not be absolute.[17] A systematic kinetic analysis, following a robust experimental protocol, is the most reliable method for elucidating these relationships. The insights gained from such studies are invaluable for researchers in process development and medicinal chemistry, enabling rational catalyst selection, reaction optimization, and the efficient synthesis of complex molecular targets.

References

  • Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... - ResearchGate. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC, NIH. Available at: [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - ACS Omega. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - Journal of the American Chemical Society. Available at: [Link]

  • Hammett plot of competitive reactions of phenylboronic acid with... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC, NIH. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Effect of substituents on SuzukieMiyaura reactions. a - ResearchGate. Available at: [Link]

  • Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies - The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes - Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC, NIH. Available at: [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov . Available at: [Link]

  • Competing experiments in the Suzuki–Miyaura cross coupling reaction;... - ResearchGate. Available at: [Link]

  • Palladium Catalyzed Heck-Mizoroki and Suzuki-Miyaura Coupling Reactions (Review) - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids - ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]

  • Hammett equation - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols . Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - ACS Omega. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

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A Comparative Guide to the Enzymatic Inhibition Profile of Phenylboronic Acids: A Case Study Perspective on 3-(3-Hydroxypropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive evaluation of phenylboronic acids as a versatile class of enzyme inhibitors. While specific experimental data on the inhibitory effects of 3-(3-Hydroxypropyl)phenylboronic acid is not extensively available in current literature, this document will establish a framework for its potential activity by drawing comparisons with structurally related and well-characterized phenylboronic acid derivatives. We will delve into the mechanistic underpinnings of boronic acid-based enzyme inhibition, present comparative data for various analogs against key enzyme targets, and provide detailed experimental protocols for researchers to assess the inhibitory potential of novel compounds like this compound.

Introduction: The Versatility of the Boronic Acid Pharmacophore

Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine hydrolases.[1][2][3] The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a lone pair of electrons from a nucleophilic serine residue within an enzyme's active site. This interaction forms a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis, thereby potently inhibiting the enzyme.[4]

The therapeutic potential of this class of compounds is underscored by the FDA approval of several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[2] The phenylboronic acid core offers a synthetically tractable platform for introducing a wide array of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6]

This guide will focus on the broader class of phenylboronic acids to infer the potential inhibitory profile of this compound. The 3-(3-hydroxypropyl) substituent, with its hydroxyl group and alkyl chain, can potentially influence the compound's solubility, hydrogen bonding interactions within the active site, and overall steric fit, thereby modulating its inhibitory activity and selectivity.

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism by which phenylboronic acids inhibit serine hydrolases involves the formation of a reversible covalent adduct with the catalytic serine residue. This process is a hallmark of transition-state analog inhibitors.

Boronic_Acid_Inhibition_Mechanism cluster_0 Enzyme Active Site Enzyme_Ser-OH Enzyme-Ser-OH (Nucleophilic Serine) Tetrahedral_Intermediate Enzyme-Ser-O-B(OH)2-R (Reversible Covalent Adduct) Enzyme_Ser-OH->Tetrahedral_Intermediate Forms Covalent Bond His Histidine (General Base) His->Enzyme_Ser-OH Activates Serine Boronic_Acid R-B(OH)2 (Phenylboronic Acid) Boronic_Acid->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->Enzyme_Ser-OH Dissociation Tetrahedral_Intermediate->Boronic_Acid Reversible

Figure 1: General mechanism of serine hydrolase inhibition by a phenylboronic acid.

The boronic acid's boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, facilitated by a nearby histidine residue acting as a general base. This results in the formation of a stable, yet reversible, tetrahedral boronate adduct, effectively sequestering the enzyme in an inactive state.

Comparative Inhibitory Profiles of Phenylboronic Acid Derivatives

While we lack specific data for this compound, examining the structure-activity relationships of other phenylboronic acids provides valuable insights into how substitutions on the phenyl ring influence inhibitory potency and selectivity.

Inhibition of β-Lactamases

β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics. Phenylboronic acids have been extensively studied as inhibitors of these enzymes, particularly class A and C β-lactamases.[3][5]

CompoundEnzyme TargetInhibition Constant (Kᵢ)Reference
Phenylboronic acidAmpC β-lactamaseMicromolar range[7]
3-Nitrophenylboronic acidAmpC β-lactamase4.2 µM[7]
3-Carboxyphenylboronic acidAmpC β-lactamase0.20 µM[7]
(3-(azidomethyl)phenyl)boronic acidKPC-22.3 µM[1]
(3-(azidomethyl)phenyl)boronic acidAmpC700 nM[1]

Table 1: Comparison of inhibitory constants (Kᵢ) of various phenylboronic acid derivatives against β-lactamases.

The data in Table 1 demonstrates that substituents on the phenyl ring significantly impact inhibitory activity. For instance, the addition of a carboxyl group at the meta position of phenylboronic acid enhances its potency against AmpC β-lactamase.[7] This suggests that the 3-(3-hydroxypropyl) group of our target compound could potentially engage in favorable interactions within the enzyme's active site.

Inhibition of Other Serine Hydrolases

The inhibitory potential of boronic acids extends beyond β-lactamases to other classes of serine hydrolases, such as proteases and lipases.

CompoundEnzyme TargetIC₅₀ / KᵢReference
Benzene boronic acidLipoprotein LipaseKᵢ of 8.9 µM[8]
3-Nitrophenyl boronic acidProstate-Specific Antigen (PSA)Effective inhibitor[9]
Bortezomib (a peptide boronic acid)20S ProteasomeIC₅₀ = 0.161 nM[10]
PF-04457845 (a piperidine urea)Fatty Acid Amide Hydrolase (FAAH)IC₅₀ = 7.2 nM (human)[11]

Table 2: Inhibitory activities of boronic acids and other compounds against various serine hydrolases.

These examples highlight the broad applicability of the boronic acid warhead. While not phenylboronic acids themselves, the potent inhibition by Bortezomib and the FAAH inhibitor PF-04457845 underscore the power of this chemical motif in designing highly effective enzyme inhibitors.[10][11]

The Potential Role of the 3-(3-Hydroxypropyl) Substituent

Based on the available data for other phenylboronic acids, we can hypothesize about the potential impact of the 3-(3-hydroxypropyl) moiety on the inhibitory profile of the target compound.

  • Solubility: The presence of a hydroxyl group is likely to increase the aqueous solubility of the compound compared to unsubstituted phenylboronic acid, which is a favorable property for a drug candidate.

  • Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the enzyme's active site, which could enhance binding affinity.

  • Conformational Flexibility: The three-carbon alkyl chain provides conformational flexibility, allowing the phenylboronic acid core to orient itself optimally within the active site for covalent bond formation with the catalytic serine.

Experimental Protocols for Evaluating Inhibitory Effects

To ascertain the inhibitory profile of this compound, a series of well-established enzymatic assays should be performed.

General Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

IC50_Determination_Workflow Start Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solution - Assay Buffer Serial_Dilution Perform Serial Dilution of Inhibitor Start->Serial_Dilution Incubation Incubate Enzyme with Inhibitor (or buffer for control) Serial_Dilution->Incubation Reaction_Initiation Add Substrate to Initiate Reaction Incubation->Reaction_Initiation Measurement Monitor Reaction Progress (e.g., absorbance, fluorescence) Reaction_Initiation->Measurement Data_Analysis Plot % Inhibition vs. Inhibitor Concentration Measurement->Data_Analysis IC50_Calculation Calculate IC₅₀ Value using Non-linear Regression Data_Analysis->IC50_Calculation

Figure 2: Workflow for IC₅₀ determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, a suitable substrate (e.g., a chromogenic or fluorogenic substrate), and the inhibitor (this compound) in an appropriate assay buffer.

  • Serial Dilution: Perform a serial dilution of the inhibitor stock solution to obtain a range of concentrations.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add a fixed amount of the enzyme to wells containing the different inhibitor concentrations. Include control wells with enzyme and buffer only (no inhibitor). Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Kinetic Measurement: Immediately measure the rate of product formation over time using a microplate reader at the appropriate wavelength for the substrate being used.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of Inhibition Mechanism (Kᵢ)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ), kinetic studies are performed by varying both the substrate and inhibitor concentrations. The data is then analyzed using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.

Conclusion and Future Directions

While direct experimental evidence for the enzyme inhibitory effects of this compound is currently lacking in the public domain, the extensive research on related phenylboronic acid derivatives provides a strong foundation for predicting its potential as an enzyme inhibitor. The unique structural features of the 3-(3-hydroxypropyl) substituent suggest that it may confer favorable properties such as increased solubility and the potential for additional hydrogen bonding interactions within the enzyme active site.

We strongly encourage researchers to undertake a systematic evaluation of this compound against a panel of clinically relevant enzymes, particularly serine hydrolases such as β-lactamases, proteases, and lipases. The experimental protocols outlined in this guide provide a robust framework for such investigations. Comparative studies against known inhibitors will be crucial in elucidating its therapeutic potential and guiding future drug development efforts.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Royal Society of Chemistry. [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI. [Link]

  • The inhibition of class C beta-lactamases by boronic acids. PMC. [Link]

  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. PubMed. [Link]

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  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

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  • Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors. PubMed. [Link]

  • Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. MDPI. [Link]

  • IC 50 values of the anti-proliferative and cytotoxic effects of... ResearchGate. [Link]

  • New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. PMC. [Link]

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  • 3-(3-Hydroxyprop-1-yl)benzeneboronic acid. PubChem. [Link]

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  • Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. PubMed. [Link]

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  • Discovery of highly selective inhibitors of human constitutive proteasome β5c chymotryptic subunit. PMC. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]

  • Inhibition of lipoprotein lipase by benzene boronic acid. Effect of apolipoprotein C-II. PubMed. [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-(3-Hydroxypropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Hydroxypropyl)phenylboronic acid, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our commitment is to empower your laboratory operations with field-proven insights, ensuring safety and building a foundation of trust.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal-related activities, a complete understanding of the chemical's hazard profile is essential. This compound is a solid compound that requires careful handling to mitigate risks to personnel.[1]

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Serious Eye DamageGHS05 (Corrosion)DangerH318: Causes serious eye damage[1]

Note: While the primary classification is for severe eye damage, analogous boronic acid compounds are known to cause skin and respiratory irritation. Therefore, comprehensive protection is warranted.[2][3][4]

Mandatory Personal Protective Equipment (PPE)

Handling this compound, including its waste, necessitates a robust barrier between the researcher and the chemical. The following PPE is required:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5] The H318 classification underscores that standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[6]

  • Protective Clothing: A lab coat is mandatory. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[5]

  • Work Area: All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[6][7] Ensure an emergency eyewash station and safety shower are immediately accessible.[5]

The Core Principle: Management as Hazardous Waste

The foundational principle for the disposal of this compound is to treat it unequivocally as hazardous chemical waste. [6] This approach is not merely a best practice but a requirement for compliance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Causality: Disposing of boronic acids or their derivatives down the sanitary sewer is strictly prohibited.[6][7] These compounds can harm aquatic ecosystems and interfere with wastewater treatment processes.[10] Furthermore, mixing this waste with other chemical streams without explicit guidance from your institution's Environmental Health and Safety (EHS) department can lead to dangerous, unintended chemical reactions.[11]

Step-by-Step Disposal Protocol

Proper disposal requires the meticulous segregation of waste into distinct, clearly defined streams.

Solid Waste Disposal

This stream includes unused or expired this compound and any solid materials contaminated during its use.

  • Collection: Carefully place all solid waste, including the chemical itself, contaminated weighing paper, and used PPE (such as gloves), into a designated solid hazardous waste container.[7]

  • Container: The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.[6][9]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "this compound" and list all components of the waste mixture.[11][12]

Liquid Waste Disposal

This stream is for solutions containing this compound from experimental workups or other procedures.

  • Collection: Pour the liquid waste into a designated liquid hazardous waste container using a funnel to prevent spills.[6] Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent splashing during transport.[9]

  • Container: Use a compatible, leak-proof container, typically glass or HDPE, with a screw-top cap.[9]

  • Labeling: Label the container with "Hazardous Waste." The label must detail the full chemical name ("this compound"), the solvent(s) used (e.g., Methanol, Water), and the approximate concentration of each component.[11]

Decontamination of Empty Containers

The original reagent bottle is not "empty" in a regulatory sense until it has been properly decontaminated.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a small amount of a suitable solvent (one that will dissolve the compound and can be disposed of with your liquid waste stream).

  • Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and added to your designated liquid hazardous waste container for this compound.[7]

  • Subsequent Rinses: Depending on your institution's specific EHS guidelines, subsequent rinseates may also need to be collected as hazardous waste. Consult your laboratory's Chemical Hygiene Plan for clarification.[11]

  • Final Container Disposal: Once the container is thoroughly rinsed and air-dried in a well-ventilated area (like the back of the fume hood), deface or completely remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[7]

Waste Accumulation and Storage

Properly collected and labeled waste must be stored safely pending pickup by a certified disposal service.

  • Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Segregation: Ensure the waste container is stored with compatible chemicals. Specifically, keep boronic acid waste away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[11][15] Use secondary containment, such as a tray or tub, to capture any potential leaks.[13]

  • Final Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[6] Do not allow waste to accumulate in the lab beyond the time limits specified by the EPA and your institution (often 90 days to one year, depending on generator status).[9][13]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is critical.

Spill Response
  • Alert & Evacuate: Immediately alert personnel in the vicinity and restrict access to the spill area.[6]

  • Assess & Equip: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 1.

  • Contain & Clean: For a solid spill, gently sweep or vacuum the material to avoid raising dust and place it into a labeled hazardous waste container.[2][5] For a liquid spill, cover it with an inert absorbent material like vermiculite or sand, then collect the absorbed material into a sealed container for disposal as hazardous waste.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.[6]

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

A Cautionary Note on Neutralization

While some simple weak acids like boric acid can sometimes be neutralized with a mild base before disposal, this practice is strongly discouraged for specialized organoboron compounds like this compound without explicit, written approval and a validated protocol from your EHS department.[10][11]

Rationale: The reaction of this specific molecule with acids or bases is not well-documented in standard safety literature. Attempting neutralization could lead to an uncontrolled exothermic reaction or the production of unknown, potentially more hazardous byproducts. The safest and most compliant path is always professional disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste streams containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 cluster_2 Containment & Labeling Protocol cluster_3 Final Management start Waste Generated (Solid, Liquid, or Contaminated Item) solid Solid Reagent or Contaminated Debris (Gloves, Paper) start->solid liquid Liquid Solution (e.g., from workup) start->liquid container Empty Reagent Container start->container collect_solid Step 1: Place in SEALED Solid Waste Container solid->collect_solid collect_liquid Step 1: Pour into SEALED Liquid Waste Container (<90% Full) liquid->collect_liquid rinse_container Step 1: Triple Rinse with Appropriate Solvent container->rinse_container label_solid Step 2: Label Container 'Hazardous Waste' + Full Chemical Name collect_solid->label_solid storage Store Labeled Container in Designated Satellite Accumulation Area (SAA) label_solid->storage label_liquid Step 2: Label Container 'Hazardous Waste' + All Components & Conc. collect_liquid->label_liquid label_liquid->storage collect_rinseate Step 2: Collect First Rinseate as Liquid Hazardous Waste rinse_container->collect_rinseate dispose_container Step 3: Deface Label & Dispose of Clean Container rinse_container->dispose_container collect_rinseate->collect_liquid pickup Arrange Pickup by Certified Hazardous Waste Facility storage->pickup

Caption: Disposal workflow for this compound.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2020). BORIC ACID. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 3-(3-Hydroxypropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel chemical entities like 3-(3-Hydroxypropyl)phenylboronic acid is a powerful motivator. As a key building block in organic synthesis, its utility is significant. However, realizing its full potential begins with a foundational commitment to safety. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this reagent, ensuring that your groundbreaking work is built upon a bedrock of safety and scientific integrity.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling this compound, a thorough understanding of its hazard profile is critical. According to its Safety Data Sheet (SDS), this compound is classified as causing serious eye damage. This necessitates a proactive approach to exposure prevention.

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, from weighing to reaction setup and workup, must be conducted in a certified chemical fume hood.[1][2] This is non-negotiable. The fume hood serves to:

  • Contain and exhaust dust particles: As a solid, the compound can become airborne during transfer, posing an inhalation and eye exposure risk.[2][3]

  • Mitigate vapor exposure: Although it is a solid, subsequent reactions may involve volatile solvents.

Ensure the fume hood has a calibrated airflow monitor and is free of clutter to maintain optimal function. An eyewash station and safety shower must be immediately accessible and tested regularly.[1][4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of PPE are paramount. The following table summarizes the mandatory PPE for handling this compound, with the rationale for each component grounded in established safety protocols for boronic acids.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is strongly recommended when handling larger quantities or during procedures with a risk of splashing.[1]The primary hazard of this compound is serious eye damage (GHS H318). Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, and a face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant nitrile gloves are required.[1][2]To prevent skin contact, which can cause irritation.[4][6][7] Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound or upon any sign of contamination.
Body Protection A flame-resistant laboratory coat, fully fastened, is mandatory.[2]Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection For most small-scale laboratory operations within a certified fume hood, respiratory protection is not typically required. If dust generation is unavoidable, a NIOSH-approved N95 respirator should be used.[2]To prevent the inhalation of fine particles, which may cause respiratory tract irritation.[3][6][7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow minimizes the risk of exposure and ensures the integrity of your experiment. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Verify Fume Hood & Safety Equipment don_ppe 2. Don Full PPE prep_area->don_ppe Confirm safety checks weigh 3. Weigh Compound in Fume Hood don_ppe->weigh Proceed to handling transfer 4. Transfer to Reaction Vessel weigh->transfer Use anti-static weigh paper clean 5. Clean Work Area & Equipment transfer->clean After reaction setup waste 8. Segregate & Label Hazardous Waste transfer->waste During & after experiment doff_ppe 6. Doff & Dispose of PPE clean->doff_ppe Decontaminate surfaces wash 7. Wash Hands Thoroughly doff_ppe->wash Final personal hygiene step

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps:

  • Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood is operational and that an eyewash station and safety shower are unobstructed.[1][5]

  • Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.[2]

  • Handling the Solid:

    • Conduct all manipulations within the fume hood.

    • When transferring the solid, use a spatula and handle it gently to minimize dust formation.[2][3]

    • Keep the container tightly closed when not in use.[2][6]

  • Post-Handling:

    • Thoroughly wipe down the work area and any equipment used with an appropriate solvent to decontaminate surfaces.

    • Remove contaminated gloves and dispose of them in the designated hazardous waste container.[8]

    • Wash hands thoroughly with soap and water after handling is complete.[1][6][9]

Spill and Exposure Protocols

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Contain: For a small spill, use an inert absorbent material like sand or vermiculite to cover the spill.[1] Avoid raising dust.

  • Clean-Up: Wearing your full PPE, carefully sweep or vacuum the contained material and place it into a labeled hazardous waste container.[3][4]

  • Ventilate: Ensure the area is well-ventilated.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[3][4][6] Seek medical attention if irritation develops.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous waste.[1][11]

  • Segregation: Collect waste in a designated, chemically compatible, and clearly labeled container.[11] The label should include "Hazardous Waste" and the full chemical name.

  • Compatibility: Do not mix boronic acid waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[11] Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations.[6][11]

By integrating these safety protocols into your laboratory workflow, you foster an environment where scientific advancement and personal safety are mutually reinforcing.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Sigma-Aldrich. (n.d.). [3-(3-hydroxypropyl)phenyl]boronic acid AldrichCPR.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 3-Hydroxyphenylboronic acid.
  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET - 3-(Hydroxymethyl)benzeneboronic acid.
  • Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1734–1741. [Link]

  • AK Scientific. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester Safety Data Sheet.
  • BLD Pharmatech. (n.d.). (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • Sigma-Aldrich. (2023, September 2). SAFETY DATA SHEET.
  • Ereztech LLC. (2020, January 13). Triphenylborane Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.
  • Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Phenylboronic acid.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Fluorochem. (2024, December 19). Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

Sources

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